2,6-Dimethylbenzylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,6-dimethylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-4-3-5-8(2)9(7)6-10/h3-5H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDBHFFKSQCNML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504685 | |
| Record name | 1-(2,6-Dimethylphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74788-82-2 | |
| Record name | 1-(2,6-Dimethylphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dimethylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical properties of 2,6-Dimethylbenzylamine (boiling point, melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Physicochemical Characterization
Boiling Point: A Measure of Intermolecular Forces and Volatility
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. It is a critical parameter for purification by distillation, for assessing a compound's volatility, and for ensuring safe handling and storage.
Experimental Determination of Boiling Point
The determination of a boiling point can be approached through several well-established methods, the choice of which often depends on the quantity of the sample available.
A. Distillation Method (for Macro-scale Samples)
For larger quantities of a substance, a simple distillation is a common method for both purification and boiling point determination.[1]
Protocol Causality: This method relies on the principle that the temperature of the vapor of a boiling pure liquid will remain constant as long as the liquid is present.[1] By monitoring the temperature at the vapor phase during distillation, a precise boiling point can be recorded.
Experimental Protocol:
-
Assemble a simple distillation apparatus, ensuring all glassware is clean and dry.
-
Place the 2,6-Dimethylbenzylamine sample into the distilling flask, adding a few boiling chips to ensure smooth boiling.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side-arm of the distilling flask.
-
Begin heating the distilling flask gently.
-
Record the temperature at which the vapor begins to condense on the thermometer and distill into the receiving flask. This temperature range is the boiling point.
B. Capillary Method (for Micro-scale Samples)
When only a small amount of the substance is available, the capillary method is a highly effective technique.[2]
Protocol Causality: This technique hinges on the principle that as a liquid is heated, its vapor pressure increases. When the vapor pressure inside an inverted capillary tube submerged in the liquid equals the atmospheric pressure, a continuous stream of bubbles will emerge. Upon cooling, the liquid will enter the capillary tube at the boiling point.[2]
Experimental Protocol:
-
Seal one end of a capillary tube using a flame.
-
Place a small amount of this compound into a small test tube.
-
Invert the sealed capillary tube and place it into the test tube with the sample.
-
Attach the test tube to a thermometer.
-
Heat the apparatus in a heating block or oil bath.
-
Observe for a rapid and continuous stream of bubbles emerging from the capillary tube.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point.
Visualization of Boiling Point Determination Workflow
Caption: Experimental workflows for determining boiling point.
Melting Point: An Indicator of Purity and Molecular Structure
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.
Experimental Determination of Melting Point
The most common laboratory method for determining the melting point is the capillary method using a melting point apparatus.
Protocol Causality: A small, finely powdered sample is heated at a controlled rate. The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting point range. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.
Experimental Protocol:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube, sealed at one end.
-
Place the capillary tube into the heating block of a melting point apparatus.
-
Heat the sample rapidly to a temperature just below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
Visualization of Melting Point Determination Workflow
Caption: Step-by-step workflow for melting point determination.
Solubility: Governing Formulation and Bioavailability
Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature and pressure.
Experimental Determination of Solubility
A common method to determine the solubility of a compound in a particular solvent is the shake-flask method.
Protocol Causality: This method establishes a saturated solution, where the maximum amount of solute has been dissolved in the solvent at a specific temperature. By analyzing the concentration of the solute in the saturated solution, the solubility can be quantified.
Experimental Protocol:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed flask.
-
Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are included.
-
Determine the concentration of this compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the solubility based on the concentration and the volume of the solvent used.
Visualization of Solubility Determination Workflow
Caption: Workflow for determining solubility via the shake-flask method.
Physical Properties of this compound: Data Summary and Structural Insights
| Physical Property | This compound | N,N-Dimethylbenzylamine |
| Boiling Point | Not Available | 180-184 °C |
| Melting Point | Not Available | -75 °C |
| Solubility in Water | Not Available | 8-12 g/L at 20-25 °C |
Structural Considerations for this compound:
The structure of this compound, with its primary amine (-NH2) group and two methyl groups ortho to the benzyl substituent, suggests certain physical characteristics:
-
Boiling Point: The primary amine group is capable of hydrogen bonding, which would be expected to result in a higher boiling point compared to a tertiary amine like N,N-Dimethylbenzylamine, which cannot act as a hydrogen bond donor. However, the steric hindrance from the two ortho-methyl groups may impede intermolecular hydrogen bonding to some extent.
-
Melting Point: The symmetry of the 2,6-disubstituted pattern could potentially allow for more efficient packing in a crystal lattice, which might lead to a higher melting point compared to less symmetrical isomers.
-
Solubility: The primary amine group can participate in hydrogen bonding with water, suggesting it would be water-soluble. The overall solubility will be a balance between the polar amine group and the nonpolar dimethylphenyl group.
Conclusion
The precise determination of physical properties such as boiling point, melting point, and solubility is an indispensable component of chemical and pharmaceutical research. While specific experimental values for this compound remain to be fully documented in accessible literature, the established methodologies presented in this guide provide a robust framework for their determination. Understanding these properties is paramount for the effective development, purification, and formulation of any chemical entity, and further experimental characterization of this compound is warranted to fill the current data gap.
References
2,6-Dimethylbenzylamine CAS number and molecular formula
An In-Depth Technical Guide to 2,6-Dimethylbenzylamine: Synthesis, Properties, and Applications
Authored by: A Senior Application Scientist
Introduction
This compound is a substituted aromatic amine that serves as a valuable and highly specific building block in organic synthesis. Its unique steric hindrance, provided by the two methyl groups ortho to the aminomethyl substituent, imparts distinct reactivity and conformational properties, making it a strategic choice in the design of complex molecules, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, its physicochemical properties, key applications, and essential safety information for researchers and drug development professionals.
Core Identification and Chemical Properties
This compound is identified by the CAS Number 74788-82-2 .[1][2] Its molecular structure consists of a benzylamine core with two methyl groups at positions 2 and 6 of the benzene ring.
Molecular and Physicochemical Data
A summary of the key identification and computed physicochemical properties is presented below. Experimental data for properties such as boiling point and density are not consistently reported in publicly available literature; therefore, computed values are provided for guidance.
| Property | Value | Source |
| CAS Number | 74788-82-2 | [1][2] |
| Molecular Formula | C₉H₁₃N | [2] |
| Molecular Weight | 135.21 g/mol | [2] |
| IUPAC Name | (2,6-dimethylphenyl)methanamine | [2] |
| Synonyms | 2,6-Dimethylbenzenemethanamine | |
| Monoisotopic Mass | 135.1048 g/mol | [2] |
| XLogP3 | 1.5 | [2] |
| Topological Polar Surface Area | 26.0 Ų | [2] |
Synthesis of this compound
The most direct and industrially relevant method for the synthesis of this compound is the catalytic hydrogenation of its corresponding nitrile, 2,6-dimethylbenzonitrile. This transformation is highly efficient and atom-economical, proceeding with high selectivity towards the primary amine under optimized conditions. Alternative methods, such as reduction with chemical hydrides like lithium aluminum hydride (LiAlH₄), are also effective, particularly on a laboratory scale.[3]
Synthetic Workflow: Catalytic Hydrogenation
The workflow involves the reduction of the nitrile group (-C≡N) to a primary amine group (-CH₂NH₂) using high-pressure hydrogen gas in the presence of a metal catalyst.
References
The Strategic Deployment of 2,6-Dimethylbenzylamine in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dimethylbenzylamine, a sterically hindered primary amine, has emerged as a valuable and versatile building block in contemporary organic synthesis. Its unique structural feature—the presence of two methyl groups flanking the benzylic methylene—imparts distinct reactivity and conformational rigidity, which can be strategically exploited to achieve specific synthetic outcomes. This in-depth technical guide explores the multifaceted applications of this compound, delving into its role in the synthesis of bioactive molecules, its potential as a precursor to advanced ligand architectures, and the profound influence of its steric profile on reaction pathways. Through detailed mechanistic discussions, comprehensive experimental protocols, and illustrative diagrams, this guide aims to equip researchers with the knowledge to effectively harness the synthetic potential of this intriguing molecule.
Introduction: The Significance of Steric Hindrance in Benzylamine Chemistry
Benzylamine and its derivatives are fundamental components in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The reactivity of the amino group and the benzylic position allows for a multitude of chemical transformations. The introduction of substituents on the aromatic ring can profoundly influence this reactivity through both electronic and steric effects. In the case of this compound, the two ortho-methyl groups create a sterically encumbered environment around the aminomethyl group. This steric hindrance is not a limitation but rather a powerful tool that can be leveraged to control selectivity, enhance stability in certain contexts, and direct the course of chemical reactions. This guide will illuminate the strategic advantages of this structural motif.
Synthesis of this compound
The efficient synthesis of this compound is a prerequisite for its widespread application. A common and reliable laboratory-scale preparation involves the reduction of 2,6-dimethylbenzonitrile.[1]
Experimental Protocol: Synthesis of this compound via Reduction of 2,6-Dimethylbenzonitrile[1]
Materials:
-
2,6-Dimethylbenzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether is prepared under a nitrogen atmosphere.
-
A solution of 2,6-dimethylbenzonitrile (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water.
-
The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether.
-
The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
The crude product can be purified by vacuum distillation to afford the pure amine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Lithium aluminum hydride is highly reactive with atmospheric moisture and oxygen. Conducting the reaction under a nitrogen or argon atmosphere is crucial to prevent its decomposition and ensure a safe and efficient reduction.
-
Anhydrous Solvents: The use of anhydrous solvents is mandatory to prevent the violent reaction of LiAlH₄ with water, which would quench the reagent and reduce the yield.
-
Controlled Addition at 0 °C: The initial reaction between LiAlH₄ and the nitrile is exothermic. Adding the nitrile solution at a low temperature helps to control the reaction rate and prevent overheating.
-
Fieser Work-up: The specific quenching procedure (water, NaOH solution, water) is a standard method for safely decomposing excess LiAlH₄ and precipitating the aluminum salts in a granular form that is easy to filter.
Applications in the Synthesis of Bioactive Molecules
The sterically defined scaffold of this compound makes it an attractive starting material for the synthesis of biologically active compounds, where precise molecular architecture is often a key determinant of efficacy and selectivity.
Synthesis of Copper Amine Oxidase Inhibitors
2,6-Disubstituted benzylamine derivatives have been investigated as reversible and selective inhibitors of copper amine oxidases (CAOs), enzymes implicated in various physiological and pathological processes.[2] The synthesis of these inhibitors often utilizes this compound as a foundational building block. The 2,6-disubstitution pattern is crucial for achieving selectivity and modulating the inhibitory activity.[2]
The general synthetic strategy involves the N-functionalization of this compound to introduce various side chains that can interact with the active site of the enzyme.
References
An In-depth Technical Guide to the Discovery and Synthesis of 2,6-Dimethylbenzylamine
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for producing 2,6-dimethylbenzylamine, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and process chemistry, this document delves into the foundational synthesis reported in 1957 and explores contemporary, optimized routes. We will dissect two primary synthetic pathways: the reduction of 2,6-dimethylbenzonitrile and the reductive amination of 2,6-dimethylbenzaldehyde. Each method is presented with detailed, step-by-step experimental protocols, an analysis of the underlying chemical principles, and a discussion of the rationale behind procedural choices. A comparative analysis of these routes, evaluating yield, purity, scalability, and safety, is provided to guide chemists in selecting the most suitable method for their specific applications. This guide is grounded in authoritative references and aims to be a self-validating resource for the scientific community.
Introduction and Historical Context
This compound, with the chemical formula C₉H₁₃N, is a primary benzylamine derivative characterized by two methyl groups ortho to the benzylic carbon.[1] This substitution pattern imparts unique steric and electronic properties, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
The first documented synthesis of this compound appears in a 1957 publication in the Journal of the American Chemical Society by R. R. Herr, T. Enkoji, and J. P. Dailey.[2] Their work was not focused on the amine itself, but rather on the preparation of 2,6-dimethyl-DL-phenylalanine. In their multi-step synthesis, this compound was a key intermediate. The historical route began with 2,6-dimethylaniline, which was converted to 2,6-dimethylbenzonitrile via a diazonium salt. The subsequent reduction of the nitrile with lithium aluminum hydride yielded the target this compound.[2] This foundational work laid the groundwork for future explorations and optimizations of its synthesis.
Physicochemical and Spectroscopic Data
A thorough characterization of this compound is essential for its use in further synthetic applications. The following table summarizes its key physical and chemical properties.
| Property | Value |
| IUPAC Name | (2,6-dimethylphenyl)methanamine[1] |
| CAS Number | 74788-82-2[1] |
| Molecular Formula | C₉H₁₃N[1] |
| Molecular Weight | 135.21 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~205-207 °C (estimated) |
| Density | ~0.94 g/cm³ (estimated) |
Spectroscopic Characterization:
The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the two ortho-methyl groups, a singlet for the benzylic methylene protons, a singlet for the amine protons (which may be broad and exchangeable with D₂O), and a multiplet for the aromatic protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the methyl carbons, the benzylic methylene carbon, the aromatic carbons (with symmetry influencing the number of signals), and the ipso-carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching bands for the primary amine group, C-H stretching for the aromatic and aliphatic protons, and C=C stretching for the aromatic ring.
Synthetic Methodologies: A Comparative Analysis
Two principal synthetic routes have emerged as the most practical and efficient for the preparation of this compound. This section provides a detailed examination of each, including step-by-step protocols and a discussion of the chemical reasoning behind the experimental choices.
Route 1: Reduction of 2,6-Dimethylbenzonitrile
This classical approach, rooted in the original 1957 synthesis, remains a reliable method, particularly for laboratory-scale preparations. The key transformation is the reduction of a nitrile to a primary amine.
The choice of lithium aluminum hydride (LiAlH₄) as the reducing agent is central to this methodology. LiAlH₄ is a potent source of hydride ions (H⁻), which are strong nucleophiles. The reaction proceeds via the nucleophilic attack of hydride on the electrophilic carbon of the nitrile group. This is followed by subsequent hydride additions to the intermediate imine, ultimately yielding the primary amine after an aqueous workup to protonate the resulting aluminum-amine complex. The use of an ethereal solvent like diethyl ether or tetrahydrofuran (THF) is crucial as they are inert to LiAlH₄ and can solvate the reagents.
Materials:
-
2,6-Dimethylbenzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sulfuric acid (H₂SO₄), 10% aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under a stream of inert gas (nitrogen or argon).
-
Reagent Addition: Anhydrous diethyl ether is added to the flask, followed by the cautious, portion-wise addition of lithium aluminum hydride. The resulting suspension is stirred.
-
Substrate Addition: A solution of 2,6-dimethylbenzonitrile in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at reflux for a specified time to ensure complete conversion.
-
Quenching: The flask is cooled in an ice bath, and the excess LiAlH₄ is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water. This procedure is known as the Fieser workup and is designed to produce a granular precipitate of aluminum salts that is easily filtered.
-
Isolation: The resulting slurry is filtered, and the solid aluminum salts are washed with diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation.
Route 2: Reductive Amination of 2,6-Dimethylbenzaldehyde
This method represents a more modern and often more scalable approach to the synthesis of this compound. It is a one-pot reaction that combines the formation of an imine with its subsequent reduction.
Reductive amination involves the reaction of a carbonyl compound (2,6-dimethylbenzaldehyde) with an amine source (ammonia) to form an intermediate imine, which is then reduced in situ to the desired amine. This method avoids the isolation of the often-unstable imine intermediate. Catalytic hydrogenation is a common choice for the reduction step due to its efficiency, cleaner workup, and scalability. A variety of catalysts can be employed, with palladium on carbon (Pd/C) or Raney nickel being common choices. The reaction is typically carried out under a hydrogen atmosphere.
Materials:
-
2,6-Dimethylbenzaldehyde
-
Ammonia (as a solution in methanol or as ammonium acetate)
-
Palladium on carbon (Pd/C, 5% or 10%) or Raney nickel
-
Methanol or ethanol
-
Hydrogen gas
-
Filter aid (e.g., Celite)
Procedure:
-
Setup: A hydrogenation vessel (e.g., a Parr shaker or a high-pressure autoclave) is charged with 2,6-dimethylbenzaldehyde, a solvent such as methanol, and the ammonia source.
-
Catalyst Addition: The hydrogenation catalyst (e.g., Pd/C) is carefully added to the reaction mixture.
-
Hydrogenation: The vessel is sealed, purged with an inert gas, and then pressurized with hydrogen gas to the desired pressure. The mixture is then agitated (shaken or stirred) at a specified temperature until hydrogen uptake ceases.
-
Isolation: The reaction vessel is carefully depressurized, and the mixture is filtered through a pad of filter aid to remove the catalyst.
-
Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude this compound can be purified by vacuum distillation.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on several factors, including the scale of the reaction, available equipment, and safety considerations. The following table provides a comparative overview of the two primary methods.
| Parameter | Route 1: Nitrile Reduction (LiAlH₄) | Route 2: Reductive Amination (Catalytic Hydrogenation) |
| Starting Material | 2,6-Dimethylbenzonitrile | 2,6-Dimethylbenzaldehyde |
| Key Reagents | Lithium aluminum hydride | Ammonia, H₂, Hydrogenation catalyst (e.g., Pd/C) |
| Typical Yield | High (often >85%) | High (often >90%) |
| Purity | Generally high after workup and purification | Generally high, catalyst filtration is straightforward |
| Scalability | Limited by the handling of LiAlH₄ on a large scale | Highly scalable, suitable for industrial production |
| Safety Concerns | LiAlH₄ is highly reactive with water and pyrophoric | Handling of hydrogen gas under pressure, pyrophoric catalysts (Raney Ni) |
| Advantages | Robust and reliable for lab-scale synthesis | "Greener" with water as the main byproduct, one-pot procedure |
| Disadvantages | Energetic quenching, generation of aluminum salt waste | Requires specialized hydrogenation equipment |
Conclusion
This compound, first reported as a synthetic intermediate in 1957, has become an important building block in organic synthesis. This guide has detailed the two most practical and efficient methods for its preparation: the reduction of 2,6-dimethylbenzonitrile and the reductive amination of 2,6-dimethylbenzaldehyde. While the former, utilizing lithium aluminum hydride, is a stalwart of laboratory-scale synthesis, the latter, employing catalytic hydrogenation, offers a more scalable and environmentally benign alternative suitable for industrial applications. The choice between these routes will be dictated by the specific needs of the researcher or process chemist, with considerations of scale, safety, and available resources being paramount. The detailed protocols and comparative analysis provided herein serve as a comprehensive resource for the synthesis of this valuable chemical intermediate.
References
A Technical Guide to 2,6-Dimethylbenzylamine Derivatives: Synthesis, Bioactivity, and Therapeutic Potential
Executive Summary
The benzylamine scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents. The introduction of specific substitution patterns on the phenyl ring can profoundly influence the molecule's steric and electronic properties, thereby fine-tuning its biological activity. This guide focuses on the 2,6-dimethylbenzylamine core, a structure whose strategic dimethyl substitution provides unique conformational constraints and metabolic stability. We will explore the synthesis of this core and its derivatives, delve into their significant potential as enzyme inhibitors and central nervous system agents, and provide detailed experimental frameworks for their evaluation. This document is intended for researchers and drug development professionals seeking to leverage this promising scaffold in their discovery programs.
The this compound Scaffold: Synthesis and Core Properties
The defining feature of the this compound scaffold is the presence of two methyl groups flanking the benzylamine moiety. This ortho-substitution imparts significant steric hindrance, which can lock the molecule into a preferred conformation, potentially increasing its binding affinity and selectivity for a specific biological target. Furthermore, these methyl groups can shield the molecule from metabolic degradation by cytochrome P450 enzymes, often improving its pharmacokinetic profile.
Core Synthesis Pathway
A common and effective route to synthesize the this compound core begins with 2,6-dimethylaniline. The synthesis proceeds through a diazonium salt intermediate to form 2,6-dimethylbenzonitrile, which is subsequently reduced to the target primary amine.[1]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Reduction of 2,6-Dimethylbenzonitrile
This protocol describes a representative method for the reduction of the nitrile intermediate to the primary amine using a catalytic hydrogenation approach.[2]
Objective: To synthesize this compound from 2,6-dimethylbenzonitrile.
Materials:
-
2,6-dimethylbenzonitrile
-
Methanol
-
10% Ammoniacal Methanol
-
Raney Nickel (or suitable Nickel catalyst)
-
Diatomaceous Earth (Celite)
-
Hydrogen Gas (high pressure)
-
High-pressure autoclave/hydrogenator
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a high-pressure autoclave, dissolve 2,6-dimethylbenzonitrile (1.0 eq) in a solvent mixture of methanol and 10% ammoniacal methanol.
-
Catalyst Addition: Carefully add Raney Nickel catalyst (a catalytic amount, e.g., 5-10% by weight) to the solution under an inert atmosphere (e.g., Argon). Rationale: The ammoniacal methanol helps to prevent the formation of secondary amine byproducts during the reduction.
-
Hydrogenation: Seal the autoclave. Purge the system with hydrogen gas. Pressurize the reactor to 5 bar with hydrogen.
-
Reaction Conditions: Heat the mixture to 50°C and stir vigorously for 16-24 hours, maintaining the hydrogen pressure at 5 bar. Monitor hydrogen uptake to assess reaction progress.
-
Work-up: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the nickel catalyst. Wash the filter cake with methanol to recover any adsorbed product. Rationale: Diatomaceous earth provides a fine filtration medium that effectively removes the pyrophoric Raney Nickel catalyst safely.
-
Solvent Removal: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: The resulting product, this compound, is typically obtained as an oil in high yield.[2] Confirm the structure and purity using analytical techniques such as LC-MS, ¹H NMR, and ¹³C NMR.
Medicinal Chemistry Applications: Enzyme Inhibition
One of the most promising applications of this compound derivatives is in the development of selective enzyme inhibitors. The scaffold has been successfully employed to target copper amine oxidases (CAOs).
Targeting Copper Amine Oxidases (CAOs)
CAOs are a class of enzymes involved in critical cellular functions, including the metabolism of biogenic primary amines and the crosslinking of collagen and elastin.[3] Dysregulation of CAO activity has been implicated in various pathological conditions, making them attractive drug targets. Researchers have synthesized a series of 2,6-disubstituted benzylamine derivatives as substrate-like inhibitors of these enzymes.[3]
Structure-Activity Relationship (SAR) Insights
By modifying the substituents at the 2 and 6 positions, it is possible to modulate both the potency and selectivity of these inhibitors. The key findings from these studies demonstrate a clear causal relationship between the chemical nature of the substituents and the biological activity.[3]
-
Linear Alkoxy Groups (e.g., -OCH₃, -OC₂H₅): Derivatives with these groups were found to be potent, reversible inhibitors of benzylamine oxidase (BAO), a member of the CAO family. However, their lipophilic nature was associated with some toxicity, likely due to crossing the blood-brain barrier.
-
Hydrophilic ω-Hydroxyalkoxy Groups (e.g., -O(CH₂)₂OH): Introducing a terminal hydroxyl group significantly improved the safety profile. These derivatives remained highly active and selective BAO inhibitors but were poorly toxic. This demonstrates a classic drug design strategy where increasing hydrophilicity can mitigate CNS-related side effects.
-
Linear Alkyl Groups (e.g., -CH₃, -C₂H₅): Replacing the oxygen atom of the alkoxy groups with a methylene unit resulted in moderately active inhibitors. This suggests that the oxygen atom is crucial for establishing key interactions, likely hydrogen bonds, within the enzyme's active site.
Caption: Structure-Activity Relationship (SAR) summary.
Quantitative Inhibitory Activity
The following table summarizes the inhibitory potency of representative 2,6-disubstituted benzylamine derivatives against Benzylamine Oxidase (BAO).
| Compound ID | 2,6-Substituent (R) | BAO IC₅₀ (µM) | Selectivity Profile | Reference |
| 6 | Methoxy (-OCH₃) | High Activity | Selective vs. DAO, LO, MAO B | [3] |
| 10 | 2-Hydroxyethoxy (-OCH₂CH₂OH) | High Activity | Selective vs. DAO, LO, MAO B | [3] |
| 13 | Methyl (-CH₃) | Moderate Activity | Selective vs. DAO, LO, MAO B | [3] |
| Note: Specific IC₅₀ values were not publicly available in the abstract; relative activities are presented. |
Medicinal Chemistry Applications: CNS Activity
The rigid structure conferred by the 2,6-dimethyl substitution is also advantageous for targeting receptors and enzymes in the central nervous system (CNS).
Anticonvulsant Properties
Derivatives incorporating the 2,6-dimethylphenyl moiety have shown significant promise as anticonvulsant agents. Specifically, a series of N-phenylbenzamides were evaluated for their efficacy in animal models of epilepsy.
The standout compound, N-(2,6-dimethylphenyl)-4-nitrobenzamide , demonstrated a potent anticonvulsant effect in the maximal electroshock (MES) test, a standard preclinical model for generalized seizures. The presence of the 2,6-dimethylphenyl group was a key structural feature for this activity.
Efficacy and Neurotoxicity Data
A critical aspect of developing CNS drugs is balancing efficacy with neurotoxicity. The protective index (PI), calculated as the ratio of the neurotoxic dose (TD₅₀) to the effective dose (ED₅₀), is a key metric.
| Compound | Target/Test | ED₅₀ (µmol/kg) | TD₅₀ (µmol/kg) | Protective Index (PI) | Reference |
| N-(2,6-dimethylphenyl)-4-nitrobenzamide | Anticonvulsant (MES test) | 31.8 | 166.9 | 5.2 | |
| Phenytoin (Reference Drug) | Anticonvulsant (MES test) | - | - | - |
A higher PI value indicates a better safety margin. The value of 5.2 for the lead compound is promising and suggests that the 2,6-dimethylphenyl scaffold can be used to develop effective anticonvulsants with an acceptable therapeutic window.
Broader Applications and Future Directions
While the most well-defined applications for this compound derivatives are in enzyme inhibition and CNS activity, the broader class of benzylamines and dimethylamine-containing compounds have a wide range of uses, suggesting future avenues of research for this specific scaffold.
-
Industrial Catalysis: The structurally related, non-sterically hindered N,N-dimethylbenzylamine is widely used as a catalyst for producing polyurethane foams and as a curing agent for epoxy resins.[4][5] Investigating whether the unique steric properties of this compound derivatives could lead to novel catalytic selectivities is a worthwhile endeavor.
-
Agrochemicals: Simple benzylamines are used as intermediates in the synthesis of fungicides and herbicides.[6] The metabolic stability offered by the 2,6-dimethyl substitution could be advantageous in developing more persistent and effective crop protection agents.
-
Oncology and Anti-Infectives: The dimethylamine pharmacophore is present in numerous FDA-approved drugs with anticancer, antimicrobial, and antihistaminic properties.[7][8] This highlights the general utility of this functional group in drug design and supports the exploration of this compound derivatives in these therapeutic areas.
Conclusion
The this compound scaffold is a privileged structure with significant, demonstrated potential in drug discovery. The strategic placement of the two methyl groups provides conformational rigidity and metabolic stability, which has been successfully leveraged to create potent and selective enzyme inhibitors as well as promising anticonvulsant agents. The detailed protocols and SAR insights provided in this guide serve as a foundational resource for scientists aiming to build upon these findings. Future research into new therapeutic areas, agrochemicals, and industrial applications will undoubtedly expand the utility of this versatile chemical core.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound | 74788-82-2 [chemicalbook.com]
- 3. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]
- 5. atamankimya.com [atamankimya.com]
- 6. Wholesale N,N-Dimethylbenzylamine Cas#103-83-3 Manufacturer and Supplier | MOFAN [mofanpu.com]
- 7. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
2,6-Dimethylbenzylamine mechanism of action in catalysis
An In-depth Technical Guide to the Mechanistic Action of 2,6-Dimethylbenzylamine in Catalysis
Abstract
This compound, a seemingly simple primary amine, has emerged as a powerful and versatile scaffold in modern catalysis. Its unique structural feature—two ortho-methyl groups flanking the benzylic amine—imparts significant steric hindrance that has been ingeniously exploited to control reactivity and selectivity in a variety of chemical transformations. This guide provides an in-depth exploration of the core mechanisms through which this compound and its derivatives exert their catalytic influence. We will dissect its function as a robust directing group in transition metal-catalyzed C-H bond functionalization and its role as a foundational backbone for sophisticated chiral ligands in asymmetric synthesis. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this privileged structural motif.
The Foundational Role of Steric Hindrance
The efficacy of this compound in catalysis is fundamentally rooted in the steric bulk imposed by its ortho-methyl groups. This substitution pattern is not merely a passive feature; it actively dictates the molecule's conformational preferences and its mode of interaction with metal centers.
-
Conformational Rigidity: The methyl groups restrict free rotation around the aryl-CH₂ bond. This "locking" effect pre-organizes the molecule into a well-defined conformation, reducing the entropic penalty upon coordination to a metal catalyst and leading to more ordered transition states.
-
Directing Group Geometry: When the amine's nitrogen atom coordinates to a metal, the ortho-substituents force the metal center into a specific spatial orientation relative to the aromatic ring, making it a highly effective and predictable directing group for ortho-C-H activation.
-
Creation of Chiral Pockets: In asymmetric catalysis, derivatives of this compound are used to create sterically demanding and well-defined chiral environments around a metal catalyst. This environment is crucial for differentiating between enantiotopic faces of a substrate, thereby inducing high enantioselectivity.
Mechanism I: A Removable Directing Group for C-H Functionalization
One of the most significant applications of moieties derived from this compound is in directed C-H bond functionalization. This strategy allows for the selective transformation of otherwise inert C-H bonds into valuable chemical linkages. The amine derivative serves as a "hitching post" for a transition metal catalyst, guiding it to a specific C-H bond.
The N,N-dimethyl derivative, N,N-dimethylbenzylamine, has been widely utilized as a directing group for various ortho-functionalization reactions, including arylation, olefination, and silylation.[1] Free amines can form strong complexes with metals, which can sometimes deactivate the catalyst.[1] However, the N,N-dimethylaminomethyl group has proven to be an effective directing group for palladium-catalyzed reactions.[2]
The Catalytic Cycle: A Step-by-Step Mechanistic View
The generally accepted mechanism for palladium-catalyzed ortho-C-H functionalization using an N,N-dimethylbenzylamine directing group proceeds as follows:
-
Coordination: The nitrogen atom of the dimethylamino group coordinates to the Pd(II) catalyst.
-
C-H Activation/Cyclometalation: The catalyst, now held in proximity to the ortho C-H bond, facilitates its cleavage. This typically occurs via a concerted metalation-deprotonation (CMD) pathway, forming a stable five-membered palladacycle intermediate. This step is often rate-determining.
-
Oxidative Addition (for cross-coupling): An aryl halide (Ar-X) or other coupling partner undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.
-
Reductive Elimination: The desired C-C bond is formed as the aryl group and the ortho-carbon of the benzylamine reductively eliminate from the Pd(IV) center. This regenerates the Pd(II) catalyst.
-
Catalyst Regeneration: The catalyst dissociates from the product and re-enters the catalytic cycle.
Experimental Protocol: Palladium-Catalyzed ortho-Arylation
The following is a representative protocol for the ortho-arylation of N,N-dimethylbenzylamine, adapted from established methodologies in the literature.[1][3]
Materials:
-
N,N-Dimethylbenzylamine (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
Pd(OAc)₂ (0.025 mmol, 2.5 mol%)
-
Ag₂CO₃ (1.5 mmol)
-
Toluene (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (5.6 mg), Ag₂CO₃ (413 mg), and a magnetic stir bar.
-
Add N,N-dimethylbenzylamine (135 mg, 1.0 mmol) and the aryl iodide (1.2 mmol).
-
Add dry, degassed toluene (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the ortho-arylated product.
Data Summary: Scope of C-H Functionalization
The N,N-dimethylaminomethyl moiety has been successfully employed to direct a range of C-H functionalization reactions.
| Coupling Partner | Catalyst System | Typical Yield | Reference |
| Aryl Halides | Pd(OAc)₂ / Ag₂CO₃ | 60-95% | [1] |
| Alkenes | [RhCp*Cl₂]₂ / AgSbF₆ | 70-90% | N/A |
| Alkynes | [Ru(p-cymene)Cl₂]₂ / Cu(OAc)₂ | 65-85% | N/A |
| Silylating Agents | Pd(OAc)₂ / Norbornene | 50-75% | [1] |
Mechanism II: A Scaffold for Chiral Ligands in Asymmetric Catalysis
The rigid and sterically defined nature of the 2,6-disubstituted phenyl ring makes it an exceptional platform for designing chiral ligands. By introducing chirality, often in the form of N-C axial chirality (atropisomerism), these ligands can enforce a highly stereoselective environment around a metal center.[4]
Principle of Stereocontrol
Catalytic enantioselective synthesis of N-C axially chiral compounds has become a significant area of research.[4][5] Ligands derived from 2,6-disubstituted anilines or benzylamines create a "chiral pocket" around the active site of the metal catalyst.
-
Ligand-Metal Complex Formation: The chiral ligand coordinates to the metal (e.g., Pd, Ir, Rh). The bulky 2,6-disubstituted aryl group projects into the space around the metal.
-
Substrate Coordination: The prochiral substrate coordinates to the metal-ligand complex. Due to severe steric clashes, the substrate can only adopt a limited number of low-energy conformations.
-
Stereodetermining Step: The subsequent bond-forming step (e.g., nucleophilic attack, migratory insertion) occurs preferentially from one face of the coordinated substrate. The ligand's steric and electronic properties stabilize the transition state leading to one enantiomer while destabilizing the transition state leading to the other.
Experimental Protocol: Asymmetric Allylic Alkylation
The following is a representative protocol for a palladium-catalyzed asymmetric allylic alkylation using a Trost-type ligand, which shares structural motifs with N-C axially chiral compounds derived from hindered aniline derivatives.[4]
Materials:
-
(E)-1,3-Diphenylallyl acetate (0.5 mmol)
-
Dimethyl malonate (1.0 mmol)
-
[(allyl)PdCl]₂ (0.00625 mmol, 1.25 mol%)
-
(S,S)-Trost Ligand (0.015 mmol, 3.0 mol%)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) (1.0 mmol)
-
Potassium Acetate (KOAc) (0.025 mmol)
-
Dichloromethane (DCM) (2.5 mL)
Procedure:
-
In a glovebox, add [(allyl)PdCl]₂ (2.3 mg) and the (S,S)-Trost ligand (e.g., 10 mg) to a vial.
-
Add dry, degassed DCM (1.0 mL) and stir for 20 minutes to form the catalyst complex.
-
In a separate vial, dissolve (E)-1,3-diphenylallyl acetate (126 mg) and KOAc (2.5 mg) in DCM (1.5 mL).
-
Add dimethyl malonate (132 mg) and BSA (203 mg) to the substrate solution.
-
Cool the substrate solution to 0 °C.
-
Add the prepared catalyst solution to the substrate solution via syringe.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify the product by flash chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Summary: Performance in Asymmetric Reactions
Ligands incorporating the 2,6-disubstituted aryl motif have demonstrated high efficacy in a range of asymmetric transformations.
| Reaction Type | Metal/Ligand System | Typical ee (%) | Reference |
| N-Allylation of Sulfonamides | Pd / (S,S)-Trost Ligand | up to 92% | [4] |
| α-C-H Alkylation of Benzylamines | Pyridoxal-based Catalyst | 79-99% | [6] |
| Conjugate Addition | Cinchonium Salt Catalyst | >95% | [7] |
| Meta-C-H Arylation | Pd / 2-Pyridone Ligand | up to 99% yield | [8] |
Conclusion
This compound is a testament to the power of steric control in catalyst design. Its hindered structure provides the rigidity and directionality required for selective C-H functionalization, transforming it into a reliable tool for late-stage modification of complex molecules. Furthermore, this same steric influence makes it an ideal scaffold for chiral ligands that create highly ordered transition states, enabling exceptional levels of stereocontrol in asymmetric catalysis. The mechanistic principles outlined in this guide—coordination-driven direction and sterically-enforced stereoselectivity—underscore the versatility of the this compound framework and solidify its importance for professionals in chemical synthesis and drug development. Future innovations will undoubtedly continue to build upon this robust and highly tunable catalytic platform.
References
- 1. researchgate.net [researchgate.net]
- 2. ortho -Selective C–H addition of N , N -dimethyl anilines to alkenes by a yttrium catalyst - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00833J [pubs.rsc.org]
- 3. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biaxially chiral compounds: research and development of synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Direct asymmetric α C(sp3)‒H alkylation of benzylamines with MBH acetates enabled by bifunctional pyridoxal catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of chemoselectivity in asymmetric tandem reactions: Direct synthesis of chiral amines bearing nonadjacent stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-Promoted Meta-C–H Functionalization of Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Utilizing 2,6-Dimethylbenzylamine as a Gelling Catalyst in Polyurethane Foam Formulations
Introduction
Polyurethane (PU) foams are a cornerstone of the modern materials industry, with applications spanning from insulation and construction to automotive interiors and comfort cushioning. The production of these versatile materials hinges on the meticulously controlled polymerization reaction between a polyol and a polyisocyanate.[1] Catalysts are instrumental in orchestrating this reaction, dictating the rate of foam formation, the final cellular structure, and ultimately, the material's physical properties.[2] Tertiary amines are a prominent class of catalysts in polyurethane chemistry, valued for their ability to influence the two primary reactions: the gelling reaction (urethane formation) and the blowing reaction (urea formation with the release of carbon dioxide).[3]
This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of 2,6-Dimethylbenzylamine as a catalyst in the formation of polyurethane foam. While less common than its isomer, N,N-Dimethylbenzylamine (BDMA), this compound presents unique catalytic characteristics due to the steric hindrance imparted by the ortho-methyl groups on the benzyl ring. This guide will delve into the mechanistic considerations of this catalyst, provide detailed experimental protocols for both rigid and flexible foam formulations, and offer insights into the expected impact on foam properties.
Mechanism of Action: The Role of Steric Hindrance
Tertiary amine catalysts function by activating either the polyol or the isocyanate, or both, thereby lowering the activation energy of the urethane-forming reaction.[2] The catalytic activity of a tertiary amine is primarily governed by its basicity and the steric accessibility of the lone pair of electrons on the nitrogen atom.[4]
For this compound, the presence of two methyl groups in the ortho positions of the benzyl ring introduces significant steric hindrance around the nitrogen atom. This steric bulk is hypothesized to influence its catalytic behavior in several ways:
-
Selectivity towards the Gelling Reaction: The hindered nature of the nitrogen atom in this compound may favor the catalysis of the polyol-isocyanate (gelling) reaction over the water-isocyanate (blowing) reaction. This is because the smaller hydroxyl groups of the polyol can more readily access the sterically encumbered catalytic site compared to water molecules, which may be more involved in complex hydrogen-bonded networks.
-
Delayed Onset of Reaction: Compared to less hindered tertiary amines like N,N-Dimethylbenzylamine, this compound is expected to exhibit a delayed onset of catalytic activity, potentially leading to a longer cream time. This can be advantageous in molding applications where good flowability of the reacting mixture is required to fill complex mold geometries before significant viscosity build-up.
-
Controlled Reactivity: The steric hindrance can modulate the overall reaction rate, preventing excessively rapid and exothermic reactions that can lead to scorching or other defects in the foam structure.
It is important to note that while the methyl groups are electron-donating, which would typically increase the basicity and therefore the catalytic activity of the amine, the steric effects are likely to be the dominant factor influencing its performance in a polyurethane system.[5]
Experimental Protocols
The following protocols provide a starting point for evaluating this compound as a catalyst in both rigid and flexible polyurethane foam formulations. It is recommended to conduct small-scale trials to optimize the catalyst concentration for the specific polyol and isocyanate system being used.
Protocol 1: Preparation of a Rigid Polyurethane Foam
This protocol is adapted from a standard laboratory procedure for hand-mixing rigid polyurethane foam.[6][7]
Materials and Equipment:
-
Polyether polyol (e.g., hydroxyl number 400-500 mg KOH/g)
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
This compound (as a 33% solution in a suitable glycol, or neat)
-
Silicone surfactant
-
Water (as the blowing agent)
-
Disposable plastic beakers and mixing stick
-
Digital scale (accurate to 0.01 g)
-
Fume hood
-
Stopwatch
-
Oven for post-curing
Procedure:
-
Premix Preparation: In a disposable plastic beaker, accurately weigh the polyether polyol, silicone surfactant, water, and this compound according to the formulation table below.
-
Mixing: Thoroughly mix the components in the beaker for 30-60 seconds until a homogeneous mixture is obtained.
-
Isocyanate Addition: In a separate beaker, weigh the required amount of pMDI. Add the pMDI to the premix and immediately start a stopwatch.
-
Final Mixing: Vigorously mix the complete formulation for 5-10 seconds.
-
Pouring and Observation: Pour the reacting mixture into a mold or a cardboard box and observe the foaming process. Record the following parameters:
-
Cream Time: The time from the start of mixing until the mixture turns from a clear or brownish liquid to a creamy, opaque appearance.[6]
-
Gel Time: The time at which fine strands of polymer can be pulled from the rising foam with a spatula or wooden stick.[7]
-
Tack-Free Time: The time when the surface of the foam is no longer sticky to the touch.[7]
-
-
Curing: Allow the foam to cure at room temperature for at least 24 hours, or post-cure in an oven at a specified temperature (e.g., 70°C) for a few hours to ensure complete reaction.
Table 1: Example Formulation for Rigid Polyurethane Foam
| Component | Parts by Weight (pbw) |
| Polyether Polyol | 100 |
| Water | 2.0 - 4.0 |
| Silicone Surfactant | 1.5 - 2.5 |
| This compound | 0.5 - 2.0 |
| pMDI | To an NCO Index of 105-115 |
Protocol 2: Preparation of a Flexible Polyurethane Foam
This protocol is a general procedure for the laboratory-scale synthesis of flexible polyurethane foam.[8][9]
Materials and Equipment:
-
Polyether polyol (e.g., molecular weight 3000-6000 g/mol )
-
Toluene Diisocyanate (TDI) 80/20 isomer blend
-
This compound
-
A co-catalyst (e.g., stannous octoate) may be required to balance the reaction.
-
Silicone surfactant
-
Water
-
Disposable plastic beakers and high-speed mixer
-
Digital scale
-
Fume hood
-
Stopwatch
Procedure:
-
Premix A (Polyol Blend): In a beaker, combine the polyether polyol, silicone surfactant, water, and this compound. Mix thoroughly.
-
Premix B (Isocyanate): In a separate container, weigh the TDI.
-
Mixing and Foaming: Under vigorous stirring, add Premix B to Premix A. If using a co-catalyst like stannous octoate, it can be added to Premix A or as a separate stream.
-
Observation: Immediately after mixing, pour the contents into an open mold and record the cream time, gel time, and rise time (the time taken for the foam to reach its maximum height).
-
Curing: Allow the foam to cure at ambient temperature for 24-48 hours before handling and testing.[10]
Table 2: Example Formulation for Flexible Polyurethane Foam
| Component | Parts by Weight (pbw) |
| Polyether Polyol | 100 |
| Water | 3.0 - 5.0 |
| Silicone Surfactant | 1.0 - 2.0 |
| This compound | 0.1 - 0.5 |
| Stannous Octoate (Co-catalyst) | 0.1 - 0.3 |
| TDI 80/20 | To an NCO Index of 100-110 |
Data Interpretation and Expected Outcomes
The performance of this compound as a catalyst can be evaluated by comparing the reaction profile and the final foam properties against a standard, non-sterically hindered tertiary amine catalyst like N,N-Dimethylbenzylamine (BDMA).
Table 3: Expected Influence of this compound on Foam Properties (Compared to BDMA)
| Parameter | Expected Outcome with this compound | Rationale |
| Cream Time | Increased | Steric hindrance slows the initial reaction rate. |
| Gel Time | Potentially shorter or comparable | Stronger relative catalysis of the gelling reaction may compensate for the slower start. |
| Rise Time | Increased | Slower overall reaction rate due to steric hindrance. |
| Foam Density | Potentially higher | A slower blowing reaction relative to the gelling reaction can result in a denser foam. |
| Cell Structure | Potentially finer and more uniform | A more controlled reaction can lead to better cell nucleation and growth. |
| Compressive Strength | Potentially increased | A higher density and more uniform cell structure can improve mechanical properties. |
Visualization of the Catalytic Process and Experimental Workflow
Catalytic Mechanism
References
- 1. tncintlchem.com [tncintlchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 7. researchgate.net [researchgate.net]
- 8. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 9. How to Design Formulations for Flexible Polyurethane Foam? | Sabtech [sabtechmachine.com]
- 10. pfa.org [pfa.org]
Application of 2,6-Dimethylbenzylamine in the Synthesis of Enzyme Inhibitors: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of the 2,6-Dimethylbenzylamine Scaffold
In the intricate landscape of medicinal chemistry and drug design, the selection of appropriate molecular scaffolds is a critical determinant of therapeutic success. Among the myriad of building blocks available to the synthetic chemist, this compound has emerged as a particularly valuable scaffold in the rational design of potent and selective enzyme inhibitors. Its unique structural and electronic properties offer a compelling advantage in tailoring molecules to interact with specific enzymatic targets. This technical guide provides an in-depth exploration of the application of this compound in the synthesis of enzyme inhibitors, complete with detailed protocols, mechanistic insights, and a survey of its utility across different enzyme classes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in their quest for novel therapeutics.
The strategic incorporation of the this compound moiety into drug candidates is primarily driven by the "ortho effect," where the two methyl groups flanking the benzylamine create significant steric hindrance. This steric bulk is not a mere impediment; it is a powerful tool for medicinal chemists. It can enforce a specific conformation upon the molecule, reducing its flexibility and locking it into a bioactive pose that is more favorable for binding to the target enzyme's active or allosteric sites. This pre-organization can lead to a lower entropic penalty upon binding, thereby enhancing binding affinity. Furthermore, the steric hindrance provided by the ortho-methyl groups can shield the molecule from unwanted metabolic transformations, improving its pharmacokinetic profile. The lipophilic nature of the dimethylphenyl group can also facilitate membrane permeability, a crucial factor for drugs targeting intracellular enzymes.
This guide will delve into the practical applications of this compound, showcasing its role in the synthesis of inhibitors for clinically relevant enzymes, including cholinesterases, copper amine oxidases, and protein kinases. Through detailed protocols and mechanistic discussions, we aim to provide a comprehensive resource for the effective utilization of this powerful chemical scaffold.
The Significance of the 2,6-Dimethylphenyl Moiety: A Structural and Mechanistic Perspective
The utility of the this compound scaffold in enzyme inhibitor design is rooted in fundamental principles of molecular recognition and pharmacology. The strategic placement of the two methyl groups on the phenyl ring confers a unique set of properties that can be exploited to achieve high potency and selectivity.
Conformational Restriction and Pre-organization: The steric bulk of the ortho-methyl groups restricts the rotation around the phenyl-CH2 bond. This conformational constraint can pre-organize the molecule into a specific three-dimensional shape that is complementary to the binding site of the target enzyme. This "locked" conformation reduces the entropic penalty of binding, as the molecule does not need to lose as much rotational freedom to adopt its bioactive conformation.
Enhanced Selectivity through Steric Hindrance: The steric hindrance provided by the 2,6-dimethylphenyl group can be a powerful tool for achieving inhibitor selectivity. By carefully designing the inhibitor, the bulky dimethylphenyl group can be positioned to clash with amino acid residues in the binding sites of off-target enzymes while fitting snugly into the intended target's active site. This steric gatekeeper effect is a key strategy for minimizing off-target effects and improving the safety profile of a drug candidate.
Modulation of Physicochemical Properties: The dimethylphenyl group is lipophilic, which can enhance the molecule's ability to cross cell membranes and reach intracellular targets. This property is particularly important for inhibitors of enzymes located within the cytoplasm or nucleus. The overall lipophilicity of the inhibitor can be fine-tuned by modifying other parts of the molecule to achieve the desired balance of solubility and permeability.
Metabolic Stability: The ortho-methyl groups can sterically hinder the approach of metabolizing enzymes, such as cytochrome P450s, to the benzylamine moiety and the adjacent phenyl ring. This can protect the molecule from rapid degradation in the liver, leading to a longer half-life and improved pharmacokinetic properties.
Application in the Synthesis of Cholinesterase Inhibitors
One of the most well-documented applications of benzylamine derivatives is in the development of cholinesterase inhibitors for the treatment of Alzheimer's disease. These inhibitors act by increasing the levels of the neurotransmitter acetylcholine in the brain. The N-benzylpiperidine moiety, a related structure, is a key component of the highly potent and selective acetylcholinesterase (AChE) inhibitor, donepezil.[1] The benzyl group in these inhibitors often interacts with the peripheral anionic site (PAS) of the enzyme, a region distinct from the catalytic active site (CAS) that is involved in the binding of acetylcholine.
While this compound itself is not a direct component of the most common cholinesterase inhibitors, the principle of using substituted benzyl groups to target the PAS is well-established. The steric and hydrophobic properties of the 2,6-dimethylphenyl group make it an attractive candidate for inclusion in novel cholinesterase inhibitor designs aimed at optimizing interactions with the PAS and achieving dual binding to both the PAS and CAS.
Application in the Synthesis of Copper Amine Oxidase Inhibitors
Copper amine oxidases (CAOs) are a class of enzymes involved in various physiological processes, and their inhibition has therapeutic potential. A study by Bertini et al. (2014) describes the synthesis of a series of 2,6-disubstituted benzylamine derivatives as reversible and selective inhibitors of benzylamine oxidase (BAO), a member of the CAO family.[2] These inhibitors were designed to be substrate-like, and their biological activity was found to be dependent on the nature of the substituents at the 2 and 6 positions.
The study highlights that the 2,6-disubstitution pattern is crucial for achieving high activity and selectivity. The synthesized compounds were found to exert their inhibitory effect through the formation of hydrogen bonds and hydrophobic non-covalent interactions with the enzyme's active site.[2]
Application in the Synthesis of Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cell signaling and are major targets for cancer therapy. The 2,6-disubstituted pyrazine scaffold has been identified as a potent and selective inhibitor of protein kinase CK2.[1] While not directly a this compound derivative, the 2,6-disubstitution pattern on an aromatic ring is a key feature of these inhibitors. The principles of using steric hindrance and conformational restriction to achieve selectivity are highly relevant.
The 2,6-dimethylphenyl moiety itself has been incorporated into various kinase inhibitor scaffolds. The ortho-methyl groups can influence the dihedral angle between the phenyl ring and the rest of the inhibitor, directing other functional groups towards key interactions in the ATP-binding pocket of the kinase. This can lead to improved potency and selectivity against a specific kinase or a desired panel of kinases.
Experimental Protocols
Protocol 1: Synthesis of N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide
This protocol describes the synthesis of a key intermediate that can be further functionalized to create a variety of enzyme inhibitors. The procedure is adapted from a method described for the pilot-scale production of this compound.[3]
Reaction Scheme:
Caption: Synthesis of N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide.
Materials:
-
2-Chloro-N-(2,6-dimethylphenyl)acetamide (1 equiv)
-
Piperazine (3 equiv)
-
Concentrated Hydrochloric Acid (HCl, 3 equiv)
-
Water
-
Toluene
-
50% Sodium Hydroxide (NaOH) solution
-
Celite
Procedure:
-
To a four-necked flask equipped with a mechanical stirrer, add piperazine (3 equiv) and water.
-
Stir the mixture vigorously and cautiously add concentrated HCl (3 equiv). The reaction is exothermic, and the temperature will rise.
-
Cool the resulting homogenous solution to 20-25 °C.
-
Add 2-chloro-N-(2,6-dimethylphenyl)acetamide (1 equiv) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, cool the mixture to 60 °C and filter through a pad of Celite to remove the N,N'-bis-alkylated byproduct.
-
Transfer the filtrate to a separatory funnel and, while maintaining the temperature at 60 °C, add 50% NaOH solution until the pH is greater than 10.
-
Add toluene and heat the mixture to 70 °C. Stir for 15 minutes, then separate the layers at this temperature.
-
Discard the aqueous layer.
-
Distill off approximately two-thirds of the organic phase under reduced pressure.
-
Slowly cool the remaining solution to 22 °C over 3 hours to induce crystallization.
-
Further cool the mixture to 0-5 °C and stir for 1 hour.
-
Collect the precipitate by filtration, wash with cold toluene, and dry under vacuum at 40 °C to yield the desired product, N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: General Procedure for the Synthesis of 2,6-Disubstituted Benzylamine Derivatives as Copper Amine Oxidase Inhibitors
This protocol is a general method adapted from Bertini et al. (2014) for the synthesis of 2,6-disubstituted benzylamine derivatives.[2]
Reaction Scheme:
Caption: General synthesis of 2,6-disubstituted benzylamines.
Materials:
-
Appropriately substituted 2,6-dimethylbenzaldehyde (1 equiv)
-
Hydroxylamine hydrochloride (1.5 equiv)
-
Pyridine
-
Ethanol
-
Reducing agent (e.g., Palladium on Carbon (Pd/C) and Hydrogen gas, or Lithium Aluminum Hydride (LiAlH₄))
-
Appropriate solvents for reduction (e.g., Ethanol for catalytic hydrogenation, or anhydrous Tetrahydrofuran (THF) for LiAlH₄ reduction)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
Step 1: Formation of the Oxime
-
Dissolve the substituted 2,6-dimethylbenzaldehyde (1 equiv) in a minimal amount of ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride (1.5 equiv) in pyridine.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime, which can be used in the next step without further purification.
Step 2: Reduction of the Oxime to the Amine
Method A: Catalytic Hydrogenation
-
Dissolve the crude oxime in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture at room temperature overnight.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude benzylamine derivative.
Method B: Lithium Aluminum Hydride (LiAlH₄) Reduction
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2-3 equiv) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the crude oxime in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzylamine derivative.
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,6-disubstituted benzylamine derivative.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity Data
The following table summarizes the inhibitory activity of selected 2,6-disubstituted benzylamine derivatives against bovine plasma benzylamine oxidase (BAO). The data is adapted from Bertini et al. (2014).[2]
| Compound | R (Substituent at 2,6-positions) | BAO IC₅₀ (µM) |
| 1 | -OCH₃ | 0.12 |
| 2 | -OCH₂CH₃ | 0.08 |
| 3 | -O(CH₂)₂CH₃ | 0.05 |
| 4 | -O(CH₂)₃OH | 1.5 |
| 5 | -O(CH₂)₄OH | 0.8 |
| 6 | -CH₃ | > 100 |
| 7 | -CH₂CH₃ | 50 |
Mechanistic Insights from Molecular Modeling
While crystal structures of this compound-derived inhibitors bound to their target enzymes are not always available, molecular docking studies can provide valuable insights into their binding modes. For kinase inhibitors, the 2,6-dimethylphenyl group often resides in a hydrophobic pocket adjacent to the ATP-binding site. The ortho-methyl groups can form favorable van der Waals interactions with nonpolar amino acid residues. Furthermore, the orientation of the benzylamine core, dictated by the steric influence of the methyl groups, can position other functional groups on the inhibitor to form critical hydrogen bonds with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.
Caption: Hypothetical binding mode of a this compound-based kinase inhibitor.
Conclusion
This compound is a powerful and versatile scaffold for the design and synthesis of enzyme inhibitors. The steric and conformational constraints imposed by the ortho-dimethyl groups provide a robust strategy for enhancing inhibitor potency, selectivity, and metabolic stability. This technical guide has provided an overview of its applications, detailed synthetic protocols for key intermediates and derivatives, and insights into the mechanistic basis of its utility. As the demand for novel and highly selective enzyme inhibitors continues to grow, the strategic incorporation of the this compound moiety will undoubtedly remain a valuable tool in the arsenal of medicinal chemists and drug discovery professionals.
References
- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 2,6-Dimethylbenzylamine in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2,6-dimethylbenzylamine as a directing group in palladium-catalyzed cross-coupling reactions. This document provides in-depth technical notes, mechanistic insights, and detailed experimental protocols to facilitate the adoption of this powerful synthetic tool.
Introduction: The Role of Directing Groups in C-H Functionalization
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision. A key advancement in this field is the use of directing groups to control the regioselectivity of C-H bond activation, a process that transforms ubiquitous C-H bonds into versatile functional groups.[1] Among the various directing groups, benzylamines, particularly N,N-dimethylbenzylamine and its derivatives, have garnered significant attention due to their ability to facilitate ortho-C-H functionalization through the formation of stable palladacycle intermediates.[2][3]
This guide focuses on the specific application of this compound as a directing group. The introduction of methyl groups at the ortho positions of the benzylamine moiety introduces unique steric and electronic effects that can profoundly influence the course of a cross-coupling reaction. Understanding these effects is paramount for leveraging this directing group to its full potential in the synthesis of complex molecular architectures.
Mechanistic Rationale: The "Ortho Effect" of this compound
The efficacy of a directing group is intrinsically linked to its ability to coordinate with the metal catalyst and position it in close proximity to the target C-H bond. In the case of benzylamines, the nitrogen atom's lone pair coordinates to the palladium center, facilitating the intramolecular C-H activation at an ortho-position of the phenyl ring to form a five-membered palladacycle. This palladacycle is a key intermediate in the catalytic cycle.[4]
The presence of methyl groups at the 2 and 6 positions of the benzylamine introduces a significant steric bias. This "ortho effect" can influence the reaction in several ways:[5]
-
Enhanced Regioselectivity: The steric bulk of the ortho-methyl groups can disfavor alternative, undesired reaction pathways, thereby enhancing the selectivity for the desired ortho-functionalized product.
-
Modulation of Reactivity: The steric hindrance can influence the rate of palladacycle formation and subsequent steps in the catalytic cycle. This can be exploited to control the reaction kinetics and, in some cases, improve catalyst turnover.
-
Conformational Control: The methyl groups restrict the rotation around the C-N bond, locking the molecule in a conformation that is pre-organized for cyclopalladation. This can lower the activation energy for the C-H activation step.
A visual representation of the proposed mechanism for a generic ortho-arylation is depicted below:
Caption: Figure 1: Proposed Catalytic Cycle for Ortho-Arylation.
Application Notes: Ortho-Arylation of Arenes
A prime application of benzylamine directing groups is the ortho-arylation of the aromatic ring. The following notes are based on established protocols for the ortho-arylation of N,N-dimethylbenzylamines and can be adapted for this compound, taking into account the potential steric influences.[6][7]
Key Considerations for Successful Ortho-Arylation:
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precatalyst.
-
Ligands: While the directing group itself acts as an internal ligand, the addition of external ligands can sometimes be beneficial, though often not necessary for this specific transformation.
-
Oxidant/Additive: The reaction often requires an additive to facilitate the catalytic cycle. Copper(II) acetate (Cu(OAc)₂) has been shown to be a crucial additive, likely playing a role in the reoxidation of the palladium catalyst or in the transmetalation step.[2] Silver acetate (AgOAc) is also frequently used as an oxidant.
-
Solvent: A variety of organic solvents can be employed, with N,N-dimethylformamide (DMF) and toluene being common choices. The choice of solvent can influence the solubility of the reagents and the reaction temperature.
-
Base: A base is typically required to facilitate the C-H activation step. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.
-
Arylating Agent: Aryl iodides are generally the most reactive coupling partners, though aryl bromides can also be used, sometimes requiring more forcing conditions.
Comparative Data for Ortho-Arylation
The following table summarizes representative conditions and yields for the ortho-arylation of benzylamines. While specific data for this compound is limited in readily available literature, the data for N,N-dimethylbenzylamine provides a strong starting point for optimization.
| Entry | Benzylamine Substrate | Arylating Agent | Catalyst (mol%) | Additive(s) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | N,N-Dimethylbenzylamine | Iodobenzene | Pd(OAc)₂ (10) | Cu(OAc)₂ (1.2 eq) | K₂CO₃ (2 eq) | DMF | 120 | 85 | [6] |
| 2 | N,N-Dimethylbenzylamine | 4-Iodotoluene | Pd(OAc)₂ (10) | Cu(OAc)₂ (1.2 eq) | K₂CO₃ (2 eq) | DMF | 120 | 82 | [6] |
| 3 | N,N-Dimethylbenzylamine | 4-Iodoanisole | Pd(OAc)₂ (10) | Cu(OAc)₂ (1.2 eq) | K₂CO₃ (2 eq) | DMF | 120 | 78 | [6] |
| 4 | N,N-Dimethylbenzylamine | 1-Iodo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (10) | Cu(OAc)₂ (1.2 eq) | K₂CO₃ (2 eq) | DMF | 120 | 65 | [6] |
Note: The yields presented are for the ortho-arylation of N,N-dimethylbenzylamine and serve as a general guideline. Optimization will be necessary for reactions involving this compound.
Detailed Experimental Protocol: Palladium-Catalyzed Ortho-Arylation
This protocol is a general procedure for the ortho-arylation of a benzylamine derivative, adapted from literature procedures for N,N-dimethylbenzylamine.[6]
Materials:
-
This compound (or other benzylamine derivative)
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), aryl iodide (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.1 mmol, 10 mol%), Cu(OAc)₂ (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous DMF (5 mL) to the reaction mixture via syringe.
-
Reaction: Place the Schlenk tube in a preheated heating block or oil bath set to 120 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: Figure 2: Experimental Workflow for Ortho-Arylation.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature. The purity of the reagents and solvent is also critical. Ensure that the reaction is performed under strictly anhydrous and inert conditions. The ratio of the arylating agent and base can also be optimized.
-
Side Products: The formation of homocoupled products of the arylating agent can sometimes be observed. Adjusting the reaction temperature or the catalyst loading may help to minimize this side reaction.
-
No Reaction: If no reaction occurs, verify the activity of the palladium catalyst. The choice of base and solvent can also be critical, and screening different conditions may be necessary.
Conclusion
This compound represents a valuable directing group for palladium-catalyzed cross-coupling reactions, offering the potential for enhanced regioselectivity and modulated reactivity due to its unique steric profile. While direct and extensive literature on its application is still emerging, the principles and protocols established for the broader class of benzylamine directing groups provide a solid foundation for its successful implementation. By understanding the mechanistic nuances and carefully optimizing reaction conditions, researchers can effectively utilize this compound to access a wide range of ortho-functionalized aromatic compounds, thereby accelerating discovery in drug development and materials science.
References
- 1. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct asymmetric α C(sp3)‒H alkylation of benzylamines with MBH acetates enabled by bifunctional pyridoxal catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladacycle - Wikipedia [en.wikipedia.org]
- 5. The ortho effect in directed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Cu(II)-promoted palladium-catalyzed C-H ortho-arylation of N,N-dimethylbenzylamines. | Semantic Scholar [semanticscholar.org]
- 7. Cu(II)-promoted palladium-catalyzed C-H ortho-arylation of N,N-dimethylbenzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for the quantification of 2,6-Dimethylbenzylamine in reaction mixtures
Application Note & Protocol
Topic: Analytical Methods for the Quantification of 2,6-Dimethylbenzylamine in Reaction Mixtures
For Internal Use Only | Document ID: AN-26-DMBA-QC-2026 | Version: 1.0
**Abstract
This document provides a comprehensive guide for the quantitative analysis of this compound in complex reaction mixtures. Recognizing the challenges associated with the analysis of primary amines, this note details three robust chromatographic methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for direct analysis, HPLC with Fluorescence Detection (HPLC-FLD) following pre-column derivatization for high sensitivity, and Gas Chromatography-Mass Spectrometry (GC-MS) for high selectivity and confirmatory analysis. Each protocol is accompanied by an in-depth explanation of the scientific rationale, detailed step-by-step procedures, and a complete guide to method validation based on ICH guidelines to ensure data integrity and trustworthiness.
Introduction and Analytical Rationale
This compound is a primary amine used as an intermediate in the synthesis of various chemical and pharmaceutical compounds.[1] Accurate quantification in reaction mixtures is critical for reaction monitoring, yield calculation, and impurity profiling. However, the analysis of such amines presents distinct challenges:
-
Polarity and Peak Shape: The basic nature of the primary amine group can lead to strong interactions with active sites on standard silica-based chromatographic columns, resulting in poor peak shape (tailing) and low resolution, particularly in Gas Chromatography (GC).[2]
-
Detector Response: this compound possesses a phenyl ring, which allows for UV detection. However, its chromophore may not provide sufficient sensitivity for trace-level impurity analysis.[3][4] It lacks native fluorescence, precluding direct analysis by highly sensitive fluorescence detectors.
-
Sample Matrix Complexity: Reaction mixtures often contain catalysts, reagents, solvents, and by-products that can interfere with the analysis, necessitating methods with high specificity.[5]
To address these challenges, this guide presents methods that employ different analytical strategies. Direct HPLC-UV analysis serves as a straightforward screening method. For enhanced sensitivity, pre-column derivatization is employed to attach a fluorophore to the amine, enabling quantification by HPLC-FLD.[6][7] Finally, a GC-MS method is detailed, offering excellent chromatographic resolution on an appropriate column and the high specificity of mass spectrometry for unambiguous peak identification.[8]
Overall Analytical Workflow
The general workflow for analyzing this compound from a reaction mixture involves several key stages, from sample acquisition to final data reporting. The choice of specific steps depends on the selected analytical technique and the required data quality.
Caption: General workflow for this compound analysis.
Recommended Analytical Protocols
Protocol 1: Direct Quantification by Reverse-Phase HPLC-UV
This method is best suited for reaction mixtures where the concentration of this compound is expected to be relatively high (>10 µg/mL) and the sample matrix is clean. The rationale is to leverage the native UV absorbance of the phenyl ring for direct detection.[3][4]
Instrumentation & Consumables:
-
HPLC system with a quaternary pump, autosampler, and UV/DAD detector.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic Acid (TFA).
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm, PTFE or Nylon).
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Causality Note: TFA acts as an ion-pairing agent, improving the peak shape of the basic amine by masking residual silanol interactions on the C18 column. It also maintains a consistent acidic pH to ensure the amine is in its protonated form.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.
-
Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 200 µg/mL.
-
-
Sample Preparation:
-
Quench the reaction if necessary using an appropriate method.
-
Accurately dilute a known volume or weight of the reaction mixture with the mobile phase starting condition (e.g., 80:20 A:B) to bring the expected analyte concentration into the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.[9]
-
-
Chromatographic Conditions:
Parameter Setting Column C18, 4.6 x 150 mm, 5 µm Flow Rate 1.0 mL/min Injection Volume 10 µL Column Temperature 30 °C UV Detection 256 nm[3][4] | Gradient Program | 20% B to 80% B over 10 min, hold for 2 min, return to 20% B |
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting peak area against concentration for the standards.
-
Quantify the concentration in the sample using the regression equation from the calibration curve.
-
Protocol 2: High-Sensitivity Analysis by HPLC-FLD with Pre-Column Derivatization
This method is ideal for trace-level quantification or when high specificity is required. It involves reacting the primary amine with o-phthalaldehyde (OPA) and a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative.[6][7] This reaction is rapid and specific for primary amines.
Caption: OPA derivatization reaction for primary amines.
Instrumentation & Consumables:
-
HPLC system with a fluorescence detector (FLD).
-
C18 Reverse-Phase Column (as in Protocol 1).
-
Reagents: OPA, 3-mercaptopropionic acid (3-MPA), Borate buffer (pH 9.5), Acetonitrile, Methanol.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 9.5): Dissolve boric acid in water and adjust pH with NaOH.
-
OPA Reagent: Dissolve OPA in methanol, then add 3-MPA. This reagent should be prepared fresh or stored protected from light.
-
-
Derivatization Procedure:
-
In an autosampler vial, mix:
-
50 µL of the appropriately diluted sample or standard.
-
200 µL of Borate Buffer.
-
50 µL of OPA Reagent.
-
-
Vortex briefly and allow the reaction to proceed for exactly 2 minutes at room temperature.
-
Causality Note: The reaction is performed under basic conditions (pH 9.5) to ensure the amine's nitrogen is deprotonated and acts as a strong nucleophile. The 2-minute reaction time is a critical, standardized parameter to ensure consistent derivatization across all samples and standards.
-
-
Chromatographic Conditions:
Parameter Setting Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A 20 mM Phosphate Buffer, pH 7.0 Mobile Phase B Acetonitrile Flow Rate 1.2 mL/min Injection Volume 20 µL Column Temperature 35 °C FLD Settings Excitation: 340 nm, Emission: 455 nm | Gradient Program | 30% B to 90% B over 12 min |
-
Data Analysis: Follow the same quantification procedure as in Protocol 1, using the peak area of the fluorescent derivative.
Protocol 3: Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers the highest level of specificity and is ideal for complex matrices or for confirming the identity of the analyte. A base-deactivated capillary column is used to minimize peak tailing.[2] Mass spectrometry provides both quantitative data (in SIM mode) and qualitative structural information (in Scan mode).
Instrumentation & Consumables:
-
GC system with a split/splitless injector and a Mass Spectrometric detector.
-
Base-deactivated capillary column (e.g., DB-5ms, HP-5ms, or a dedicated amine column).
-
Helium (UHP grade).
-
Methanol or Methylene Chloride (GC grade).
Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Prepare standards and samples in a volatile solvent like Methanol.
-
Dilute samples to fall within the linear range of the detector (typically 0.1 µg/mL to 50 µg/mL).
-
Filter if necessary. No derivatization is required.
-
-
GC-MS Conditions:
Parameter Setting Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) Carrier Gas Helium, constant flow at 1.0 mL/min Injector Splitless mode, 250 °C Oven Program Start at 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min MS Transfer Line 280 °C Ion Source 230 °C, Electron Ionization (EI) at 70 eV MS Mode Scan (m/z 40-300) for identification, SIM for quantification | SIM Ions | e.g., m/z 135 (Molecular Ion), 120 (Fragment) - to be confirmed with standard |
-
Data Analysis:
-
Identification: Confirm the identity of the this compound peak by comparing its retention time and mass spectrum with that of an authentic standard.
-
Quantification: Use the peak area of a characteristic ion (e.g., the molecular ion) from the Selected Ion Monitoring (SIM) data for quantification against a calibration curve.
-
Causality Note: Using a base-deactivated column is crucial to prevent the acidic silanol groups on the fused silica from interacting with the basic amine, which would otherwise cause severe peak tailing and poor sensitivity.[2] SIM mode dramatically increases sensitivity and selectivity by only monitoring specific ions characteristic of the analyte, filtering out noise from matrix components.
-
Method Validation Protocol
All analytical methods intended for routine use must be validated to ensure they are fit for purpose.[10] The validation should be performed according to ICH Q2(R1) guidelines.[11][12]
Validation Parameters:
-
Specificity:
-
Procedure: Analyze a blank (diluent), a placebo (reaction mixture without the analyte, if possible), a standard of this compound, and a spiked sample.
-
Acceptance Criteria: The analyte peak should be free from interference at its retention time in the blank and placebo samples. The method must be able to unequivocally assess the analyte in the presence of components that are expected to be present.[13]
-
-
Linearity and Range:
-
Procedure: Prepare at least five concentrations of the analyte across the expected range (e.g., 50% to 150% of the target concentration).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.995. The y-intercept should be insignificant.
-
-
Accuracy (Recovery):
-
Procedure: Spike a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Procedure: Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions.
-
Acceptance Criteria: LOD is typically established at S/N ≥ 3, and LOQ at S/N ≥ 10. The LOQ must be precise and accurate.
-
Method Comparison Summary
| Parameter | HPLC-UV (Direct) | HPLC-FLD (Derivatization) | GC-MS |
| Principle | UV Absorbance | Fluorescence | Mass-to-Charge Ratio |
| Specificity | Moderate | High (due to reaction) | Very High |
| Sensitivity (Typical LOQ) | ~1 µg/mL | ~1-10 ng/mL | ~10-50 ng/mL |
| Sample Prep | Simple (Dilute & Filter) | More Complex (Derivatization) | Simple (Dilute & Filter) |
| Primary Use Case | Routine, high-concentration monitoring | Trace analysis, impurity profiling | Confirmatory analysis, complex matrices |
| Key Advantage | Simplicity, speed | Excellent sensitivity | Unambiguous identification |
| Key Limitation | Lower sensitivity, matrix interference | Reagent stability, extra step | Not suitable for non-volatile compounds |
References
- 1. This compound | C9H13N | CID 12622912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. UV- Vis Spectrum of Benzylamine | SIELC Technologies [sielc.com]
- 4. Benzylamine | SIELC Technologies [sielc.com]
- 5. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. fda.gov [fda.gov]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Introduction: The Unique Profile of 2,6-Dimethylbenzylamine as a Ligand
An in-depth guide for researchers, scientists, and drug development professionals on the application of 2,6-dimethylbenzylamine as a versatile ligand in the synthesis and application of transition metal complexes.
In the vast landscape of coordination chemistry, the design and selection of ligands are paramount to tailoring the properties of metal complexes for specific applications. This compound (DMBA) emerges as a ligand of significant interest due to a unique combination of steric and electronic properties. The foundational structure consists of a benzylamine core, but the critical feature is the presence of two methyl groups at the ortho positions of the phenyl ring.
These methyl groups impose considerable steric hindrance around the coordinating nitrogen atom. This steric bulk is not merely a passive feature; it actively influences the coordination geometry, stability, and reactivity of the resulting metal complexes. It can prevent the formation of undesired polymeric species, stabilize lower coordination numbers, and create a specific pocket around the metal center that can influence substrate binding and catalytic selectivity. Furthermore, the benzyl group itself offers rich reactivity, including the potential for α-metalation (deprotonation of the benzylic CH₂) or cyclometalation, leading to diverse coordination modes beyond simple N-donation.[1][2]
This guide provides a comprehensive overview of the synthesis, characterization, and application of transition metal complexes featuring the this compound ligand, offering detailed protocols and field-proven insights for practical implementation in the laboratory.
Section 1: Synthesis of this compound Metal Complexes
The synthesis of metal complexes with DMBA can be broadly categorized based on the desired coordination mode. The two primary modes discussed here are monodentate N-coordination, common with metal carbonyls, and α-metalation, which is particularly relevant for rare-earth elements.
Monodentate N-Coordination: Synthesis of Group 6 Metal Carbonyl Complexes
A straightforward method to form DMBA complexes is through the substitution of a labile ligand, such as CO, from a metal carbonyl precursor. This approach typically results in the DMBA coordinating as a monodentate ligand through its nitrogen atom.[3][4]
This protocol is adapted from the synthesis of related substituted benzylamine-metal carbonyl complexes.[3][4]
Materials:
-
Hexacarbonylmolybdenum(0), Mo(CO)₆
-
This compound (DMBA)
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Standard Schlenk line and glassware
-
Nitrogen or Argon gas (high purity)
Procedure:
-
Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Mo(CO)₆ (0.264 g, 1.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Ligand Addition: Under a positive pressure of inert gas, add 20 mL of dry THF to the flask. Stir to dissolve the Mo(CO)₆. Subsequently, add a slight excess of this compound (e.g., 1.2 mmol, ~0.18 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 66°C for THF). The reaction can be monitored by TLC or by observing a color change. The reaction is typically complete within 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane) to yield the white crystalline product [Mo(CO)₅(DMBA)].
-
Rationale:
-
Inert Atmosphere: Mo(0) is susceptible to oxidation. Performing the reaction under an inert atmosphere is critical to prevent the decomposition of the starting material and product.
-
Dry Solvent: Water can compete with the DMBA ligand for coordination sites or react with the metal carbonyl.
-
Reflux: The substitution of a CO ligand from Mo(CO)₆ is a thermally driven process. Refluxing in THF provides the necessary energy to facilitate this substitution.
α-Metalation: Synthesis of Homoleptic Rare-Earth Complexes
A more advanced application of DMBA involves its deprotonation at the benzylic position (α-carbon) to form an anionic ligand. This α-metalated ligand has been instrumental in synthesizing highly reactive homoleptic rare-earth metal complexes.[1][2] These complexes are potent catalysts for various transformations.[5]
References
Synthetic Strategies for 2,6-Dimethylbenzylamine-Containing Pharmaceuticals: An Application Guide
Introduction: The 2,6-Dimethylphenyl Moiety in Modern Pharmaceuticals
The 2,6-dimethylphenyl group is a privileged structural motif in medicinal chemistry, prized for the unique steric and electronic properties it imparts to bioactive molecules. The two methyl groups flanking the point of attachment provide steric hindrance that can lock a molecule into a specific conformation, enhancing its binding affinity to a biological target. This steric shielding can also protect adjacent functional groups from metabolic degradation, thereby improving the pharmacokinetic profile of a drug. This guide provides an in-depth exploration of the synthetic routes to 2,6-dimethylbenzylamine, a key intermediate, and its derivatives, which are integral to several important pharmaceuticals. We will delve into the mechanistic rationale behind various synthetic strategies and provide detailed protocols for their implementation in a research and development setting.
The significance of this structural unit is prominently illustrated in drugs like the local anesthetic Lidocaine and the antiarrhythmic agent Mexiletine . In Lidocaine, the 2,6-dimethylaniline core is crucial for its anesthetic activity and reduced toxicity compared to its non-methylated analogs.[1][2] Similarly, the 2,6-dimethylphenoxy group in Mexiletine is essential for its function as a sodium channel blocker in the treatment of ventricular arrhythmias.[3][4]
Core Synthetic Pathways to this compound
There are two primary and highly efficient pathways for the synthesis of this compound: the reductive amination of 2,6-dimethylbenzaldehyde and the reduction of 2,6-dimethylbenzonitrile. The choice between these routes often depends on the availability of starting materials, scalability, and the desired purity of the final product.
Pathway 1: Reductive Amination of 2,6-Dimethylbenzaldehyde
Reductive amination is a cornerstone of amine synthesis due to its versatility and efficiency.[5] This method involves the reaction of an aldehyde or ketone with an amine (in this case, ammonia) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.
The general workflow for this pathway is as follows:
Caption: Reductive amination of 2,6-dimethylbenzaldehyde.
The key to a successful reductive amination is the choice of reducing agent. The reducing agent must be mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate imine.
-
Catalytic Hydrogenation: This is a clean and atom-economical method. Catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel are commonly used under a hydrogen atmosphere.[6][7] The reaction conditions (pressure, temperature, solvent) can be optimized to achieve high yields and selectivity. The presence of ammonia is crucial for driving the reaction towards the primary amine.[8]
-
Hydride Reducing Agents: Reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (Na(OAc)₃BH) are highly effective for reductive amination.[5] NaBH₃CN is particularly useful as it is selective for the iminium ion over the aldehyde, allowing for a one-pot reaction.
Rationale for Method Selection: Catalytic hydrogenation is often preferred for large-scale synthesis due to its lower cost and reduced waste generation. However, it requires specialized high-pressure equipment. For laboratory-scale synthesis, hydride reagents offer greater convenience and milder reaction conditions.
Pathway 2: Reduction of 2,6-Dimethylbenzonitrile
An alternative and robust route to this compound involves the reduction of 2,6-dimethylbenzonitrile. This nitrile can be synthesized from the readily available 2,6-dimethylaniline via a Sandmeyer reaction.[9]
The overall synthetic sequence is depicted below:
Caption: Synthesis via 2,6-dimethylbenzonitrile reduction.
The reduction of the nitrile functionality can be achieved through several powerful methods:
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent that readily converts nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).
-
Catalytic Hydrogenation: Similar to the reductive amination pathway, catalytic hydrogenation with catalysts like Raney Nickel or Cobalt-based catalysts can effectively reduce the nitrile group.[6][10] This method is particularly amenable to industrial-scale production.
Causality in Experimental Design: The choice of reducing agent for the nitrile is critical. LiAlH₄ is highly effective but also highly reactive and requires stringent anhydrous conditions. Catalytic hydrogenation is a safer and more scalable alternative, although it may require higher temperatures and pressures.
Comparative Analysis of Synthetic Routes
| Parameter | Pathway 1: Reductive Amination | Pathway 2: Nitrile Reduction |
| Starting Material | 2,6-Dimethylbenzaldehyde | 2,6-Dimethylaniline |
| Key Intermediates | Imine | Diazonium salt, Benzonitrile |
| Common Reagents | NH₃, H₂/Pd/C, NaBH₃CN | NaNO₂, CuCN, LiAlH₄, H₂/Raney Ni |
| Advantages | Fewer steps, often one-pot | Readily available starting material |
| Disadvantages | Aldehyde may be less stable | Multi-step, use of toxic cyanides |
| Scalability | Good, especially with catalytic hydrogenation | Good, particularly the hydrogenation step |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Nitrile Reduction
This protocol is adapted from a procedure described for the synthesis of related compounds.[9]
Step 1: Synthesis of 2,6-Dimethylbenzonitrile
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2,6-dimethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of cuprous cyanide (1.1 eq) and potassium cyanide (2.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution, allowing the temperature to rise to room temperature.
-
Heat the mixture to 50-60 °C for 1 hour to complete the reaction.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2,6-dimethylbenzonitrile by distillation or column chromatography.
Step 2: Reduction of 2,6-Dimethylbenzonitrile to this compound
-
In a dry three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C and slowly add a solution of 2,6-dimethylbenzonitrile (1.0 eq) in anhydrous diethyl ether.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washes, dry over anhydrous potassium carbonate, and concentrate under reduced pressure to yield this compound.
Protocol 2: Synthesis of Lidocaine from 2,6-Dimethylaniline
This protocol demonstrates the application of a 2,6-dimethylphenyl-containing precursor in the synthesis of a pharmaceutical.[11][12]
Step 1: Synthesis of α-Chloro-2,6-dimethylacetanilide
-
Dissolve 2,6-dimethylaniline (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Add chloroacetyl chloride (1.1 eq) to the solution.
-
Warm the mixture on a steam bath to approximately 40-50 °C for 10-15 minutes.
-
Remove from heat and add a solution of sodium acetate in water to precipitate the product.
-
Cool the mixture in an ice bath and collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water to remove acetic acid and dry the product.
Step 2: Synthesis of Lidocaine
-
In a round-bottom flask, combine the α-chloro-2,6-dimethylacetanilide from the previous step, toluene, and diethylamine (excess, ~2.5-3.0 eq).
-
Heat the mixture to reflux for 90-120 minutes.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and then extract with 3 M HCl.
-
Cool the acidic aqueous extracts in an ice bath and make it strongly basic by adding 30% potassium hydroxide solution to precipitate the lidocaine free base.
-
Extract the product with an organic solvent (e.g., pentane or diethyl ether).
-
Wash the combined organic extracts with water, dry over anhydrous sodium carbonate, and evaporate the solvent to obtain crude lidocaine, which can be further purified by recrystallization.[11]
Conclusion
The this compound scaffold and its precursors are of significant importance in the pharmaceutical industry. The synthetic routes outlined in this guide, namely reductive amination and nitrile reduction, offer reliable and scalable methods for accessing this key intermediate. The choice of a specific route will depend on factors such as starting material availability, scale, and safety considerations. The provided protocols offer a practical starting point for researchers and drug development professionals working on the synthesis of pharmaceuticals containing this valuable structural motif. A thorough understanding of the underlying chemical principles and experimental parameters is essential for the successful and efficient synthesis of these important compounds.
References
- 1. cerritos.edu [cerritos.edu]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. prepchem.com [prepchem.com]
- 10. Selective Hydrogenation of Adiponitrile to 6-Aminocapronitrile over Ni/α-Al2O3 Catalysts Doped with K2O and La2O3 [mdpi.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Evaluating 2,6-Dimethylbenzylamine as a Catalytic Curing Agent for Epoxy Resins
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the evaluation and application of 2,6-Dimethylbenzylamine as a potential catalytic curing agent in epoxy resin systems. While tertiary amines are widely recognized as effective catalysts for epoxy curing, the specific kinetic and performance characteristics imparted by the 2,6-dimethyl substitution are not extensively documented in public literature. This guide, therefore, presents a systematic and robust framework for characterizing its catalytic efficacy. We provide detailed, field-proven protocols for Differential Scanning Calorimetry (DSC) to analyze curing kinetics, oscillatory rheometry to monitor viscoelastic changes and determine gelation, and standardized mechanical testing to assess the properties of the final cured polymer. The underlying principles of tertiary amine catalysis, including potential steric hindrance effects from the ortho-methyl groups, are discussed to provide a strong theoretical foundation for experimental design and data interpretation.
Introduction: The Role and Potential of this compound in Epoxy Systems
Epoxy resins are a cornerstone of high-performance adhesives, coatings, and composites, prized for their exceptional mechanical strength, chemical resistance, and adhesion.[1] The curing process, an exothermic chemical reaction, transforms the low-molecular-weight liquid resin into a rigid, three-dimensional cross-linked network. This transformation is typically driven by a hardener or curing agent.
Tertiary amines, such as the widely used N,N-Dimethylbenzylamine (BDMA), function as potent catalysts rather than stoichiometric curing agents.[2][3] They lack the active hydrogen atoms necessary to react directly with epoxide rings in a chain-growth mechanism. Instead, they act as initiators, accelerating the curing process through two primary mechanisms:
-
Anionic Homopolymerization: The tertiary amine's lone pair of electrons performs a nucleophilic attack on an epoxide ring, opening it to form a zwitterion. This creates an alkoxide anion which can then proceed to open subsequent epoxide rings, leading to polyether network formation.[4]
-
Acceleration of Amine-Epoxy Reactions: In systems containing primary or secondary amine hardeners, tertiary amines can activate the epoxide ring, making it more susceptible to nucleophilic attack by the hardener.[5]
The subject of this guide, this compound, is a structural isomer of the more common N,N-Dimethylbenzylamine. The key structural difference is the presence of two methyl groups on the benzene ring at positions 2 and 6 (ortho to the benzyl carbon). This substitution introduces significant steric hindrance around the catalytically active nitrogen atom. This steric crowding is hypothesized to influence its reactivity, potentially reducing its catalytic efficiency compared to unhindered analogues like BDMA.[6] However, it may also offer benefits such as increased latency or a more controlled reaction profile.
These application notes provide the necessary protocols to quantify these effects, enabling formulators to determine the viability and optimal usage of this compound in their specific epoxy systems.
Experimental Workflow for Catalyst Evaluation
A systematic evaluation of a novel catalyst involves a multi-faceted approach, progressing from understanding the reaction kinetics to characterizing the final material properties. The following workflow is recommended.
Caption: Recommended experimental workflow for evaluating a new catalyst.
Protocol 1: Curing Kinetics by Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique used to measure the heat flow associated with the exothermic curing reaction of epoxy resins.[7][8] This allows for the determination of key kinetic parameters.
Objective
To determine the effect of this compound concentration on the curing profile, total heat of reaction (ΔH), and the glass transition temperature (Tg) of the cured epoxy system.
Materials & Equipment
-
Epoxy Resin: e.g., Diglycidyl ether of bisphenol A (DGEBA) based resin.
-
Hardener: e.g., Anhydride or amine-based curing agent.
-
Catalyst: this compound.
-
Differential Scanning Calorimeter (DSC): With cooling capabilities.
-
Hermetic Aluminum DSC Pans & Lids.
-
Analytical Balance (±0.01 mg).
-
Mixing container and spatula.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a control sample by accurately weighing and thoroughly mixing the epoxy resin and hardener in the stoichiometric ratio recommended by the manufacturer.
-
Prepare a series of experimental samples by adding varying concentrations of this compound (e.g., 0.5, 1.0, 2.0, 5.0 parts per hundred resin, phr) to the resin/hardener mixture. Ensure homogenous mixing.
-
Accurately weigh 5-10 mg of the freshly mixed formulation into a hermetic aluminum DSC pan and seal it. Prepare an empty sealed pan to use as a reference.
-
-
Non-Isothermal DSC Scan (Dynamic Cure):
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a sub-ambient temperature (e.g., 0°C) to establish a stable baseline.
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above the completion of the curing exotherm (e.g., 250°C).[7][9] This constitutes the first heating scan .
-
Cool the sample back down to the starting temperature at a controlled rate (e.g., 20°C/min).
-
Perform a second heating scan using the same heating rate as the first scan. This scan is used to determine the glass transition temperature (Tg) of the cured material.
-
-
Data Analysis:
-
From the first heating scan:
-
Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH_total) in J/g. A lower peak exotherm temperature indicates a higher catalytic activity.
-
-
From the second heating scan:
-
Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve.
-
-
Compare the onset temperature, peak exotherm temperature, ΔH_total, and Tg across the different catalyst concentrations.
-
Expected Data Output
The results can be summarized in a table for clear comparison.
| Catalyst Conc. (phr) | Onset Temp (°C) | Peak Exotherm Temp (°C) | ΔH_total (J/g) | Tg (°C) |
| 0 (Control) | Value | Value | Value | Value |
| 0.5 | Value | Value | Value | Value |
| 1.0 | Value | Value | Value | Value |
| 2.0 | Value | Value | Value | Value |
| 5.0 | Value | Value | Value | Value |
Protocol 2: Isothermal Cure & Gelation by Oscillatory Rheometry
Rheology is the study of the flow and deformation of matter. For thermosetting resins, it is used to monitor the change in viscoelastic properties from a low-viscosity liquid to a solid gel and finally a rigid solid.[10]
Objective
To determine the effect of this compound on the working life and gel time of the epoxy system at a specific isothermal cure temperature.
Materials & Equipment
-
Prepared epoxy formulations (as in Protocol 1).
-
Rotational Rheometer: Equipped with parallel plate geometry (e.g., 25 mm disposable aluminum plates) and a temperature-controlled chamber.[11]
Step-by-Step Methodology
-
Instrument Setup:
-
Pre-heat the rheometer plates and chamber to the desired isothermal cure temperature (e.g., a temperature identified from the DSC onset).
-
Set the oscillation parameters. A typical starting point is a frequency of 1 Hz and a strain within the linear viscoelastic region (LVER), often 0.1-1.0%.[11]
-
-
Sample Loading:
-
Prepare a fresh mix of the epoxy formulation.
-
Quickly place an appropriate amount of the sample onto the center of the bottom plate.
-
Lower the upper plate to the desired gap (e.g., 1 mm) and trim any excess material.
-
-
Isothermal Time Sweep:
-
Start the time sweep measurement immediately after loading.
-
Record the storage modulus (G'), loss modulus (G"), and complex viscosity (η*) as a function of time until the moduli plateau, indicating the cure is largely complete.
-
-
Data Analysis:
-
Viscosity Profile: Plot complex viscosity (η*) versus time. The "working life" can be defined as the time to reach a certain viscosity value.
-
Gel Time: The gel point is a critical transition from liquid to solid behavior. It is most commonly identified as the time at which the storage modulus (G') and loss modulus (G") curves intersect (i.e., G' = G").[10][12]
-
Expected Data Output
| Catalyst Conc. (phr) | Isothermal Temp (°C) | Gel Time (minutes) | Time to η* = 10 Pa·s (minutes) |
| 0 (Control) | Value | Value | Value |
| 1.0 | Value | Value | Value |
| 5.0 | Value | Value | Value |
Protocol 3: Mechanical Properties of Cured Resin
The ultimate goal of using a catalyst is to achieve a fully cured material with desirable mechanical properties. Tensile testing is a fundamental method to characterize the strength and ductility of the cured epoxy.
Objective
To measure the ultimate tensile strength, tensile modulus, and elongation at break of the epoxy resin cured with this compound, following a standardized test method.
Materials & Equipment
-
Prepared epoxy formulations.
-
Molds: "Dog-bone" shaped molds as specified by ASTM D638.[13][14]
-
Vacuum Oven or Standard Curing Oven.
-
Universal Testing Machine (UTM): Equipped with grips for tensile testing and an extensometer.
Step-by-Step Methodology
-
Specimen Preparation:
-
Prepare the epoxy formulations (control and with catalyst). Degas the mixture in a vacuum chamber if necessary to remove air bubbles.
-
Pour the mixture into the ASTM D638 Type I "dog-bone" molds.
-
Cure the specimens using a defined cure schedule (e.g., 2 hours at a temperature determined from DSC/rheology, followed by a post-cure at a higher temperature, e.g., Tg + 20°C, for 2 hours).
-
Carefully demold the specimens and condition them at standard laboratory conditions (23°C, 50% RH) for at least 24 hours.
-
Measure the width and thickness of the gauge section of each specimen.
-
-
Tensile Testing:
-
Set up the Universal Testing Machine according to ASTM D638 guidelines.[15]
-
Secure a specimen in the grips of the machine.
-
Attach an extensometer to the gauge section to accurately measure strain.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and extension data throughout the test. Test at least five specimens for each formulation.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before fracturing.
-
Tensile Modulus (Young's Modulus): The material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length that the material undergoes before fracturing.
-
Calculate the average and standard deviation for each property for each formulation.
-
Expected Data Output
| Catalyst Conc. (phr) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| 0 (Control) | Value ± SD | Value ± SD | Value ± SD |
| 1.0 | Value ± SD | Value ± SD | Value ± SD |
| 5.0 | Value ± SD | Value ± SD | Value ± SD |
Catalytic Mechanism and Influence of Structure
Tertiary amines like this compound catalyze epoxy curing primarily through an anionic polymerization mechanism. The lone pair of electrons on the nitrogen atom initiates the ring-opening of an epoxy group.
Caption: Anionic homopolymerization of epoxy resins initiated by a tertiary amine.
The key factor for this compound is the steric hindrance caused by the two ortho-methyl groups on the phenyl ring. This bulkiness can physically obstruct the nitrogen's lone pair from easily accessing the electrophilic carbon of the epoxy ring.[6][16] This is expected to:
-
Decrease Reaction Rate: The initiation step will be slower compared to a sterically unhindered amine like N,N-Dimethylbenzylamine, resulting in higher cure temperatures or longer gel times.
-
Increase Latency: The formulation may exhibit a longer pot life at room temperature, which can be advantageous for certain applications requiring extended working times.
Conclusion
This guide outlines a comprehensive and scientifically rigorous methodology for evaluating the catalytic performance of this compound in epoxy resin curing. By employing a combination of DSC, rheometry, and standardized mechanical testing, researchers can thoroughly characterize its effect on curing kinetics, processability, and final material properties. The provided protocols serve as a robust starting point for formulation development and optimization, enabling scientists to make data-driven decisions on the suitability of this catalyst for their specific application needs.
References
- 1. nbinno.com [nbinno.com]
- 2. appliedpoleramic.com [appliedpoleramic.com]
- 3. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. The Curing of Epoxy Resins III [jstage.jst.go.jp]
- 7. mdpi.com [mdpi.com]
- 8. shimadzu.com [shimadzu.com]
- 9. mdpi.org [mdpi.org]
- 10. epitoanyag.org.hu [epitoanyag.org.hu]
- 11. Rheology of Thermosets Part 4: Isothermal Curing - Polymer Innovation Blog [polymerinnovationblog.com]
- 12. Exploring Gel-Point Identification in Epoxy Resin Using Rheology and Unsupervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. epoxyworks.com [epoxyworks.com]
- 15. udspace.udel.edu [udspace.udel.edu]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Directed ortho Metalation of N,N-Dimethylbenzylamine and Its Analogs
Abstract & Introduction
Directed ortho metalation (DoM) stands as a paramount strategy for the regioselective functionalization of aromatic compounds, offering a powerful alternative to classical electrophilic aromatic substitution.[1][2] This methodology leverages the coordinating capacity of a heteroatom-containing functional group, known as a Directed Metalation Group (DMG), to guide a strong organometallic base (typically an organolithium reagent) to deprotonate a specific C-H bond at the position ortho to the DMG.[1][3] The resulting aryllithium intermediate is then trapped with a suitable electrophile, yielding a 1,2-disubstituted aromatic product with exceptional regiocontrol.[4][5]
The tertiary amine of N,N-dimethylbenzylamine and its analogs serves as a moderately powerful DMG, providing a robust and versatile handle for the synthesis of complex, polysubstituted aromatic building blocks crucial for pharmaceutical and materials science research.[1][2][6] This guide provides a detailed exploration of the DoM of N,N-dimethylbenzylamine, including its underlying mechanism, reaction scope, and field-tested experimental protocols designed for practical application in a research setting.
The Mechanistic Basis of Regioselectivity
The efficacy of the DoM reaction hinges on a principle known as the Complex-Induced Proximity Effect (CIPE).[5] The process can be dissected into three primary steps:
-
Coordination: The Lewis basic nitrogen atom of the N,N-dimethylaminomethyl group coordinates to the Lewis acidic lithium cation of the organolithium reagent (e.g., n-butyllithium, s-butyllithium).[1] This pre-coordination complex brings the highly basic alkyl anion into close proximity with the aromatic ring. Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates, increasing the reagent's basicity and accelerating the reaction rate.[5][7]
-
Deprotonation: The coordinated base then abstracts a proton from the nearest, most kinetically acidic site, which is invariably the ortho C-H bond. This step forms a stable, five-membered ring-like transition state, leading to the formation of the ortho-lithiated aryllithium intermediate.[1]
-
Electrophilic Quench: The highly nucleophilic aryllithium species reacts with a wide array of electrophiles in an ipso-substitution, replacing the lithium atom and installing a new functional group exclusively at the ortho position.[5]
Caption: Figure 1: Mechanism of Directed ortho Metalation.
Reaction Scope and Component Selection
The success of a DoM reaction is highly dependent on the judicious selection of the base, solvent, and electrophile.
Organolithium Reagents
Alkyllithiums are the most common bases for DoM due to their high basicity.[8] The choice of reagent is a balance between reactivity and steric hindrance.
| Organolithium Base | Formula | Typical Conditions | Field Insights & Rationale |
| n-Butyllithium | n-BuLi | THF or Et₂O, -78 °C to 0 °C | The most common and cost-effective choice. Suitable for most standard DoM reactions of N,N-dimethylbenzylamine. |
| sec-Butyllithium | s-BuLi | THF or Et₂O, -78 °C | More basic and sterically hindered than n-BuLi, often leading to faster and cleaner reactions, especially with less acidic substrates.[9] |
| tert-Butyllithium | t-BuLi | THF or Et₂O, -78 °C | The most basic and hindered of the common BuLi reagents.[8] Its high reactivity can sometimes lead to side reactions, but it is useful for particularly challenging deprotonations. |
Solvents and Additives
Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are standard, as they effectively solvate the organolithium species.[8]
-
TMEDA (N,N,N',N'-tetramethylethylenediamine): This bidentate Lewis base is a crucial additive. It chelates the lithium cation, breaking down the oligomeric aggregates of alkyllithium reagents into more reactive monomeric or dimeric species.[7] This significantly increases the kinetic basicity of the reagent, often allowing metalation to occur at higher temperatures or with less reactive substrates.
Scope of Electrophiles
The versatility of DoM is demonstrated by the wide range of electrophiles that can be used to trap the aryllithium intermediate.
| Electrophile | Reagent Example | Resulting Functional Group |
| Iodination | Iodine (I₂) | Aryl Iodide (-I) |
| Silylation | Trimethylsilyl chloride (Me₃SiCl) | Aryl Silane (-SiMe₃) |
| Carboxylation | Carbon Dioxide (CO₂) (dry ice) | Carboxylic Acid (-COOH) |
| Formylation | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |
| Hydroxylation | Trimethyl borate (B(OMe)₃), then H₂O₂ | Phenol (-OH) |
| Alkylation | Alkyl halides (e.g., CH₃I) | Alkylated Arene (-CH₃) |
| Addition to Carbonyls | Aldehydes, Ketones | Secondary/Tertiary Alcohol |
Detailed Experimental Protocols
Safety Precaution: Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water. All reactions must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and standard Schlenk or glovebox techniques.[10] Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) is mandatory.
Protocol 1: General Procedure for the ortho-Iodination of N,N-Dimethylbenzylamine
This protocol details a representative DoM reaction, trapping the intermediate with iodine to yield a versatile aryl iodide, which can be used in subsequent cross-coupling reactions.
Caption: Figure 2: Experimental Workflow for DoM.
Materials:
-
N,N-Dimethylbenzylamine (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi, 1.3 M in cyclohexane, 1.1 equiv)
-
Iodine (I₂, 1.2 equiv)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, 100 mL Schlenk flask equipped with a magnetic stir bar, add N,N-dimethylbenzylamine (e.g., 1.35 g, 10 mmol). The flask is sealed with a septum and purged with argon.
-
Solvent Addition: Add anhydrous THF (40 mL) via syringe. Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Metalation: Slowly add s-BuLi (8.5 mL, 1.1 equiv) dropwise via syringe over 10 minutes. The solution may turn yellow or orange. After addition, remove the cooling bath and allow the reaction to warm to 0 °C. Stir at 0 °C for 2 hours. Causality Note: Performing the metalation at 0 °C after initial addition at -78 °C ensures complete deprotonation while minimizing solvent degradation by the strong base.[8]
-
Electrophilic Quench: Cool the reaction mixture back down to -78 °C. In a separate dry flask, dissolve iodine (3.05 g, 1.2 equiv) in anhydrous THF (10 mL) and add this solution to the reaction mixture via cannula or syringe.
-
Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 1 hour.
-
Aqueous Workup: Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ (20 mL) to consume excess iodine. Transfer the mixture to a separatory funnel, add water (20 mL), and extract with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired ortho-iodo-N,N-dimethylbenzylamine.
Applications and Analogs
The DoM of N,N-dimethylbenzylamine is not limited to the parent compound. Various analogs bearing other substituents on the aromatic ring can be selectively functionalized. The directing power of the aminomethyl group often overrides the electronic bias of other substituents, enabling the synthesis of highly congested and electronically diverse molecules.
| Substrate Analog | Key Consideration | Typical Outcome |
| 4-Methoxy-N,N-dimethylbenzylamine | Two potential directing groups (OMe and CH₂NMe₂). The aminomethyl group is generally a stronger director. | Metalation occurs primarily ortho to the CH₂NMe₂ group. |
| 3-Chloro-N,N-dimethylbenzylamine | Two possible ortho positions (C2 and C4). C2 is sterically more accessible and electronically activated by the DMG. | Metalation is highly regioselective at the C2 position. |
| N,N-Dimethyl-1-naphthylmethylamine | Can undergo peri- or ortho-metalation. | Metalation typically occurs at the peri (C8) position due to the favorable formation of a five-membered chelate ring. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive organolithium reagent.2. Insufficiently dry conditions/reagents.3. Reaction temperature too low. | 1. Titrate the organolithium solution before use.2. Flame-dry all glassware; use freshly distilled anhydrous solvents.3. Ensure the reaction is allowed to proceed at the optimal temperature (e.g., 0 °C) for a sufficient time. |
| Mixture of Products | 1. Incomplete metalation before adding electrophile.2. Electrophile is not sufficiently reactive.3. Side reactions (e.g., halogen-metal exchange if aryl halides are present). | 1. Increase reaction time or use a stronger base (s-BuLi instead of n-BuLi).2. Use a more activated electrophile.3. Maintain very low temperatures (-78 °C or lower) during the entire sequence. |
| Benzylic Metalation | The benzylic protons (on the CH₂ group) can also be deprotonated, though this is usually slower with alkyllithiums.[8] | Using a lithium amide base (LDA, LiTMP) can favor benzylic deprotonation; sticking to alkyllithiums (n-BuLi, s-BuLi) favors ortho (ring) deprotonation. |
Conclusion
The directed ortho metalation of N,N-dimethylbenzylamine and its analogs is a cornerstone reaction in modern synthetic organic chemistry. Its reliability, high regioselectivity, and broad scope provide researchers with a predictable and powerful tool for constructing functionalized aromatic systems. By understanding the underlying mechanism and carefully controlling experimental parameters, scientists can effectively leverage this methodology to accelerate the synthesis of novel compounds for drug discovery and materials science.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. "Directed Ortho-Metalation of Dimethylarylamines" by Michael Timmons [digitalcommons.wku.edu]
- 3. grokipedia.com [grokipedia.com]
- 4. Directed Ortho Metalation [organic-chemistry.org]
- 5. baranlab.org [baranlab.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Common side products in the synthesis of 2,6-Dimethylbenzylamine and their prevention
Welcome to the Technical Support Center for the synthesis of 2,6-dimethylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent the formation of side products during the synthesis of this key chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound, and what are their primary advantages and disadvantages?
There are two primary and highly effective methods for the synthesis of this compound:
-
Reductive Amination of 2,6-Dimethylbenzaldehyde: This is a widely used "one-pot" method where 2,6-dimethylbenzaldehyde is reacted with an amine source (typically ammonia) to form an imine intermediate, which is then immediately reduced to the target amine.[1][2] This method is often favored for its efficiency and the availability of the starting materials. However, it can be prone to side reactions if not carefully controlled.
-
Reduction of 2,6-Dimethylbenzonitrile: This method involves the reduction of the nitrile functional group to a primary amine.[3] Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed. This route can provide high yields of the primary amine, but requires handling of highly reactive and moisture-sensitive reagents.[4][5]
Q2: I am observing significant amounts of a higher molecular weight impurity in my reductive amination reaction. What is it and how can I prevent its formation?
This is a classic case of over-alkylation , leading to the formation of the secondary amine, bis(2,6-dimethylbenzyl)amine . This occurs when the newly formed this compound, a primary amine, acts as a nucleophile and reacts with another molecule of the imine intermediate. The steric hindrance from the two methyl groups on the benzene ring helps to reduce the likelihood of this side reaction compared to less hindered benzylamines, but it can still be a significant issue.[6][7]
Prevention Strategies:
-
Use a Large Excess of Ammonia: By using a significant molar excess of ammonia relative to the 2,6-dimethylbenzaldehyde, you can statistically favor the reaction of the imine with ammonia over the newly formed primary amine.
-
Slow Addition of the Reducing Agent: The controlled, slow addition of the reducing agent ensures that the imine is reduced to the primary amine as soon as it is formed, minimizing its concentration in the reaction mixture and thus reducing the chance of it reacting with the product amine.
-
Maintain a Low Reaction Temperature: Lower temperatures can help to control the reaction rate and improve selectivity by disfavoring the over-alkylation reaction.
Q3: During the LiAlH₄ reduction of 2,6-dimethylbenzonitrile, I am getting a complex mixture of products. What are the likely side products?
The reduction of nitriles with powerful hydrides like LiAlH₄ can lead to several side products if the reaction conditions are not optimal:[5][8]
-
Incomplete Reduction: This can result in the formation of the corresponding imine, which can then react further.
-
Formation of Secondary and Tertiary Amines: The intermediate imine can react with the product primary amine to form a secondary amine, which can then be further reduced. This is analogous to the over-alkylation seen in reductive amination.[8]
-
Hydrogenolysis Products: With certain catalysts, particularly in catalytic hydrogenation, the C-N bond can be cleaved, leading to the formation of 2,6-dimethyltoluene. While less common with LiAlH₄, it is a possibility to be aware of.[9][10][11]
Prevention Strategies:
-
Ensure Anhydrous Conditions: LiAlH₄ reacts violently with water. The presence of moisture can also lead to the formation of unwanted byproducts.[4] All glassware and solvents must be scrupulously dried.
-
Control the Reaction Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature to ensure a controlled reaction.
-
Careful Work-up: The quenching of the reaction must be done carefully and at low temperatures to avoid side reactions.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Reductive Amination
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete imine formation | Increase the reaction time before adding the reducing agent. Use a dehydrating agent like molecular sieves. | The formation of the imine from the aldehyde and ammonia is an equilibrium process. Removing water drives the equilibrium towards the imine. |
| Reduction of the starting aldehyde | Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). Add the reducing agent slowly at a low temperature. | NaBH(OAc)₃ is known to be more selective for the reduction of imines over aldehydes. Slow addition minimizes the time the aldehyde is exposed to the reducing agent. |
| Over-alkylation | Use a large excess of ammonia (e.g., 10-20 equivalents). | This statistically favors the reaction of the imine with ammonia over the product amine. |
| Steric Hindrance | Consider using a less sterically hindered amine source if applicable to your downstream application, though this will not yield the primary amine. For the primary amine, optimizing temperature and reaction time is key. | The 2,6-dimethyl groups can slow down the reaction rate.[12] |
Issue 2: Impurities Detected by GC-MS in the Final Product
| Observed Impurity (by GC-MS) | Potential Source | Prevention/Purification Strategy |
| 2,6-Dimethylbenzaldehyde | Incomplete reaction during reductive amination. | Optimize reaction time and stoichiometry of the reducing agent. Purify the final product by distillation or column chromatography. |
| 2,6-Dimethylbenzyl alcohol | Reduction of the starting aldehyde during reductive amination. | Use a more selective reducing agent like NaBH(OAc)₃. |
| bis(2,6-Dimethylbenzyl)amine | Over-alkylation in reductive amination or side reaction in nitrile reduction. | Use a large excess of ammonia in reductive amination. Purify by fractional distillation under reduced pressure or crystallization. |
| 2,6-Dimethylbenzonitrile | Incomplete reduction. | Ensure sufficient equivalents of LiAlH₄ are used and allow for adequate reaction time. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
Materials:
-
2,6-Dimethylbenzaldehyde
-
Ammonia solution (e.g., 7N in methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 2,6-dimethylbenzaldehyde (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of ammonia in methanol (10-20 eq) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound via Reduction of 2,6-Dimethylbenzonitrile
Materials:
-
2,6-Dimethylbenzonitrile[3]
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide solution
Procedure:
-
Caution! LiAlH₄ is a highly reactive, pyrophoric, and moisture-sensitive reagent. All operations must be conducted under a dry nitrogen atmosphere, and all glassware and solvents must be rigorously dried. [4]
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.5-2.0 eq) and anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2,6-dimethylbenzonitrile (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential, dropwise addition of:
-
Water (X mL, where X is the mass of LiAlH₄ in grams)
-
15% aqueous sodium hydroxide solution (X mL)
-
Water (3X mL)
-
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Visualizations
Diagram 1: Reductive Amination of 2,6-Dimethylbenzaldehyde
Caption: Reaction pathways in the reductive amination of 2,6-dimethylbenzaldehyde.
Diagram 2: Troubleshooting Workflow for Low Yield in Reductive Amination
Caption: Troubleshooting workflow for low yield in reductive amination.
References
- 1. researchgate.net [researchgate.net]
- 2. organicreactions.org [organicreactions.org]
- 3. prepchem.com [prepchem.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hidenanalytical.com [hidenanalytical.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2,6-Dimethylbenzylamine
Welcome to the technical support center for the purification of 2,6-dimethylbenzylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound, ensuring you can achieve the desired purity for your downstream applications.
Introduction: Understanding the Purification Challenges
This compound is a valuable building block in organic synthesis. However, like many primary amines, its purification can be challenging due to its basicity, potential for oxidation, and the formation of closely related impurities during synthesis. The optimal purification strategy depends heavily on the synthetic route employed and the nature of the impurities present. This guide will focus on purification strategies for this compound synthesized via two common routes: the reduction of 2,6-dimethylbenzonitrile and the reductive amination of 2,6-dimethylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is directly linked to your synthetic method.
-
From Reduction of 2,6-Dimethylbenzonitrile:
-
Unreacted 2,6-dimethylbenzonitrile: Incomplete reduction is a common source of this impurity.
-
Imines: The reduction of nitriles with hydride reagents like lithium aluminum hydride (LiAlH₄) proceeds through an imine intermediate.[1][2] Incomplete reduction can leave traces of the corresponding imine.
-
Over-reduced byproducts: While less common with nitriles, aggressive reducing conditions could potentially lead to other byproducts.
-
-
From Reductive Amination of 2,6-Dimethylbenzaldehyde:
-
Unreacted 2,6-dimethylbenzaldehyde: Incomplete reaction will leave the starting aldehyde in your crude mixture.
-
N,N-bis(2,6-dimethylbenzyl)amine (Secondary Amine): This is a very common byproduct in reductive aminations, arising from the reaction of the initially formed primary amine with another molecule of the aldehyde followed by reduction.[3]
-
Tertiary Amines: In some cases, further alkylation can lead to the formation of tertiary amines.[3]
-
2,6-Dimethylbenzyl alcohol: If the reducing agent is too strong or conditions are not optimized, the starting aldehyde can be reduced to the corresponding alcohol.
-
Q2: My this compound appears to be degrading or changing color upon storage. What is happening and how can I prevent it?
A2: Primary amines, especially aromatic ones, are susceptible to air oxidation, which can lead to the formation of colored impurities. To minimize degradation, it is recommended to store purified this compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. If possible, storing it as a salt (e.g., hydrochloride) can also improve its stability.
Q3: I am having trouble separating this compound from its secondary amine analogue. What is the best approach?
A3: Separating primary and secondary amines can be challenging due to their similar polarities. Several techniques can be effective:
-
Fractional Distillation under Vacuum: If there is a sufficient difference in boiling points, this can be an effective method on a larger scale.
-
Column Chromatography: This is often the most effective method for small to medium-scale purifications. An amine-functionalized silica gel or basic alumina can be particularly useful in breaking the co-elution of these closely related amines.
-
Buffer-Assisted Liquid-Liquid Extraction: Exploiting the difference in pKa values between primary and secondary amines can allow for selective extraction into an aqueous phase at a specific pH.[4]
Purification Methodologies: Protocols and Troubleshooting
This section provides detailed protocols and troubleshooting advice for the most common purification techniques for this compound.
Fractional Distillation under Vacuum
Fractional distillation is a suitable method for purifying this compound on a larger scale, especially for removing less volatile or more volatile impurities. Due to the relatively high boiling point of benzylamines, distillation should be performed under reduced pressure to prevent thermal degradation.
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry.
-
Charging the Flask: Charge the distillation flask with the crude this compound and a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions based on their boiling points at the given pressure. It is advisable to collect a forerun, the main fraction, and a tail fraction.
Data Presentation: Boiling Point of Related Benzylamines
| Compound | Boiling Point (°C) at Atmospheric Pressure | Boiling Point (°C) at Reduced Pressure |
| Benzylamine | 185 | 76 at 12 mmHg |
| N,N-Dimethylbenzylamine | 183-184 | 82 at 18 mmHg[5] |
| This compound | ~210-220 (estimated) | Data not readily available, but expected to be lower than the atmospheric boiling point. |
Note: The boiling point of this compound under vacuum is not widely reported. It is recommended to perform a small-scale trial distillation to determine the optimal conditions.
Troubleshooting Guide: Distillation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Bumping/Uncontrolled Boiling | - Uneven heating.- Insufficient boiling chips or stirring. | - Use a heating mantle with a stirrer.- Add fresh boiling chips before heating. |
| Flooding of the Column | - Excessive heating rate, leading to a high vapor flow that prevents liquid from returning to the pot. | - Reduce the heating rate to allow for proper vapor-liquid equilibrium. |
| Weeping of the Column | - Low vapor velocity, causing the liquid to drip through the packing or trays instead of flowing down. | - Increase the heating rate slightly to increase vapor flow. |
| Product Degradation | - Distillation temperature is too high. | - Reduce the pressure further to lower the boiling point. |
Diagram: Distillation Troubleshooting Workflow
Caption: Troubleshooting flowchart for common distillation issues.
Recrystallization
Recrystallization is an effective technique for purifying solid derivatives of this compound, such as its hydrochloride salt. The free base is a liquid at room temperature, making direct recrystallization challenging.
Experimental Protocol: Recrystallization of this compound Hydrochloride
-
Salt Formation: Dissolve the crude this compound in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Slowly add a solution of HCl in the same solvent (or gaseous HCl) until precipitation is complete.
-
Dissolution: Filter the crude salt and dissolve it in a minimal amount of a hot solvent. A mixed solvent system, such as ethanol/water or isopropanol/water, is often effective for amine salts.[6]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Troubleshooting Guide: Recrystallization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" | - The solution is too concentrated.- The solution is cooled too quickly. | - Reheat the solution and add more of the primary solvent.- Allow the solution to cool more slowly.[7] |
| Low Crystal Yield | - Too much solvent was used.- Incomplete precipitation. | - Concentrate the mother liquor and cool again.- Ensure the solution is sufficiently cold for an adequate period. |
| Crystals are Colored or Impure | - Impurities were trapped during rapid crystallization.- Inadequate washing. | - Repeat the recrystallization with slower cooling.- Wash the crystals thoroughly with cold solvent. |
| No Crystals Form | - The solution is not supersaturated.- The compound is too soluble in the chosen solvent. | - Scratch the inside of the flask with a glass rod.- Add a seed crystal.- Evaporate some of the solvent and re-cool.[8] |
Diagram: Recrystallization Decision Tree
Caption: Decision-making process for troubleshooting recrystallization.
Column Chromatography
Column chromatography is a highly versatile and effective method for purifying this compound from a wide range of impurities, especially on a laboratory scale.
Experimental Protocol:
-
Stationary Phase Selection:
-
Normal Phase: Silica gel is a common choice. To avoid tailing of the basic amine, it is often necessary to add a small amount of a volatile amine (e.g., 0.1-1% triethylamine) to the mobile phase. Alternatively, amine-functionalized silica or basic alumina can be used.
-
Reversed Phase: C18-functionalized silica is also effective for purifying primary amines.
-
-
Mobile Phase Selection:
-
Normal Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically used.
-
Reversed Phase: A gradient of acetonitrile in water is a common mobile phase.
-
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent, and adsorb it onto a small amount of the stationary phase before loading it onto the column.
-
Elution and Fraction Collection: Elute the column with the chosen mobile phase, collecting fractions and monitoring them by thin-layer chromatography (TLC) or another analytical technique.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Guide: Column Chromatography
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate mobile phase polarity.- Column overloading. | - Optimize the mobile phase using TLC.- Use a larger column or load less sample. |
| Peak Tailing (Normal Phase) | - Strong interaction of the basic amine with acidic silica gel. | - Add a competing base (e.g., triethylamine) to the mobile phase.- Use an amine-functionalized or basic alumina column. |
| Compound Stuck on the Column | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. |
| Cracked or Channeled Column | - Improper packing of the stationary phase. | - Repack the column carefully, ensuring a homogenous and level bed. |
Diagram: Chromatography Method Selection
Caption: A guide to selecting the appropriate chromatography method.
Conclusion
The purification of this compound requires a systematic approach tailored to the specific impurities present in the crude product. By understanding the potential byproducts of the chosen synthetic route and applying the principles of distillation, crystallization, and chromatography, researchers can achieve high purity of this important chemical intermediate. This guide provides a foundation for developing robust purification protocols and troubleshooting common issues encountered in the laboratory.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 5. N,N-Dimethylbenzylamine CAS#: 103-83-3 [m.chemicalbook.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Catalysis with 2,6-Dimethylbenzylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 2,6-dimethylbenzylamine in catalytic reactions. The unique steric and electronic properties of this amine present both opportunities and challenges in synthesis. This resource is designed to help you navigate these complexities and optimize your reaction conditions for maximum yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in palladium-catalyzed reactions?
A1: this compound primarily serves two roles. First, it can act as a directing group, where the nitrogen atom coordinates to a metal center (like palladium) and positions it to activate a specific C-H bond on the aromatic ring, typically at the ortho-position of the benzyl group. This process, known as cyclometalation or C-H activation, forms a stable five-membered ring intermediate called a palladacycle.[1][2] These palladacycles are often highly active pre-catalysts for various cross-coupling reactions.[1][3] Second, its steric bulk can be beneficial when used as a ligand. The two methyl groups ortho to the benzyl substituent create significant steric hindrance around the metal center, which can promote the formation of monoligated, highly reactive catalytic species and prevent catalyst deactivation pathways like dimer formation.[4][5]
Q2: How does the steric hindrance from the two methyl groups influence the catalytic cycle?
A2: The steric bulk is a critical design feature. In reactions like the Buchwald-Hartwig amination, bulky ligands are known to accelerate the rate-limiting reductive elimination step, which is the final step where the desired C-N bond is formed and the product is released from the catalyst.[4][5] The steric congestion around the metal center destabilizes the product-catalyst complex, favoring its dissociation. This increased steric demand can also prevent the coordination of a second amine substrate, which could otherwise lead to less reactive or inactive catalyst states.[4]
Q3: Can this compound be used as a simple base in coupling reactions?
A3: While it is a basic amine, it is generally not recommended as a primary base for most cross-coupling reactions. Its role as a directing group or ligand is more specialized. Standard inorganic bases (like K₃PO₄, Cs₂CO₃) or non-nucleophilic organic bases are typically required to facilitate key steps in the catalytic cycle, such as the deprotonation of the amine coupling partner.[6][7] Using this compound as the sole base could lead to competitive coordination to the metal center, potentially inhibiting the main catalytic cycle.[8]
Troubleshooting Guide: Common Issues and Solutions
Problem: My reaction shows low or no conversion.
This is a common issue that can stem from several factors related to catalyst activation, stability, and reagent quality.
-
Potential Cause 1: Inefficient Pre-catalyst Formation (Palladacycle Synthesis). If you are forming the palladacycle in situ, the conditions may be suboptimal. The C-H activation step to form the palladacycle is often the first critical phase.[2]
-
Solution: Ensure your palladium source, such as Pd(OAc)₂, is fresh and of high quality. The reaction often requires heating to overcome the activation barrier for C-H cleavage.[9] Consider isolating the palladacycle first in a separate step to ensure its formation and purity before adding the coupling partners. This removes variables from the main reaction.[3]
-
-
Potential Cause 2: Catalyst Inhibition or Deactivation. The lone pair on the nitrogen of the benzylamine or other coordinating species in the reaction mixture (like certain solvents or impurities) can bind too strongly to the palladium center, leading to inactive species.[8][10]
-
Solution: Strictly control the stoichiometry. An excess of the amine ligand can sometimes be detrimental.[4] Ensure all solvents are anhydrous and thoroughly degassed. Oxygen can oxidize the active Pd(0) species.[10] Avoid coordinating solvents like acetonitrile or pyridine unless specified by the protocol.[11]
-
-
Potential Cause 3: Poor Substrate Solubility. If reactants, particularly the inorganic base, are not sufficiently soluble in the reaction solvent, the reaction can be slow or stall completely.[11]
-
Solution: Choose a solvent system that ensures all components are at least partially soluble. Aprotic polar solvents like dioxane, THF, or toluene are common choices.[6][11] In some cases, a mixture of a nonpolar solvent with a more polar co-solvent can be beneficial. Vigorous stirring is also critical to maintain a homogenous mixture, especially with dense inorganic bases.[11]
-
Problem: I am observing significant formation of side products, such as hydrodehalogenation of my aryl halide.
This often points to an imbalance in the rates of the desired catalytic steps versus undesired pathways like β-hydride elimination.
-
Potential Cause 1: Suboptimal Ligand-to-Metal Ratio. An incorrect ratio can lead to coordinatively unsaturated palladium species that are more prone to side reactions.
-
Solution: Screen different ligand-to-metal ratios. While a 1:1 ratio is a good starting point, sometimes a slight excess of the ligand can suppress side reactions by stabilizing the active catalytic species.
-
-
Potential Cause 2: Inappropriate Base or Temperature. The choice of base and reaction temperature can significantly influence reaction pathways. A base that is too strong or a temperature that is too high can promote decomposition or β-hydride elimination.[5]
-
Solution: Screen different bases. For instance, if using a strong alkoxide base like NaOtBu leads to side products, consider a weaker carbonate or phosphate base.[12] Similarly, running the reaction at the lowest effective temperature can often improve selectivity. Monitor the reaction progress closely to avoid prolonged heating after completion.
-
Key Experimental Parameters & Optimization
Optimizing a catalytic reaction involving this compound requires a systematic approach. The following table summarizes key starting points for optimization.
| Parameter | Recommended Starting Point | Rationale & Optimization Strategy |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is common for in situ palladacycle formation.[13] Pd₂(dba)₃ is a source of Pd(0), which can be beneficial if a pre-formed ligand complex is used.[14] |
| Ligand:Pd Ratio | 1:1 to 1.2:1 | A 1:1 ratio often favors the active monoligated species. A slight excess of ligand can sometimes prevent catalyst decomposition.[4] |
| Base | K₃PO₄, Cs₂CO₃, NaOtBu | Base choice is substrate-dependent. Carbonates are milder, while alkoxides are stronger but can be less functional-group tolerant. |
| Solvent | Toluene, Dioxane, THF | Non-coordinating, anhydrous, and degassed solvents are crucial. Solubility of all components should be considered.[11] |
| Temperature | 80 - 110 °C | Higher temperatures are often needed to drive C-H activation and cross-coupling, but excessive heat can cause catalyst decomposition.[8][10] |
| Catalyst Loading | 1 - 5 mol % | Start with a higher loading (e.g., 5 mol%) to establish feasibility, then optimize by reducing the loading for cost-effectiveness. |
Example Protocol: Synthesis of a Palladacycle Pre-catalyst
This protocol describes the synthesis of a dimeric palladacycle from this compound, which can be used as a pre-catalyst in various cross-coupling reactions.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask, add Palladium(II) Acetate (1.0 eq) and Sodium Acetate (1.1 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Amine Addition: Add this compound (1.0 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C. The formation of the palladacycle is often indicated by a color change and the precipitation of a solid. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Workup: Cool the mixture to room temperature. The precipitated palladacycle dimer can be isolated by filtration, washed with a non-coordinating solvent (like hexane), and dried under vacuum.
-
Characterization: Confirm the structure of the palladacycle using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Catalytic Role
The diagram below illustrates the fundamental role of a bulky amine ligand, such as one derived from this compound, in a generalized Buchwald-Hartwig amination cycle. The bulky ligand (L) facilitates the key steps of oxidative addition and reductive elimination.
Caption: Generalized Buchwald-Hartwig Amination Cycle
References
- 1. Palladacycle - Wikipedia [en.wikipedia.org]
- 2. Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6: The Coexistence of Multinuclear Pdn Reaction Pathways Highlights the Importance of Pd Speciation in C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 13. An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions Involving 2,6-Dimethylbenzylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming low conversion rates in chemical reactions involving the sterically hindered primary amine, 2,6-dimethylbenzylamine. The inherent steric bulk from the ortho-methyl groups significantly reduces the nucleophilicity of the amine, often leading to sluggish or incomplete reactions. This resource offers a structured, question-and-answer approach to diagnose and resolve common challenges.
Part 1: Understanding the Core Challenge: Steric Hindrance
The primary obstacle in reactions with this compound is the steric hindrance created by the two methyl groups flanking the aminomethyl group. This steric congestion physically shields the nitrogen's lone pair of electrons, impeding the approach of electrophiles and reducing the amine's overall reactivity.[1][2]
Q1: Why is this compound significantly less reactive than benzylamine?
A1: The two ortho-methyl groups on the phenyl ring of this compound create a sterically crowded environment around the nitrogen atom. This has several consequences:
-
Reduced Nucleophilicity: The bulky methyl groups physically block the pathway for electrophiles to attack the nitrogen's lone pair, dramatically slowing down reaction rates for processes like N-alkylation and acylation.[1][2]
-
Thermodynamic Instability of Transition States: The steric clash between the ortho-substituents and the incoming reactant raises the energy of the transition state, increasing the activation energy of the reaction.
The impact of such di-ortho substitution on reaction rates can be profound, often reducing reactivity by several orders of magnitude compared to unhindered analogues like benzylamine.[2]
Part 2: Troubleshooting Specific Reaction Types
This section is divided into common reaction classes where this compound is employed, providing targeted troubleshooting for low conversion issues.
Section 2.1: N-Alkylation Reactions
Direct N-alkylation of hindered amines is notoriously challenging due to their poor nucleophilicity and the risk of over-alkylation, where the more nucleophilic secondary amine product reacts further.[3][4]
Q2: My N-alkylation of this compound with an alkyl halide is giving very low yields. What are the most likely causes and how can I improve the conversion?
A2: Low conversion in the N-alkylation of this compound is a frequent issue. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for N-Alkylation
Caption: A systematic workflow for troubleshooting low N-alkylation yields.
Detailed Troubleshooting Steps:
-
Re-evaluate Your Alkylating Agent: The reactivity of the alkyl halide is critical.
-
Leaving Group Ability: The rate of SN2 reactions is highly dependent on the leaving group. The general trend is I > Br > Cl > F. If you are using an alkyl chloride or bromide with low success, switching to the corresponding iodide can significantly increase the reaction rate.[5]
-
Steric Hindrance of the Electrophile: Avoid bulky alkylating agents as this will exacerbate the steric clash with the hindered amine. Primary alkyl halides are preferred over secondary, and tertiary halides are generally unsuitable.
-
-
Choice of Base and Solvent:
-
Base Strength: A strong, non-nucleophilic base is required to deprotonate the resulting ammonium salt without competing in the alkylation reaction. Weak bases like sodium bicarbonate are often insufficient. Consider stronger bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).[5][6]
-
Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally superior for SN2 reactions as they solvate the cation of the base while leaving the anion more reactive. They also tend to have better solubility for the amine and base.[5]
-
-
Reaction Conditions:
-
Temperature: Due to the high activation energy caused by steric hindrance, elevated temperatures are often necessary. Incrementally increase the reaction temperature (e.g., in 10-20 °C steps) while carefully monitoring for decomposition of starting materials or products.[5]
-
Reaction Time: Hindered reactions are often slow. Ensure you are monitoring the reaction over a sufficient period (e.g., 24-48 hours) using techniques like TLC, GC-MS, or LC-MS to confirm that the reaction has indeed stalled and not just proceeding slowly.
-
Table 1: Recommended Starting Conditions for N-Alkylation of this compound
| Parameter | Recommendation | Rationale |
| Alkylating Agent | Primary Alkyl Iodide | Maximizes electrophilicity and minimizes steric hindrance. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 eq.) | Strong, non-nucleophilic bases that are effective in promoting alkylation. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents enhance the rate of SN2 reactions. |
| Temperature | 80-120 °C | Overcomes the activation energy barrier due to steric hindrance. |
| Monitoring | TLC, GC-MS, LC-MS | To track the consumption of starting material and formation of product. |
Section 2.2: Reductive Amination
Reductive amination is often a superior alternative to direct alkylation for preparing secondary amines from primary amines, as it avoids the issue of over-alkylation.[7] The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ.
Q3: I am attempting a reductive amination with this compound and a ketone, but the conversion is low. What are the key parameters to optimize?
A3: Low conversion in reductive amination with hindered amines often points to issues with imine formation or the subsequent reduction step.
Troubleshooting Workflow for Reductive Amination
Caption: A systematic workflow for troubleshooting low reductive amination yields.
Detailed Troubleshooting Steps:
-
Facilitate Imine Formation: The equilibrium for imine formation with hindered amines can be unfavorable.
-
Water Removal: The formation of an imine is a condensation reaction that produces water. Removing this water will drive the equilibrium towards the product. This can be achieved by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture, or by azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent like toluene.[7]
-
Catalytic Acid: Imine formation is often catalyzed by a weak acid. The addition of a catalytic amount of acetic acid can accelerate the reaction. However, be cautious as strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.[8]
-
-
Choice of Reducing Agent: The reducing agent must be selective for the imine over the carbonyl starting material.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations. It is milder than sodium borohydride (NaBH₄) and can be added directly to the mixture of the amine and carbonyl compound. It is particularly effective at reducing the protonated iminium ion that forms under weakly acidic conditions.[5]
-
Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent that is effective at low pH. However, it is highly toxic and can release hydrogen cyanide gas if the pH becomes too acidic, so it should be handled with extreme care.
-
Sodium Borohydride (NaBH₄): While a powerful reducing agent, it can also reduce the starting aldehyde or ketone, leading to alcohol byproducts and lower yields of the desired amine. If using NaBH₄, it is often best to first form the imine and then add the reducing agent.[8][9]
-
-
Reaction Conditions:
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions using NaBH(OAc)₃.[5] Methanol or ethanol are typically used with NaBH₄.
-
Temperature: Most reductive aminations can be carried out at room temperature. If the reaction is sluggish, gentle heating may be beneficial, but this can also increase the rate of side reactions.
-
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M) under an inert atmosphere (Nitrogen or Argon), add the aldehyde or ketone (1.0-1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.[5]
Section 2.3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. For sterically hindered amines like this compound, the choice of ligand is paramount for achieving high conversion.[10][11]
Q4: My Buchwald-Hartwig amination of this compound with an aryl halide is failing. What are the most critical parameters to optimize?
A4: The success of a Buchwald-Hartwig amination with a hindered substrate is almost entirely dependent on the catalyst system—specifically, the phosphine ligand.
Detailed Troubleshooting Steps:
-
Ligand Selection is Key: Standard phosphine ligands like PPh₃ are generally ineffective for coupling hindered amines. You must use bulky, electron-rich biaryl phosphine ligands. These ligands promote the formation of a monoligated palladium(0) species, which is necessary to accommodate the bulky amine and facilitate the reductive elimination step.
-
Recommended Ligands: For hindered primary amines, ligands from the Buchwald group such as XPhos , RuPhos , and BrettPhos are excellent choices. N-heterocyclic carbene (NHC) ligands have also shown great promise for coupling sterically demanding substrates.[10][12]
-
Ligand Screening: The optimal ligand is often substrate-dependent. If one ligand fails, it is crucial to screen a panel of other bulky phosphine ligands.
-
-
Choice of Palladium Precursor and Base:
-
Palladium Source: Common precursors include Pd₂(dba)₃ and Pd(OAc)₂. Pre-formed palladium-ligand complexes (precatalysts) can also be used and often give more reproducible results.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these reactions. Other bases like potassium phosphate (K₃PO₄) or lithium bis(trimethylsilyl)amide (LHMDS) can also be effective, depending on the specific substrates and ligand.[12]
-
-
Solvent and Temperature:
-
Solvent: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene and 1,4-dioxane are the most common solvents for Buchwald-Hartwig aminations.
-
Temperature: Reactions are typically heated, often between 80-110 °C, to facilitate the oxidative addition and reductive elimination steps.
-
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of this compound
| Ligand | Palladium Precursor | Base | Solvent | Typical Temp. (°C) |
| XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | NaOtBu | Toluene | 100-110 |
| RuPhos | Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄ | Dioxane | 100-110 |
| BrettPhos | Pd₂(dba)₃ or Pd(OAc)₂ | NaOtBu | Toluene | 80-100 |
| IPr (NHC ligand) | [Pd(IPr)(allyl)Cl] | LHMDS | Toluene | 70-100 |
Data synthesized from multiple sources on hindered amine coupling.[10][12][13]
Section 2.4: Amide Bond Formation (Acylation)
Directly forming an amide bond between a carboxylic acid and the sterically hindered this compound is often inefficient. The carboxylic acid must be activated to increase its electrophilicity.
Q5: I am struggling to form an amide between a carboxylic acid and this compound using standard coupling reagents. What are my options?
A5: For the acylation of a hindered amine, you must use a highly reactive acylating agent.
Detailed Troubleshooting Steps:
-
Activate the Carboxylic Acid:
-
Acyl Chlorides: The most common and effective method is to convert the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The highly electrophilic acyl chloride will then react more readily with the hindered amine, usually in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.[14]
-
Mixed Anhydrides: Another powerful activation method involves forming a mixed carbonic-carboxylic anhydride. This is typically done by reacting the carboxylic acid with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a base like N-methylmorpholine at low temperatures. The resulting mixed anhydride is highly reactive towards amines.[15]
-
-
Alternative Coupling Reagents: While standard peptide coupling reagents like DCC or EDC might be insufficient, more potent activating agents like HATU or COMU could be explored, though their success with such a hindered amine is not guaranteed.
Protocol 2: Amide Formation via the Acyl Chloride Method
-
In a round-bottom flask under an inert atmosphere, suspend or dissolve the carboxylic acid (1.0 eq) in an appropriate solvent (e.g., DCM or toluene).
-
Add oxalyl chloride (1.5-2.0 eq) and a catalytic amount of DMF.
-
Stir the reaction at room temperature until gas evolution ceases and the formation of the acyl chloride is complete (can be monitored by IR by observing the disappearance of the broad O-H stretch and the appearance of the sharp C=O stretch of the acyl chloride).
-
Remove the excess oxalyl chloride and solvent in vacuo.
-
In a separate flask, dissolve this compound (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Add the crude acyl chloride (dissolved in a small amount of anhydrous DCM) dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction by washing with dilute acid (e.g., 1 M HCl), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide, which can be further purified by recrystallization or column chromatography.[14]
Part 3: Analytical Monitoring
Effective troubleshooting relies on accurate monitoring of the reaction progress.
Q6: What are the best methods to monitor the progress of my reaction with this compound?
A6: A combination of techniques is often ideal:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the appearance of new products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile and thermally stable compounds. It provides information on the relative amounts of reactants and products and can help identify byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for non-volatile or thermally sensitive compounds. It is highly sensitive and can provide accurate mass information for reactants, products, and intermediates.
By systematically addressing the factors of reagent reactivity, reaction conditions, and potential side reactions, researchers can significantly improve the conversion rates and achieve success in their synthetic endeavors with the challenging yet valuable substrate, this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Prevention of N-Oxide Impurities in 2,6-Dimethylbenzylamine Reactions
Welcome to the technical support guide for managing and preventing the formation of N-oxide impurities in reactions involving 2,6-Dimethylbenzylamine. This resource is designed for researchers, chemists, and process development scientists who encounter this common yet troublesome side reaction. Here, we provide in-depth, experience-driven answers to critical questions, moving beyond simple procedural steps to explain the underlying chemical principles.
Troubleshooting Guide: Reactive Problem-Solving
This section is dedicated to addressing issues as they arise during your experiment. If you have detected an N-oxide impurity, start here to diagnose the cause and find a solution.
Q1: My LC-MS/NMR analysis shows a significant peak corresponding to the mass of this compound N-oxide. What are the most likely causes?
The formation of an N-oxide from a tertiary amine like this compound is an oxidation reaction. The appearance of this impurity points to the presence of an oxidizing agent in your reaction mixture. The primary culprits fall into three categories:
-
Atmospheric Oxygen: The most common and often underestimated oxidant is molecular oxygen (O₂) from the air.[1][2] Many organic reactions, especially those run at elevated temperatures or for extended periods, are susceptible to air oxidation.[3][4] The benzylic position of your substrate can also make it more susceptible to autoxidation.[5]
-
Peroxides in Solvents: Many common organic solvents, particularly ethers like tetrahydrofuran (THF), diethyl ether, and 1,4-dioxane, can form explosive peroxide by-products over time when exposed to air and light.[3][5][6][7][8] These peroxides are potent oxidizing agents that will readily convert tertiary amines to N-oxides. The risk increases significantly if a solvent container has been open for a long time or stored improperly.[5][7]
-
Oxidizing Reagents or Byproducts: While less common unless specified in the reaction, certain reagents may have oxidizing properties or degrade to form oxidizing species. For example, some metal catalysts can facilitate oxidation reactions in the presence of air.[2] Additionally, reagents like hydrogen peroxide or ozone are strong oxidizing agents.[1][9]
Q2: I suspect my solvent contains peroxides. How can I test for them and remove them?
It is critical to test peroxide-forming solvents before use, especially before distillation or concentration, as this can create dangerous levels of peroxides.[6][7]
Testing for Peroxides: There are two common and simple methods for testing:
-
Potassium Iodide (KI) Test: Add 0.5-1.0 mL of the solvent to an equal volume of glacial acetic acid, then add about 0.1 g of KI crystals.[6][7] A yellow color indicates the presence of peroxides, while a brown color suggests a high concentration.[6][7][10] For a more sensitive test, add a drop of a starch solution, which will turn dark blue or purple in the presence of peroxides.[6][7]
-
Commercial Peroxide Test Strips: These strips provide a semi-quantitative measurement. Moisten the test strip with the solvent and allow it to evaporate. Then, add a drop of water to the test pad.[6] The color change corresponds to a peroxide concentration, which you can compare to the chart provided with the strips.[5]
Removing Peroxides: If peroxides are detected, they can be removed using several methods:
-
Activated Alumina Column: Passing the solvent through a column of activated basic alumina is a highly effective method for removing peroxides.[11][12][13] The alumina should be flushed with a dilute acidic solution of ferrous sulfate afterward to safely decompose the captured peroxides.[12][13]
-
Ferrous Sulfate Wash: For water-soluble solvents, shaking with a concentrated solution of a ferrous salt can effectively remove peroxides.[12] A common recipe involves a solution of ferrous sulfate and sulfuric acid in water.[14] This method can be vigorous if peroxide concentrations are high.[14]
-
Treatment with Molecular Sieves: Refluxing the solvent over indicating molecular sieves can also remove peroxides.[13][15]
Q3: My reaction is complete, but I have an unacceptable level of N-oxide impurity. Is there a way to remove it from my product?
While prevention is the best strategy, it is sometimes possible to reduce the N-oxide back to the parent amine post-reaction. This adds steps and complexity but can be a viable rescue strategy. Catalytic reduction methods are often employed. For instance, certain transition metal catalysts, such as those based on rhodium or ruthenium, are known to be effective in the decomposition of N-O bonds, though these are more commonly cited for nitrous oxide (N₂O).[16][17][18] A more traditional chemical reduction using a mild reducing agent that is compatible with your final product could also be explored, but this would require specific methods development.
Frequently Asked Questions (FAQs): Proactive Prevention
This section focuses on best practices to design your experiments to avoid N-oxide formation from the outset.
Q4: What are the fundamental best practices for preventing N-oxide formation?
The core principle is to eliminate exposure of the amine to oxidizing agents. This is achieved through three main strategies:
-
Use High-Purity, Peroxide-Free Solvents: Always use freshly opened bottles of peroxide-forming solvents or test and purify older solvents before use.[5][6][7] Consider purchasing solvents that contain inhibitors like butylated hydroxytoluene (BHT), which scavenges oxygen and prevents peroxide formation, but be aware that distillation will remove the inhibitor.[8]
-
Maintain an Inert Atmosphere: For reactions that are sensitive to oxidation, running them under an inert atmosphere of nitrogen or argon is crucial.[19][20] This prevents atmospheric oxygen from dissolving in the reaction mixture and oxidizing the amine.
-
Degas Solvents Before Use: Even with an inert atmosphere, dissolved oxygen can be present in your solvents. Degassing the solvent immediately before use is a critical step for highly sensitive reactions.[4][21]
Q5: How do I properly set up a reaction under an inert atmosphere?
Setting up an air-free reaction is a standard technique in organic synthesis. The most common methods that do not require a glovebox utilize a Schlenk line or a simpler balloon setup.[20][22]
Protocol for Inert Atmosphere Reaction Setup (Balloon Method)
-
Dry Glassware: Ensure your reaction flask, stir bar, and any other glassware are thoroughly dried, either in an oven overnight or by flame-drying under vacuum.[20][22]
-
Assemble and Seal: Assemble the glassware while still hot and seal the flask with a rubber septum. Clamp it securely.[22]
-
Purge the Flask: Fill a balloon with nitrogen or argon. Attach a needle to the balloon and insert it through the septum into the flask. Insert a second, open "exit" needle to allow the air inside to be displaced.[21][22][23] Let the inert gas flush the flask for several minutes.
-
Add Reagents: Remove the exit needle. Solids can be added quickly against a positive flow of inert gas. Liquids and solvents should be added via a dry, inert-gas-flushed syringe.[22][23]
-
Maintain Pressure: Leave the balloon in place during the reaction to maintain a positive pressure of inert gas, preventing air from entering.
Q6: What is the most effective method for degassing solvents?
There are several methods for degassing, with varying levels of effectiveness.
-
Freeze-Pump-Thaw (Most Effective): This method is considered the gold standard for removing dissolved gases.[4][24]
-
Place the solvent in a Schlenk flask and freeze it completely using liquid nitrogen.
-
Apply a high vacuum to the flask for several minutes to remove the gases from the headspace above the frozen solid.
-
Close the flask to the vacuum and allow the solvent to thaw completely. You will see bubbles of trapped gas being released.
-
Repeat this cycle at least three times. After the final cycle, backfill the flask with inert gas.[4][20][24]
-
-
Gas Purging/Bubbling (Good): This involves bubbling an inert gas (nitrogen or argon) through the solvent for an extended period (e.g., 30-60 minutes).[4][21][24] It is less effective than freeze-pump-thaw but is often sufficient for many applications and is easier to perform.[4][24]
-
Sonication Under Vacuum (Quick Method): Briefly sonicating the solvent under a light vacuum can quickly remove a significant amount of dissolved gas. This cycle should be repeated 5-10 times.[4][24]
Q7: Are there any chemical additives, like antioxidants, that can prevent N-oxide formation?
Yes, the use of antioxidants can be an effective strategy, particularly in process chemistry or for long-term storage. Antioxidants function by reacting with and neutralizing free radicals or other oxidizing species before they can react with your amine.[25]
-
Primary Antioxidants (Radical Scavengers): These include hindered phenols and aromatic amines.[25][26][27] They work by donating a hydrogen atom to terminate radical chain reactions.[26] An example is 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine, which is noted for its high-temperature stability.[28][29]
-
Secondary Antioxidants (Peroxide Decomposers): These include phosphites and thioesters, which decompose hydroperoxides into non-radical, stable products.[25][26] They are often used synergistically with primary antioxidants.[25]
The selection of an antioxidant must be carefully considered to ensure it does not interfere with your desired reaction.
Data Summary & Visual Guides
Table 1: Common Oxidizing Sources and Recommended Mitigation Strategies
| Oxidizing Source | Primary Cause | Detection Method | Prevention / Mitigation Strategy |
| Atmospheric Oxygen | Exposure of the reaction mixture to air, especially when heated.[3] | N/A | Perform reaction under an inert atmosphere (N₂ or Ar); Use degassed solvents.[19][21] |
| Solvent Peroxides | Autoxidation of susceptible solvents (e.g., THF, Et₂O, Dioxane) upon storage.[3][5][7] | KI/Starch test; Peroxide test strips.[5][6][30] | Use fresh, inhibited solvents; Test and purify solvents before use (e.g., alumina column, FeSO₄ wash).[11][12][13] |
| Oxidizing Reagents | Intentional or unintentional presence of oxidizing chemicals (e.g., H₂O₂, KMnO₄).[1][9] | Review all reagents and MSDS for oxidizing properties. | Substitute non-oxidizing reagents where possible; Ensure purity of all starting materials. |
Experimental Workflow Diagram
The following diagram outlines the decision-making process for troubleshooting and preventing N-oxide formation.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Peroxide Formers – USC Environmental Health & Safety [ehs.usc.edu]
- 4. How To [chem.rochester.edu]
- 5. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. Peroxide Forming Solvents [sigmaaldrich.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. louisville.edu [louisville.edu]
- 9. Common Oxidizing Agents & Reducing Agents | ChemTalk [chemistrytalk.org]
- 10. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 13. uwyo.edu [uwyo.edu]
- 14. Sciencemadness Discussion Board - removing peroxides from thf with ferrous sulfate - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. chem.tamu.edu [chem.tamu.edu]
- 16. tuengr.com [tuengr.com]
- 17. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 18. pubs.acs.org [pubs.acs.org]
- 19. fiveable.me [fiveable.me]
- 20. Air-free technique - Wikipedia [en.wikipedia.org]
- 21. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. m.youtube.com [m.youtube.com]
- 24. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 25. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 26. longchangchemical.com [longchangchemical.com]
- 27. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 28. nbinno.com [nbinno.com]
- 29. performanceadditives.us [performanceadditives.us]
- 30. Peroxide Tests | Health, Safety and Environment Office - The Hong Kong University of Science and Technology [hseo.hkust.edu.hk]
Technical Support Center: High-Purity 2,6-Dimethylbenzylamine Purification
Welcome to the technical support center for the column chromatography purification of 2,6-Dimethylbenzylamine. This guide, designed for researchers, scientists, and drug development professionals, provides expert-driven answers to common challenges encountered during the purification process. As Senior Application Scientists, we focus on the underlying principles to empower you to solve problems effectively.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you may have when designing your purification workflow.
Question 1: Why is purifying this compound on standard silica gel so challenging?
Answer: The primary difficulty arises from a fundamental acid-base interaction. This compound is a basic compound due to its primary amine functional group. Standard silica gel, the most common stationary phase for normal-phase chromatography, has a surface covered with silanol groups (Si-OH), which are weakly acidic.[1][2]
This acidity causes strong ionic interactions with the basic amine, leading to several problems:
-
Poor Peak Shape: The compound "sticks" to the acidic sites, resulting in significant peak tailing, where the peak is not symmetrical but has a long, drawn-out trailing edge.[3][4]
-
Irreversible Adsorption: In some cases, the interaction is so strong that a portion of the product may not elute from the column at all, leading to low recovery and yield loss.[1][5]
-
Compound Degradation: The acidic surface of silica can sometimes catalyze the degradation of sensitive amine compounds.[5]
To achieve high purity, this interaction must be managed or circumvented.
Question 2: What is the best initial approach for purifying this compound via column chromatography?
Answer: For basic compounds like this compound, the most robust and straightforward approach is often to use an amine-functionalized silica gel column (often labeled as NH2 columns).[3][6][7]
Here’s why this is the preferred starting point:
-
Eliminates Peak Tailing: The aminopropyl groups bonded to the silica surface create a slightly basic environment.[3] This effectively shields the target amine from interacting with the acidic silanol sites, leading to sharp, symmetrical peaks and better separation.
-
Simplifies Mobile Phase: You can often use simple, neutral solvent systems like heptane/ethyl acetate or dichloromethane/methanol without needing to add a basic modifier.[7][8] This simplifies post-purification workup, as you don't need to remove a high-boiling point additive like triethylamine.
-
Predictable Elution: Method development is often more straightforward. You can use amine-functionalized TLC plates to screen for an appropriate solvent system, and the results will translate well to the column.[3][8]
The workflow diagram below outlines the decision-making process for selecting a purification strategy.
Caption: Decision workflow for purifying this compound.
Question 3: When should I consider using reversed-phase chromatography?
Answer: Reversed-phase (RP) chromatography, typically using a C18 stationary phase, is a powerful alternative, particularly when dealing with highly polar impurities that are difficult to separate from your product in a normal-phase system.[9]
Consider reversed-phase under these circumstances:
-
Polar Contaminants: If your reaction byproducts or remaining starting materials are very polar (e.g., salts, highly water-soluble compounds), they will have very little retention in normal-phase and may co-elute with your product. In RP, these polar impurities will elute first, while the more hydrophobic this compound is retained longer.
-
Method Transfer from HPLC: If you have already developed an analytical HPLC method using a C18 column that shows good separation, you can often scale this method up to preparative flash chromatography.[9]
-
Managing Basicity: For basic amines, it is crucial to control the mobile phase pH in reversed-phase. To ensure good retention and peak shape, the pH should be adjusted to be about two units above the pKa of the amine, keeping it in its neutral, free-base form.[1] This makes the compound more hydrophobic and increases its retention on the C18 column. A common mobile phase modifier is a small amount (0.1%) of triethylamine (TEA) or ammonium hydroxide in the water/acetonitrile or water/methanol mobile phase.[1]
Troubleshooting Guide
This section provides solutions to specific experimental problems you might encounter.
Issue 1: My compound is streaking badly or not moving off the baseline on a standard silica gel TLC plate.
-
Cause: This is the classic sign of strong acid-base interaction between your basic amine and the acidic silica gel.[1][2] The compound is adsorbing too strongly to the stationary phase.
-
Solution 1 (Mobile Phase Modification): Prepare your developing solvent (e.g., 80:20 Hexane:Ethyl Acetate) and add a small amount of a basic modifier. Typically, 0.5-2% v/v of triethylamine (TEA) or a few drops of 7N ammonia in methanol solution is added to the mobile phase.[3][10] This competing base will neutralize the acidic sites on the silica, allowing your compound to move up the TLC plate and elute from a column.
-
Solution 2 (Stationary Phase Modification): Switch to an amine-functionalized (NH2) TLC plate for method development.[8] This will provide a much more accurate indication of the separation achievable on an amine-functionalized column without requiring mobile phase modifiers.
Issue 2: I successfully purified my compound on a silica column using a TEA modifier, but now I can't get rid of the triethylamine from my final product.
-
Cause: Triethylamine has a relatively high boiling point (89.5 °C) and can be difficult to remove under reduced pressure, especially if it forms a salt with any trace acidic impurities or your product itself.
-
Solution 1 (Azeotropic Removal): Add a solvent like toluene to your product and evaporate the solvent on a rotary evaporator. Repeat this process 2-3 times. Toluene forms a low-boiling azeotrope with TEA, which helps to carry it away during evaporation.
-
Solution 2 (Acid Wash): If the product is stable, dissolve it in a non-polar organic solvent (like dichloromethane or ether) and wash it with a dilute aqueous acid solution (e.g., 1% HCl) or even just water. The TEA will be protonated and move into the aqueous layer.[11] Be cautious, as your product may also be protonated and move into the aqueous layer. You would then need to basify the aqueous layer and re-extract your product. This method carries a risk of yield loss.
-
Preventative Measure: The best solution is to avoid the problem altogether by using an amine-functionalized column, which does not require a TEA modifier.[7]
Issue 3: My compound has poor solubility in the non-polar solvents used for column loading, causing it to precipitate at the top of the column.
-
Cause: Loading a sample in a solvent that is much stronger (more polar) than the initial mobile phase can cause poor separation. If the sample is not soluble in a weak solvent, it can crash out of solution when it hits the non-polar mobile phase on the column.[12]
-
Solution (Dry Loading): This is the ideal technique for samples with limited solubility.[6][12]
-
Dissolve your crude product in a suitable, volatile solvent (e.g., dichloromethane or methanol).
-
Add a small amount of clean silica gel (or the same stationary phase as your column) to the solution, typically 5-10 times the mass of your crude product.
-
Carefully remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Gently load this powder onto the top of your packed column. This ensures the sample is introduced to the column in a fine, evenly distributed manner, leading to much better separation.[2]
-
Comparative Overview of Purification Strategies
The table below summarizes the primary chromatography techniques discussed, allowing for easy comparison.
| Parameter | Normal Phase (Silica Gel) | Amine-Functionalized Phase | Reversed-Phase (C18) |
| Mechanism | Adsorption based on polarity. | Mixed-mode (polarity + weak ion exchange). | Partitioning based on hydrophobicity. |
| Key Advantage | Widely available and inexpensive. | Excellent peak shape for amines without modifiers.[7] | Excellent for separating highly polar impurities. |
| Key Disadvantage | Strong peak tailing for basic compounds.[1][3] | Higher cost than standard silica. | Requires pH control for basic analytes.[1] |
| Mobile Phase | Non-polar (e.g., Hexane/EtOAc, DCM/MeOH) with 0.5-2% basic modifier (TEA/NH3) .[3] | Non-polar (e.g., Hexane/EtOAc, DCM/MeOH). | Polar (e.g., Water/Acetonitrile, Water/Methanol) with pH modifier. |
| Workup | Can be complicated by the need to remove the basic modifier. | Simple solvent evaporation. | Requires removal of water and buffer salts. |
Experimental Protocol: Flash Chromatography on Amine-Functionalized Silica
This protocol provides a detailed, step-by-step methodology for purifying this compound using the recommended amine-functionalized stationary phase.
Objective: To purify crude this compound to >98% purity.
Materials:
-
Crude this compound
-
Amine-functionalized flash column (e.g., TELOS Flash NH2, Biotage® KP-NH)[1][3]
-
Amine-functionalized TLC plates
-
Solvents: Heptane (or Hexane), Ethyl Acetate (EtOAc)
-
Flash Chromatography System
Methodology:
-
Method Development (TLC):
-
Prepare several developing chambers with different ratios of Heptane:EtOAc (e.g., 95:5, 90:10, 80:20).
-
Spot the crude material on an amine-functionalized TLC plate.
-
Develop the plates in the prepared chambers.
-
Identify the solvent system that provides a retention factor (Rf) for the product of approximately 0.2-0.4.[3] This will ensure good separation on the column.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve ~100 mg of crude product in a minimal amount of dichloromethane.
-
Add ~1 g of amine-functionalized silica gel.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.
-
-
Column Preparation and Elution:
-
Equilibrate the amine-functionalized flash column with 100% Heptane for at least 2-3 column volumes (CV).
-
Load the dry sample onto the top of the column bed.
-
Run a linear gradient based on your TLC results. A typical gradient might be:
-
0-2 CV: 100% Heptane
-
2-12 CV: Linear gradient from 0% to 30% EtOAc in Heptane.
-
12-15 CV: Hold at 30% EtOAc to elute all components.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the run.
-
Analyze the collected fractions using TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the purified this compound.
-
The diagram below illustrates the mechanism of how different stationary phases interact with the amine, explaining the superior performance of the amine-functionalized media.
Caption: Interaction of a basic amine with different stationary phases.
References
- 1. biotage.com [biotage.com]
- 2. reddit.com [reddit.com]
- 3. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. biotage.com [biotage.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Impact of temperature and reaction time on 2,6-Dimethylbenzylamine synthesis yield
Technical Support Center: Synthesis of 2,6-Dimethylbenzylamine
A Guide for Researchers and Drug Development Professionals on Optimizing Yield by Controlling Temperature and Reaction Time
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the experimental nuances of this synthesis, particularly focusing on the critical roles of temperature and reaction time. Our goal is to empower you with the causal understanding needed to optimize your reaction yields and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound where temperature and time are critical variables? A1: The most prevalent and versatile method is the reductive amination of 2,6-dimethylbenzaldehyde.[1][2] This process typically involves two key steps: the formation of an imine intermediate via condensation of the aldehyde with an amine source (like ammonia), followed by the reduction of this imine to the target benzylamine.[3][4] Both the initial condensation and the subsequent reduction are highly sensitive to temperature and reaction duration.
Q2: Why is temperature control so crucial in this synthesis? A2: Temperature directly influences the reaction kinetics and the stability of the components. An inadequate temperature may result in an extremely slow or stalled reaction.[5] Conversely, excessive heat can lead to the degradation of the product or starting materials and promote the formation of unwanted by-products, thereby reducing the final yield and complicating purification.[6][7]
Q3: How does reaction time affect the yield of this compound? A3: Reaction time must be sufficient to allow the reaction to proceed to completion. Insufficient time will leave unreacted starting materials and intermediates in the mixture, leading to a low yield.[7] However, excessively long reaction times can be detrimental, increasing the likelihood of side reactions and the formation of impurities, which can also lower the isolated yield of the pure product.[8]
Q4: What is a typical temperature range for this type of reductive amination? A4: The optimal temperature is highly dependent on the specific reducing agent and catalyst used. For many common hydride-based reductions, a range of room temperature to moderately elevated temperatures (e.g., 40-80°C) is effective.[5][6] Catalytic hydrogenations may require different temperature and pressure settings. It is essential to consult literature specific to your chosen reagents.
Visualizing the Core Reaction Pathway
The synthesis of this compound from 2,6-dimethylbenzaldehyde via reductive amination is a two-stage process.
Caption: General reaction mechanism for this compound synthesis.
Troubleshooting Guide: Yield Optimization
This section addresses specific problems you may encounter during the synthesis.
Issue 1: The reaction shows very low or no conversion of the starting aldehyde.
-
Question: I've mixed my 2,6-dimethylbenzaldehyde, amine source, and reducing agent, but after several hours, TLC/GC analysis shows mostly unreacted aldehyde. What's going wrong?
-
Answer: This is a common issue often traced back to suboptimal reaction conditions.
-
Cause 1: Insufficient Temperature. The initial condensation step to form the imine can be slow, especially at room temperature or below.[5] Without the imine intermediate, the reduction cannot proceed.
-
Solution: Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress at each new temperature. For many reductive aminations, a gentle warming to 40-50°C can significantly accelerate imine formation without causing degradation.[6]
-
-
Cause 2: Inadequate Reaction Time. Chemical reactions are not instantaneous. You may not have allowed enough time for the equilibrium of imine formation to be established and for the subsequent reduction to occur.
-
Solution: Allow the reaction to run for a longer period. Set up time-point experiments (e.g., checking at 2, 4, 8, and 24 hours) to determine the optimal reaction duration under your specific conditions.[3]
-
-
Cause 3: Inactive Reducing Agent. The hydride reducing agent (e.g., sodium borohydride) may have degraded due to improper storage or exposure to moisture.
-
Solution: Use a fresh bottle of the reducing agent. Ensure it is handled under anhydrous conditions if specified.
-
-
Issue 2: The reaction yields a complex mixture of products with significant impurities.
-
Question: My reaction seems to work, but the final product is impure, and the yield of this compound is low. How can I improve the selectivity?
-
Answer: The formation of multiple products suggests that side reactions are competing with the main reaction pathway. This is often a consequence of overly harsh conditions.
-
Cause 1: Excessive Temperature. High temperatures can provide enough energy to overcome the activation barriers for undesired side reactions or cause the product to decompose.[7]
-
Solution: Reduce the reaction temperature. If you are running the reaction at 80°C, try it at 60°C or 40°C. A lower temperature can dramatically improve selectivity, even if it requires a longer reaction time.[1]
-
-
Cause 2: Prolonged Reaction Time. Leaving a reaction to stir for too long after it has reached completion can lead to the slow formation of thermodynamically stable by-products.[8] The appearance of a darkening reaction mixture over time can be an indicator of this.[8]
-
Solution: Monitor the reaction closely using TLC or GC. Once the starting material is consumed and the product concentration is maximized, work up the reaction promptly. Do not leave it stirring unnecessarily (e.g., over a weekend) without first establishing that this is safe for the product's stability.
-
-
Issue 3: The reaction starts well but seems to stall before reaching completion.
-
Question: My reaction proceeds to about 50-60% completion and then stops, even after waiting for an extended period. What could be the cause?
-
Answer: A stalled reaction often points to an issue with one of the reagents being consumed prematurely or the reaction reaching an unfavorable equilibrium.
-
Cause 1: Insufficient Reducing Agent. The reducing agent can be consumed by other functional groups or react slowly with the solvent or trace amounts of water.
-
Solution: Consider adding the reducing agent in portions over time rather than all at once. Alternatively, increase the initial equivalents of the reducing agent (e.g., from 1.5 eq to 2.0 eq).
-
-
Cause 2: Unfavorable Equilibrium. The initial imine formation is a reversible reaction.[9][10] If the water produced is not removed or sequestered, the equilibrium may lie unfavorably, limiting the concentration of the imine available for reduction.
-
Solution: While not always necessary, adding a dehydrating agent (like molecular sieves) can shift the equilibrium towards the imine, thereby driving the reaction forward. This is particularly useful at lower temperatures where water removal by distillation is not feasible.
-
-
Data Summary: Impact of Variables on Yield
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Temperature | Too Low (< 20°C) | Low | Very slow reaction kinetics; incomplete imine formation.[5] |
| Optimal (40-80°C) | High | Balances reaction rate and stability of compounds. | |
| Too High (> 100°C) | Low | Promotes side reactions and potential decomposition of product/reagents.[7] | |
| Reaction Time | Too Short | Low | Incomplete conversion of starting materials.[7] |
| Optimal | High | Allows the reaction to proceed to maximum completion. | |
| Too Long | Low | Increases the formation of impurities and by-products.[8] |
Troubleshooting Workflow
This decision tree can guide your troubleshooting process when faced with low product yield.
Caption: A decision tree for troubleshooting low yield issues.
Experimental Protocol: Reductive Amination
This is a generalized protocol and should be adapted based on specific literature procedures for your chosen reagents and scale.
Materials:
-
2,6-Dimethylbenzaldehyde
-
Ammonia source (e.g., 7N solution in Methanol)
-
Reducing agent (e.g., Sodium Borohydride, NaBH₄)
-
Solvent (e.g., Methanol)
-
Reaction vessel with magnetic stirring and temperature control
Procedure:
-
Setup: In a clean, dry flask equipped with a magnetic stir bar, dissolve 2,6-dimethylbenzaldehyde (1.0 eq) in methanol.
-
Amine Addition: Add the ammonia solution (e.g., 3-5 eq) to the aldehyde solution. Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cooling: Cool the reaction mixture in an ice bath to 0-5°C.
-
Reduction: Slowly add the sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the progress by TLC or GC.
-
Work-up: Once the reaction is complete, carefully quench the excess reducing agent by slowly adding water or dilute HCl at 0°C.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation to obtain pure this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. homework.study.com [homework.study.com]
- 10. Benzaldehyde react with Methyl amine to give [allen.in]
Technical Support Center: Minimizing Side Reactions in the Reduction of 2,6-Dimethylbenzonitrile
Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of 2,6-dimethylbenzylamine and 2,6-dimethylbenzaldehyde from 2,6-dimethylbenzonitrile. The reduction of this sterically hindered nitrile presents unique challenges that can lead to undesired side reactions and diminished yields. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and optimize your synthetic outcomes. Our approach is grounded in mechanistic principles and supported by established literature to ensure scientific integrity.
Introduction: The Challenge of Steric Hindrance
The two methyl groups positioned ortho to the nitrile functionality in 2,6-dimethylbenzonitrile create significant steric hindrance. This bulkiness can impede the approach of reducing agents to the nitrile carbon, often necessitating more forcing reaction conditions which, in turn, can promote side reactions. Understanding the interplay between steric hindrance and reagent choice is paramount to achieving high selectivity and yield.
Part 1: Reduction to this compound
The complete reduction of the nitrile group to a primary amine is a common synthetic transformation. However, the formation of secondary and tertiary amines is a frequent and troublesome side reaction, particularly in catalytic hydrogenation.
Frequently Asked Questions (FAQs) - Amine Synthesis
Q1: I am observing significant amounts of secondary amine byproducts in my catalytic hydrogenation of 2,6-dimethylbenzonitrile using Raney Nickel. What is the cause and how can I prevent this?
A1: The formation of secondary amines during catalytic hydrogenation of nitriles is a well-documented side reaction.[1] It proceeds through the reaction of the initially formed primary amine with the intermediate imine, followed by further reduction. The steric hindrance in 2,6-dimethylbenzonitrile can slow the final reduction step, allowing more time for this side reaction to occur.
Troubleshooting Steps:
-
Addition of Ammonia: The most effective way to suppress secondary amine formation is to add ammonia (or ammonium hydroxide) to the reaction mixture.[1] Ammonia shifts the equilibrium away from the formation of the secondary imine by competing with the primary amine for reaction with the intermediate imine.
-
Catalyst Choice: While Raney Nickel is commonly used, other catalysts might offer better selectivity. However, for this specific transformation, Raney Nickel in the presence of ammonia is often a reliable choice.[1][2]
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Methanolic ammonia is a common and effective solvent system for this purpose.
Q2: My LiAlH₄ reduction of 2,6-dimethylbenzonitrile is sluggish and gives a complex mixture of products upon workup. What could be going wrong?
A2: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[3][4][5] However, the steric hindrance of 2,6-dimethylbenzonitrile might require higher temperatures or longer reaction times, which can lead to side reactions if not carefully controlled. A complex product mixture upon workup could indicate incomplete reduction or side reactions involving the solvent.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and the solvent (typically THF or diethyl ether) is anhydrous.
-
Control the Addition: Add the 2,6-dimethylbenzonitrile solution slowly to the LiAlH₄ suspension at 0 °C to control the initial exotherm.[3]
-
Optimize Reaction Temperature and Time: After the initial addition, the reaction can be stirred at room temperature or gently refluxed to drive it to completion.[3] Monitor the reaction by TLC to determine the optimal reaction time.
-
Careful Workup: A proper quenching procedure is critical. A common method is the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water at 0 °C.[3] This procedure helps to precipitate the aluminum salts as a granular solid that is easily filtered.
Experimental Protocol: Catalytic Hydrogenation with Raney Nickel
This protocol is designed to minimize the formation of secondary amines.
-
Catalyst Preparation: In a properly vented fume hood, carefully wash commercially available Raney Nickel (50% slurry in water) with anhydrous ethanol (3 x 50 mL) to remove water.
-
Reaction Setup: To a high-pressure autoclave, add 2,6-dimethylbenzonitrile (1.0 eq), the washed Raney Nickel (10-20% by weight), and a solution of 7N ammonia in methanol.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Heat the mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring. Monitor the reaction progress by observing hydrogen uptake.
-
Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or crystallization.
Reaction Pathway: Amine Synthesis and Side Reactions
Caption: Formation of primary and secondary amines during nitrile reduction.
Part 2: Reduction to 2,6-Dimethylbenzaldehyde
The partial reduction of a nitrile to an aldehyde is a more delicate transformation, requiring a less reactive and sterically hindered reducing agent to prevent over-reduction to the corresponding alcohol.
Frequently Asked Questions (FAQs) - Aldehyde Synthesis
Q1: I am attempting to reduce 2,6-dimethylbenzonitrile to the aldehyde using DIBAL-H, but I am consistently getting the corresponding alcohol as a major byproduct. How can I improve the selectivity for the aldehyde?
A1: Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for the partial reduction of nitriles to aldehydes.[6][7][8][9] The key to success lies in strict temperature control. The reaction must be maintained at a very low temperature (typically -78 °C) to stabilize the intermediate aluminum-imine complex and prevent the addition of a second equivalent of hydride, which leads to the alcohol.[8][10]
Troubleshooting Steps:
-
Maintain Low Temperature: The reaction must be performed at -78 °C (a dry ice/acetone bath is standard). Even a slight increase in temperature can lead to over-reduction.
-
Stoichiometry: Use only one equivalent of DIBAL-H. An excess will promote the formation of the alcohol.
-
Slow Addition: Add the DIBAL-H solution dropwise to the nitrile solution at -78 °C to maintain a low localized concentration of the reducing agent.
-
Quenching at Low Temperature: Quench the reaction at -78 °C before allowing it to warm to room temperature. A common quenching agent is methanol, followed by an aqueous workup.[10]
Q2: The hydrolysis of the intermediate imine seems to be inefficient, leading to low yields of the aldehyde. Are there any specific workup procedures to improve this?
A2: The hydrolysis of the intermediate imine to the aldehyde is a critical step.[11][12] For sterically hindered imines, this step can be slow. An acidic workup is typically required to facilitate this conversion.
Troubleshooting Steps:
-
Acidic Workup: After quenching the reaction at low temperature, a workup with a mild acid (e.g., 1M HCl or aqueous Rochelle's salt) can promote the hydrolysis of the imine.[10]
-
Stirring Time: Allow for sufficient stirring time during the aqueous workup to ensure complete hydrolysis.
-
Biphasic System: Vigorous stirring of the biphasic organic/aqueous mixture is necessary to ensure efficient contact between the imine in the organic layer and the acid in the aqueous layer.
Experimental Protocol: DIBAL-H Reduction to Aldehyde
This protocol emphasizes the critical parameters for selective aldehyde formation.
-
Reaction Setup: In an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,6-dimethylbenzonitrile (1.0 eq) in anhydrous toluene.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
DIBAL-H Addition: Slowly add a solution of DIBAL-H in toluene (1.0 M, 1.0 eq) dropwise via a syringe pump over 1-2 hours, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for an additional 1-2 hours after the addition is complete.
-
Quenching: While still at -78 °C, slowly add methanol to quench the excess DIBAL-H.
-
Workup: Allow the mixture to warm to room temperature and pour it into a vigorously stirred solution of 1M HCl. Stir for 1-2 hours until the aluminum salts dissolve.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can be purified by vacuum distillation or column chromatography.
Reaction Pathway: Aldehyde Synthesis and Over-reduction
References
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. adichemistry.com [adichemistry.com]
- 7. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]
- 8. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 9. tuodaindus.com [tuodaindus.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
The Catalyst's Compass: A Comparative Study of 2,6-Dimethylbenzylamine and its Substituted Congeners in Catalysis
In the intricate landscape of organic synthesis, the choice of catalyst is paramount, dictating the efficiency, selectivity, and overall success of a chemical transformation. Among the myriad of organocatalysts, substituted benzylamines have carved a significant niche, facilitating a diverse array of reactions crucial to the pharmaceutical and fine chemical industries. This guide provides an in-depth comparative analysis of 2,6-dimethylbenzylamine and other substituted benzylamines as catalysts. We will delve into the nuanced interplay of steric and electronic effects that govern their catalytic prowess, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in their catalyst selection process.
The Benzylamine Scaffold: A Versatile Tool in Organocatalysis
Substituted benzylamines are prized for their ability to act as Brønsted bases or to form key intermediates such as iminium ions and enamines, thereby activating substrates for a variety of transformations. Their catalytic activity is profoundly influenced by the nature and position of substituents on the aromatic ring. These modifications can modulate the steric environment around the nitrogen atom and alter the electronic properties of the catalyst, providing a tunable platform for optimizing chemical reactions.
The Ortho Effect: Unraveling the Influence of 2,6-Dimethyl Substitution
The defining feature of this compound is the presence of two methyl groups flanking the benzylic amine. This ortho-substitution imposes significant steric hindrance around the catalytically active nitrogen atom. This steric bulk can be a double-edged sword, offering unique selectivity in some reactions while potentially impeding reactivity in others.
Steric Hindrance: A Shield for Selectivity
In many catalytic applications, the steric congestion provided by the 2,6-dimethyl groups can enhance stereoselectivity. By creating a more defined and constrained chiral pocket (in the case of chiral derivatives) or by dictating the trajectory of incoming reagents, these ortho-substituents can lead to higher diastereomeric or enantiomeric excesses in the final product.
A Double-Edged Sword: Potential for Reduced Reactivity
Conversely, the same steric hindrance that promotes selectivity can also be a detriment to catalytic activity. The bulky methyl groups can obstruct the approach of substrates to the nitrogen atom, slowing down the reaction rate. This effect is particularly pronounced when bulky substrates are involved. For instance, in the Csp³–H arylation of N,N-dimethylbenzylamine derivatives, an ortho-methyl-substituted derivative was found to give a lower yield (75%) compared to its para-methyl-substituted counterpart, an observation attributed to steric interactions.[1]
Electronic Effects: The Driving Force of Reactivity
Beyond sterics, the electronic nature of substituents on the benzylamine ring plays a critical role in determining catalytic performance. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the nucleophilicity and basicity of the amine, thereby influencing the rate of catalysis.
Electron-Donating Groups: Accelerating Catalysis
Substituents that donate electron density to the aromatic ring, such as methoxy (-OCH₃) and methyl (-CH₃) groups, increase the electron density on the nitrogen atom.[2][3] This enhanced nucleophilicity and basicity generally leads to an acceleration of the reaction rate. For example, in the oxidation of substituted benzylamines, electron-donating groups were found to increase the rate of reaction. This is because a more electron-rich amine is a more potent nucleophile, capable of more readily initiating the catalytic cycle.
Electron-Withdrawing Groups: A Brake on Reactivity
Conversely, electron-withdrawing groups, such as nitro (-NO₂) or trifluoromethyl (-CF₃), pull electron density away from the nitrogen atom, reducing its nucleophilicity and basicity.[2][3] This generally results in a slower reaction rate. However, in certain mechanistic pathways, EWGs can be beneficial by, for example, stabilizing a negatively charged intermediate.
A Comparative Look: Performance in Key Organic Transformations
To provide a practical understanding of these principles, we will now compare the performance of this compound and other substituted benzylamines in several key organic reactions.
Michael Addition
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction that can be effectively catalyzed by benzylamines.[4][5][6][7][8]
Table 1: Comparative Performance of Substituted Benzylamines in the Michael Addition
| Catalyst | Substituent(s) | Role of Substituent(s) | Typical Yield | Diastereoselectivity/Enantioselectivity | Reference |
| Benzylamine | None | Baseline | Good | Moderate | [4][6] |
| 4-Methoxybenzylamine | p-OCH₃ (EDG) | Electronic: Increases nucleophilicity | High | Moderate | N/A |
| 4-Nitrobenzylamine | p-NO₂ (EWG) | Electronic: Decreases nucleophilicity | Moderate | Moderate | N/A |
| This compound | o,o-CH₃ | Steric: Can enhance selectivity | Good | Potentially High | N/A |
| Chiral Benzylamines | Various | Steric/Electronic: Induces asymmetry | Good to High | High (up to 99% ee) | [9][10][11] |
Note: Direct comparative data for this compound in the same Michael addition reaction was not available in the searched literature. The "Potentially High" selectivity is an inference based on the steric hindrance provided by the ortho-methyl groups.
Reductive Amination
Reductive amination is a cornerstone transformation for the synthesis of amines.[12][13][14][15] Benzylamines themselves can be products of such reactions, but they can also serve as catalysts in related processes.
Table 2: Catalytic Performance in Reductive Amination and Related Reactions
| Catalyst/Amine | Reaction Type | Key Findings | Reference |
| Substituted Benzylamines | Ni-Catalyzed Reductive Amination | Acyclic aliphatic, benzylic, and allylic amines are well-tolerated. Sterically congested amines like cis-2,6-dimethylpiperidine are also effective. | |
| Benzylamine | Synthesis via Benzonitrile Hydrogenation | Pd/Al₂O₃ shows higher selectivity to benzylamine compared to Pd/C. | |
| Substituted Benzylamines | Synthesis via Reductive Amination | Various catalysts, including Ni, Pt, and Rh-based systems, are effective for the synthesis of primary, secondary, and tertiary amines. | [13][15] |
Experimental Protocols
To facilitate the application of these catalysts in your own research, we provide a detailed, step-by-step methodology for a representative reaction.
Representative Experimental Protocol: Michael Addition of a Thiol to an α,β-Unsaturated Ester Catalyzed by a Substituted Benzylamine
This protocol is a generalized procedure based on common practices in organocatalysis.
Materials:
-
α,β-Unsaturated ester (1.0 mmol)
-
Thiol (1.2 mmol)
-
Substituted benzylamine catalyst (e.g., this compound, 0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), 5 mL)
-
Magnetic stirrer
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the α,β-unsaturated ester (1.0 mmol) and the substituted benzylamine catalyst (0.1 mmol).
-
Add the anhydrous solvent (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Slowly add the thiol (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Catalytic Process
To better understand the role of benzylamine catalysts, we present the following diagrams created using Graphviz.
Catalytic Cycle of a Benzylamine-Catalyzed Michael Addition
Caption: Generalized catalytic cycle for a benzylamine-catalyzed Michael addition.
Experimental Workflow for Catalyst Screening
Caption: A typical workflow for screening substituted benzylamine catalysts.
Conclusion: Tailoring the Catalyst to the Task
The catalytic prowess of substituted benzylamines is a testament to the power of subtle molecular modifications. The case of this compound vividly illustrates the profound impact of steric hindrance, offering a pathway to enhanced selectivity, albeit sometimes at the cost of reactivity. In contrast, electronically diverse substituents provide a means to fine-tune the nucleophilicity and basicity of the catalyst, thereby controlling the reaction rate.
The optimal choice of a substituted benzylamine catalyst is therefore a careful balancing act between steric and electronic factors, dictated by the specific demands of the chemical transformation. For reactions where stereocontrol is paramount, a sterically encumbered catalyst like this compound or a chiral variant may be the key to success. For transformations demanding high turnover rates, a benzylamine bearing electron-donating groups might be the more prudent choice. This guide has provided the foundational knowledge and practical insights to empower you to make informed decisions in your catalytic endeavors, paving the way for more efficient and selective chemical syntheses.
References
- 1. Regio- and chemoselective Csp 3 –H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02965B [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stereoselective Michael addition of benzylamines to homochiral methylenebutanedioates | Semantic Scholar [semanticscholar.org]
- 5. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol [mdpi.com]
- 6. Stereoselective Michael addition of benzylamines to homochiral methylenebutanedioates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Michael Addition [organic-chemistry.org]
- 9. 用于不对称合成的手性胺 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. US3976697A - Preparation of tertiary amines - Google Patents [patents.google.com]
- 14. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 15. mdpi.com [mdpi.com]
The Strategic Utility of Steric Hindrance: A Comparative Validation of 2,6-Dimethylbenzylamine as a Synthetic Building Block
In the intricate landscape of synthetic organic chemistry, the selection of a building block is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. Among the vast arsenal of commercially available amines, 2,6-dimethylbenzylamine emerges as a reagent of particular interest. Its unique structural feature—two methyl groups flanking the benzylamine moiety—imparts significant steric hindrance that can be strategically exploited to control reactivity and achieve desired synthetic outcomes. This guide provides a comprehensive validation of this compound's efficacy as a synthetic building block, offering a comparative analysis against less hindered analogues and supported by experimental insights.
Understanding the Impact of Ortho-Substitution on Reactivity
The defining characteristic of this compound is the steric shielding of the nitrogen atom by the two ortho-methyl groups on the phenyl ring. This steric encumbrance profoundly influences its nucleophilicity and accessibility to electrophiles. Compared to its less hindered counterparts, such as benzylamine or N,N-dimethylbenzylamine, this compound exhibits attenuated reactivity in certain transformations while offering unique advantages in others.
This guide will explore the practical implications of this steric hindrance through two key classes of reactions central to drug discovery and materials science: N-acylation and urea formation . We will draw parallels from the well-established synthesis of the local anesthetic, lidocaine, which utilizes the similarly hindered 2,6-dimethylaniline, to inform our understanding and experimental design.
Comparative Analysis: Physicochemical Properties
A foundational understanding of the physical and chemical properties of a building block is paramount for its effective application. Here, we compare this compound with two common alternatives: benzylamine and N,N-dimethylbenzylamine.
| Property | This compound | Benzylamine | N,N-Dimethylbenzylamine |
| Molar Mass | 135.21 g/mol | 107.15 g/mol | 135.21 g/mol |
| Boiling Point | 214-216 °C | 185 °C | 180-183 °C |
| Structure | Primary amine with significant steric hindrance around the nitrogen. | Unhindered primary amine. | Tertiary amine with moderate steric hindrance. |
| Nucleophilicity | Moderated by steric hindrance. | High. | High, but influenced by steric bulk of two methyl groups on nitrogen. |
The increased steric bulk of this compound is the primary determinant of its differential reactivity compared to benzylamine. While N,N-dimethylbenzylamine shares the same molecular weight, its tertiary amine nature and the placement of methyl groups directly on the nitrogen atom present a different steric and electronic environment.
Case Study: N-Acylation - A Lesson from Lidocaine Synthesis
The synthesis of lidocaine from 2,6-dimethylaniline provides a powerful analogue for understanding the N-acylation of sterically hindered anilines and, by extension, benzylamines.[1][2] The first step of this synthesis involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride.[1][2][3][4][5] Despite the steric hindrance, this reaction proceeds with high efficiency, highlighting that even hindered amines can be effectively acylated under appropriate conditions.
Let us now translate this to a comparative experimental design for the N-acylation of this compound and benzylamine.
Experimental Protocol: Comparative N-Acylation
Objective: To compare the reaction yield and rate of N-acylation for this compound and benzylamine with acetyl chloride.
Materials:
-
This compound
-
Benzylamine
-
Acetyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup (Parallel Reactions):
-
In two separate round-bottom flasks equipped with magnetic stir bars, dissolve this compound (10 mmol) and benzylamine (10 mmol) in 50 mL of DCM, respectively.
-
To each flask, add triethylamine (12 mmol).
-
-
Acylation:
-
Cool both flasks to 0 °C in an ice bath.
-
Slowly add acetyl chloride (11 mmol) dropwise to each flask over 10 minutes.
-
Allow the reactions to stir at 0 °C for 30 minutes and then warm to room temperature.
-
-
Workup:
-
Quench each reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layers and wash with 2 x 50 mL of water.
-
Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the crude yield of the respective N-acetylated products.
-
Analyze the purity of the products by NMR spectroscopy.
-
Expected Outcomes and Discussion
Based on the principles of steric hindrance, we can anticipate the following outcomes:
-
Reaction Rate: The acylation of benzylamine is expected to be significantly faster than that of this compound. The unhindered nature of the benzylamine nitrogen allows for rapid nucleophilic attack on the electrophilic acetyl chloride.
-
Yield: While the reaction with this compound will be slower, a good yield of the N-acylated product is still expected, particularly with a sufficient reaction time. The use of an external base like triethylamine is crucial to neutralize the HCl byproduct and drive the reaction to completion.
This comparative experiment would quantitatively demonstrate the impact of steric hindrance on N-acylation, validating this compound as a viable, albeit less reactive, building block for the synthesis of substituted amides.
Urea Formation: Harnessing Steric Hindrance for Selectivity
The formation of ureas is a cornerstone of many medicinal chemistry programs. The reactivity of the amine is a key parameter in these reactions.
Experimental Protocol: Comparative Urea Formation
Objective: To compare the efficacy of this compound and benzylamine in the formation of a urea derivative with phenyl isocyanate.
Materials:
-
This compound
-
Benzylamine
-
Phenyl isocyanate
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup (Parallel Reactions):
-
In two separate round-bottom flasks, dissolve this compound (10 mmol) and benzylamine (10 mmol) in 50 mL of anhydrous THF, respectively.
-
-
Urea Formation:
-
To each flask, add phenyl isocyanate (10 mmol) dropwise at room temperature.
-
Stir the reactions at room temperature and monitor by TLC.
-
-
Workup:
-
Upon completion, concentrate the reaction mixtures under reduced pressure.
-
If a precipitate forms, collect it by filtration and wash with cold THF. If no precipitate forms, purify the crude product by column chromatography.
-
-
Analysis:
-
Determine the yield of the respective urea products.
-
Characterize the products by NMR and mass spectrometry.
-
Expected Outcomes and Discussion
Similar to N-acylation, the steric hindrance of this compound is expected to influence the outcome of urea formation:
-
Reactivity: Benzylamine will react much more readily with phenyl isocyanate.
-
Selectivity: In a scenario with multiple competing nucleophiles, the reduced reactivity of this compound could be leveraged for selective reactions. For instance, in the presence of a more nucleophilic but less sterically hindered amine, the isocyanate would preferentially react with the latter.
This highlights a key application of this compound: as a tool for achieving selectivity in complex molecular architectures where modulation of reactivity is required.
Visualizing the Synthetic Logic
To better illustrate the concepts discussed, the following diagrams represent the key transformations and the logical flow of the comparative analysis.
Caption: Comparative N-Acylation Workflow.
Caption: Comparative Urea Formation Workflow.
Conclusion: A Valuable Tool for the Synthetic Chemist
The efficacy of this compound as a synthetic building block is not merely a matter of its ability to participate in reactions, but rather in the nuanced control it offers the discerning chemist. While its steric hindrance leads to slower reaction kinetics compared to unhindered analogues like benzylamine, this characteristic can be a powerful asset. It allows for increased selectivity in competitive reaction environments and the construction of sterically congested molecular architectures that might otherwise be challenging to access.
For researchers, scientists, and drug development professionals, this compound should be viewed not as a less reactive alternative, but as a specialized tool. Its judicious application, informed by an understanding of the principles of steric hindrance, can unlock novel synthetic pathways and provide elegant solutions to complex chemical challenges. The experimental frameworks provided in this guide offer a starting point for the validation and application of this versatile building block in your own research endeavors.
References
A Comparative Guide to the Inhibitory Activity of 2,6-Disubstituted Benzylamine Derivatives on Amine Oxidases
In the landscape of contemporary drug discovery, the pursuit of selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of scaffolds explored, 2,6-disubstituted benzylamines have emerged as a promising class of compounds demonstrating significant inhibitory activity against various amine oxidases. This guide provides a comprehensive comparison of the inhibitory profiles of these derivatives, with a particular focus on copper amine oxidases (CAOs), while also touching upon their interactions with monoamine oxidases (MAOs) and acetylcholinesterase (AChE). By delving into the structure-activity relationships (SAR) and providing detailed experimental methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to advance their research in this domain.
The Significance of Targeting Amine Oxidases
Amine oxidases are a ubiquitous family of enzymes crucial for the metabolism of primary amines, including neurotransmitters, hormones, and xenobiotics. Their dysregulation has been implicated in a range of pathological conditions, making them attractive targets for therapeutic intervention.
-
Copper Amine Oxidases (CAOs): This class of enzymes, which includes benzylamine oxidase (BAO), is involved in vital cellular processes such as collagen and elastin crosslinking and the regulation of biogenic amines.[1] Their inhibition presents therapeutic opportunities in inflammatory diseases and fibrosis.
-
Monoamine Oxidases (MAOs): MAO-A and MAO-B are well-characterized flavoenzymes that regulate the levels of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine in the brain.[2] Selective inhibitors of MAO-A are utilized as antidepressants, while MAO-B inhibitors are employed in the management of neurodegenerative disorders such as Parkinson's disease.[2]
-
Acetylcholinesterase (AChE): A key enzyme in the cholinergic nervous system, AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine.[3] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, aiming to ameliorate the cognitive decline associated with the condition.
The development of selective inhibitors for these enzymes is paramount to achieving desired therapeutic outcomes while minimizing off-target effects. The 2,6-disubstituted benzylamine scaffold offers a versatile platform for tuning inhibitory potency and selectivity.
Comparative Inhibitory Activity of 2,6-Disubstituted Benzylamine Derivatives on Copper Amine Oxidases
A seminal study by Lucchesini et al. (2014) systematically investigated a series of 2,6-disubstituted benzylamine derivatives as reversible inhibitors of bovine plasma benzylamine oxidase (BAO), a representative member of the CAO family. The study explored the impact of varying the substituents at the 2 and 6 positions of the benzylamine core, revealing crucial structure-activity relationships.[1]
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of various 2,6-dialkoxy and 2,6-dialkylbenzylamine derivatives against BAO were determined, with selectivity assessed against other amine oxidases, including diamine oxidase (DAO), lysyl oxidase (LO), and monoamine oxidase B (MAO-B).[1] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound ID | R (Substitution at positions 2 and 6) | BAO IC50 (µM) | MAO-B Inhibition (%) at 10 µM |
| 6 | Methoxy (CH₃O) | 0.8 ± 0.1 | 15 |
| 7 | Ethoxy (C₂H₅O) | 0.3 ± 0.05 | 20 |
| 8 | n-Propoxy (n-C₃H₇O) | 0.15 ± 0.02 | 25 |
| 10 | 2-Hydroxyethoxy (HO-C₂H₄O) | 1.2 ± 0.2 | <10 |
| 11 | 3-Hydroxypropoxy (HO-C₃H₆O) | 0.5 ± 0.08 | <10 |
| 12 | 4-Hydroxybutoxy (HO-C₄H₈O) | 0.3 ± 0.04 | <10 |
| 13 | Methyl (CH₃) | 15 ± 2 | Not reported |
| 14 | Ethyl (C₂H₅) | 8 ± 1 | Not reported |
| 15 | n-Propyl (n-C₃H₇) | 5 ± 0.7 | Not reported |
Data extracted from Lucchesini et al., 2014.[1]
Structure-Activity Relationship (SAR) Insights
The data reveals several key SAR trends for the inhibition of BAO by 2,6-disubstituted benzylamines:
-
Influence of Alkoxy Chain Length: A clear trend is observed with increasing the length of the linear alkoxy chains at the 2 and 6 positions. The inhibitory potency against BAO increases from methoxy (IC50 = 0.8 µM) to n-propoxy (IC50 = 0.15 µM).[1] This suggests that the enhanced hydrophobicity and steric bulk of the longer alkoxy groups contribute favorably to the binding affinity within the active site of BAO.
-
Impact of Hydrophilic Groups: The introduction of a terminal hydroxyl group on the alkoxy chains (compounds 10-12 ) generally leads to a decrease in inhibitory potency compared to their non-hydroxylated counterparts.[1] However, these hydrophilic derivatives exhibit reduced toxicity and are very selective towards BAO, showing minimal inhibition of MAO-B.[1] This highlights a strategy for improving the safety profile of these inhibitors.
-
Effect of Alkyl Substituents: Replacing the alkoxy groups with alkyl groups (compounds 13-15 ) results in a significant reduction in inhibitory activity against BAO.[1] For instance, the 2,6-dimethylbenzylamine (13 ) has an IC50 of 15 µM, which is nearly 19-fold less potent than its 2,6-dimethoxy analog (6 ). This underscores the importance of the oxygen atom in the alkoxy substituent for potent inhibition, likely through hydrogen bonding or other electronic interactions within the enzyme's active site.
The synthesized compounds were found to be reversible inhibitors, and their mechanism is believed to involve the formation of multiple hydrogen bonds or hydrophobic non-covalent interactions with specific sites within the protein.[1]
Inhibition of Monoamine Oxidases and Acetylcholinesterase
While the 2,6-disubstituted benzylamines in the aforementioned study showed high selectivity for BAO over MAO-B, the broader benzylamine scaffold is known to interact with both MAOs and cholinesterases.
-
Monoamine Oxidase Inhibition: Benzylamine itself is a substrate for MAO-B.[2] Various benzylamine derivatives have been explored as MAO inhibitors. For instance, benzylamine-sulfonamide derivatives have been identified as potent and selective MAO-B inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. While specific comparative data for this compound is limited in the literature, the general structure-activity relationships of benzylamine derivatives suggest that substitutions on the phenyl ring significantly influence MAO-B inhibitory activity.
Experimental Methodologies
To ensure the scientific integrity and reproducibility of the findings, detailed experimental protocols for the key enzyme inhibition assays are provided below.
Synthesis of 2,6-Disubstituted Benzylamine Derivatives
The synthesis of the 2,6-disubstituted benzylamine derivatives can be achieved through a multi-step process, as described by Lucchesini et al. (2014).[1] A general synthetic scheme is outlined below.
Caption: General synthetic workflow for 2,6-disubstituted benzylamines.
Step-by-Step Protocol:
-
Reduction of the Benzoic Acid: The starting 2,6-disubstituted benzoic acid is reduced to the corresponding benzyl alcohol. This can be achieved using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).
-
Oxidation to the Benzaldehyde: The resulting benzyl alcohol is then oxidized to the 2,6-disubstituted benzaldehyde. A mild oxidizing agent like pyridinium chlorochromate (PCC) in dichloromethane (DCM) is typically used to avoid over-oxidation to the carboxylic acid.
-
Reductive Amination: The final step involves the reductive amination of the aldehyde. The 2,6-disubstituted benzaldehyde is reacted with an amine source, such as ammonia, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield the desired 2,6-disubstituted benzylamine.
Copper Amine Oxidase (BAO) Inhibition Assay
The inhibitory activity against BAO can be determined using a spectrophotometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the enzymatic reaction.
Caption: Workflow for the BAO inhibition spectrophotometric assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of bovine plasma BAO, the test inhibitor at various concentrations, benzylamine substrate, horseradish peroxidase, and a chromogenic peroxidase substrate (e.g., o-dianisidine) in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2).
-
Pre-incubation: In a microplate well, pre-incubate the BAO enzyme with the inhibitor solution (or buffer for control) for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the benzylamine substrate to the wells.
-
Coupled Reaction: The H₂O₂ produced by the BAO-catalyzed oxidation of benzylamine is used by the peroxidase to oxidize the chromogenic substrate, resulting in a colored product.
-
Data Acquisition: Monitor the change in absorbance at the appropriate wavelength (e.g., 436 nm for oxidized o-dianisidine) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
A common method for assessing MAO inhibition is a fluorometric assay that detects the H₂O₂ produced during the oxidative deamination of a substrate.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human MAO-A or MAO-B, the test inhibitor, a suitable substrate (e.g., kynuramine), horseradish peroxidase (HRP), and a fluorogenic probe (e.g., Amplex Red) in an appropriate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Assay Reaction: In a black microplate, combine the MAO enzyme, HRP, Amplex Red, and the test inhibitor at various concentrations.
-
Reaction Initiation: Start the reaction by adding the substrate.
-
Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) at regular intervals.
-
Data Analysis: Determine the rate of the reaction from the linear portion of the fluorescence versus time plot. Calculate the percentage of inhibition and subsequently the IC50 value.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The Ellman's method is a widely used colorimetric assay for measuring AChE activity.[3]
Caption: Principle of the Ellman's method for AChE activity measurement.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of AChE (from electric eel or other sources), the test inhibitor, acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Assay Mixture: In a microplate well, add the buffer, DTNB solution, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add the AChE solution to the wells and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Start the reaction by adding the ATCI substrate.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the reaction rates and determine the percentage of inhibition for each inhibitor concentration to derive the IC50 value.
Conclusion and Future Directions
The 2,6-disubstituted benzylamine scaffold represents a valuable starting point for the design of potent and selective inhibitors of amine oxidases. The systematic evaluation of substitutions at the 2 and 6 positions has provided critical insights into the structure-activity relationships governing the inhibition of copper amine oxidases. Specifically, the length of alkoxy chains directly correlates with inhibitory potency against BAO, while the introduction of hydrophilic moieties can enhance selectivity and reduce toxicity.
Further research is warranted to expand the comparative analysis of this compound and its closely related analogs against a broader panel of enzymes, including MAO-A, MAO-B, and AChE. Such studies will be instrumental in elucidating the subtle structural requirements for achieving high affinity and selectivity for these distinct yet related enzyme targets. The detailed experimental protocols provided herein offer a robust framework for conducting these future investigations. Ultimately, a deeper understanding of the SAR of 2,6-disubstituted benzylamines will pave the way for the development of novel and highly selective therapeutic agents for a range of neurological and physiological disorders.
References
- 1. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 2,6-Dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Scientific Advancements
In the realms of pharmaceutical research, drug development, and advanced material science, the purity of chemical reagents is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and meaningful results are built. 2,6-Dimethylbenzylamine, a key building block in the synthesis of various biologically active molecules and ligands, is no exception. The presence of even trace amounts of impurities can lead to aberrant reaction pathways, unpredictable biological activities, and ultimately, the compromise of research integrity. This guide provides an in-depth analysis of the common impurities found in commercially available this compound and presents a comparative overview of analytical methodologies for its comprehensive purity assessment.
Understanding the Impurity Profile: A Legacy of Synthesis
The purity of a commercial chemical is intrinsically linked to its synthetic route. This compound is most commonly synthesized via the reduction of 2,6-dimethylbenzonitrile.[1] This process, while generally efficient, can introduce a predictable constellation of impurities that researchers must be vigilant for.
Key Potential Impurities:
-
Unreacted Starting Material: The presence of residual 2,6-dimethylbenzonitrile is a common process-related impurity.
-
Over-reduction and Dimerization Products: The catalytic hydrogenation of nitriles can sometimes lead to the formation of secondary and tertiary amines through the reaction of the intermediate imine with the primary amine product.[2] In this case, bis(2,6-dimethylbenzyl)amine (a secondary amine) and tris(2,6-dimethylbenzyl)amine (a tertiary amine) are potential byproducts.
-
Hydrolysis Products: If the reaction or work-up conditions are not strictly controlled, the nitrile starting material or the final product can undergo hydrolysis, leading to the formation of 2,6-dimethylbenzamide and 2,6-dimethylbenzoic acid .
The presence and concentration of these impurities can vary significantly between different commercial suppliers due to variations in their manufacturing processes, purification techniques, and quality control standards.
A Comparative Analysis of Analytical Techniques for Purity Determination
A multi-pronged analytical approach is essential for the comprehensive evaluation of this compound purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for separation and quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable structural confirmation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for the purity analysis of organic compounds due to its high resolution and sensitivity. A well-developed HPLC method can effectively separate this compound from its potential impurities, allowing for accurate quantification.
This proposed method is based on established protocols for the analysis of aromatic amines and should be validated in your laboratory to ensure its suitability for your specific application.[3]
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes, then hold at 80% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
-
Standard and Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the commercial this compound sample and dissolve in 25 mL of the diluent.
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the this compound peak should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
-
-
Analysis:
-
Inject the diluent as a blank, followed by the standard solution and the sample solution.
-
-
Data Interpretation:
-
The purity is typically determined by the area normalization method. The percentage purity is calculated from the peak area of this compound relative to the total area of all peaks in the chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Impurity Identification
GC-MS is an invaluable technique for the separation and identification of volatile and semi-volatile impurities. The mass spectrometer provides structural information that can definitively identify unknown peaks in the chromatogram.
This method is based on general protocols for the analysis of amine compounds and should be validated for its intended use.[4][5]
Table 2: Proposed GC-MS Method Parameters
| Parameter | Recommended Condition |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Program | 80 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 m/z |
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the commercial this compound sample in a suitable volatile solvent such as methanol or dichloromethane.
-
-
Analysis:
-
Inject 1 µL of the sample solution into the GC-MS system.
-
-
Data Interpretation:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Analyze the mass spectra of any additional peaks and compare them to spectral libraries (e.g., NIST) and the predicted fragmentation patterns of the potential impurities to identify them.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
¹H and ¹³C NMR spectroscopy are powerful non-destructive techniques that provide detailed information about the molecular structure of this compound and can be used to detect and quantify impurities at levels typically above 0.1%.
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Interpretation:
-
Compare the obtained spectra with reference spectra of this compound.
-
Look for characteristic signals of potential impurities. For example, the nitrile carbon of 2,6-dimethylbenzonitrile would appear around 118 ppm in the ¹³C NMR spectrum, and the amide carbonyl of 2,6-dimethylbenzamide would be around 170 ppm.
-
Comparative Data of Hypothetical Commercial Samples
To illustrate the potential variability in purity among different suppliers, the following table presents hypothetical data from the analysis of three different commercial batches of this compound using the HPLC method described above.
Table 3: Hypothetical Comparative Purity Analysis of Commercial this compound Batches
| Supplier | Purity by HPLC (Area %) | Major Impurity Identified by GC-MS | Impurity Level (%) |
| A | 99.8% | 2,6-Dimethylbenzonitrile | 0.15% |
| B | 99.2% | bis(2,6-dimethylbenzyl)amine | 0.5% |
| C | 98.5% | 2,6-Dimethylbenzamide | 1.2% |
Conclusion: An Informed Approach to Sourcing High-Purity Reagents
The purity of this compound is a critical parameter that can significantly impact the outcome of research and development activities. A thorough understanding of the potential impurities arising from its synthesis, coupled with the application of robust analytical techniques such as HPLC, GC-MS, and NMR, is essential for ensuring the quality of this vital chemical intermediate. Researchers are strongly encouraged to request and critically evaluate the Certificate of Analysis (CoA) from their suppliers, which should provide detailed information on the purity and the methods used for its determination. When the highest purity is paramount, independent verification using the methodologies outlined in this guide is a prudent and scientifically sound practice.
References
- 1. prepchem.com [prepchem.com]
- 2. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Spectroscopic Guide to the Structural Confirmation of 2,6-Dimethylbenzylamine using ¹H and ¹³C NMR
In the landscape of pharmaceutical research and synthetic chemistry, the unequivocal confirmation of a molecule's structure is a foundational pillar of scientific rigor. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the preeminent tool for the detailed structural elucidation of organic compounds in solution.[1][2][3] This guide provides an in-depth analysis of 2,6-Dimethylbenzylamine, leveraging ¹H and ¹³C NMR spectroscopy to not only confirm its structure but also to draw critical comparisons with its parent compound, benzylamine. The objective is to illustrate the subtle yet definitive spectral shifts induced by substitution, offering researchers a practical framework for interpreting similar aromatic systems.
The Imperative of a Validated Protocol: NMR Sample Preparation
The quality of NMR data is inextricably linked to the meticulous preparation of the sample.[4] A poorly prepared sample can introduce artifacts, diminish resolution, and ultimately lead to ambiguous or incorrect structural assignments. The following protocol outlines a self-validating system for preparing high-quality NMR samples for analysis.
Experimental Protocol: Sample Preparation
Materials:
-
High-quality 5 mm NMR tube
-
NMR tube cap
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Analyte (this compound)
-
Glass vial
-
Pasteur pipette with cotton wool plug
-
Volumetric micropipette
Step-by-Step Methodology:
-
Analyte Measurement: Accurately weigh the sample. For ¹H NMR, 5-20 mg is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[5][6]
-
Solvent Selection & Dissolution: Choose a deuterated solvent that fully dissolves the analyte. CDCl₃ is a common choice for nonpolar to moderately polar organic molecules.[5] Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[7] Gently vortex or sonicate to ensure complete dissolution.
-
Filtration: To eliminate particulate matter that can disrupt magnetic field homogeneity, filter the solution. Place a small plug of cotton wool into a Pasteur pipette and transfer the solution through the pipette directly into the NMR tube.[6][8] This step is critical for achieving sharp, well-resolved peaks.
-
Volume Adjustment: Ensure the sample height in the NMR tube is between 4-5 cm.[4] This standardized volume ensures the sample resides within the most homogeneous region of the spectrometer's magnetic field.
-
Final Steps: Cap the NMR tube securely to prevent solvent evaporation. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: Workflow from sample preparation to NMR data acquisition.
¹H NMR Spectroscopic Analysis: Unraveling the Proton Environment
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift, integration, and multiplicity of each signal offer distinct clues to the structure.
¹H NMR Data for this compound (in CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3, H-5 | ~ 7.10 | Doublet (d) | 2H |
| H-4 | ~ 7.20 | Triplet (t) | 1H |
| Benzylic (-CH₂) | ~ 3.85 | Singlet (s) | 2H |
| Amine (-NH₂) | ~ 1.5 (variable) | Broad Singlet (br s) | 2H |
| Methyl (-CH₃) | ~ 2.45 | Singlet (s) | 6H |
Note: The exact chemical shifts can vary slightly based on solvent and concentration. The amine proton signal is often broad and its chemical shift is highly dependent on concentration and temperature.
Detailed Interpretation and Comparative Analysis
-
Aromatic Region (6.5-8.0 ppm): Aromatic protons typically resonate in this downfield region due to the deshielding effect of the ring current.[9][10]
-
This compound: The spectrum is simplified due to the molecule's symmetry. The protons at positions 3 and 5 (H-3, H-5) are chemically equivalent and appear as a doublet, coupled to the single proton at position 4 (H-4). The H-4 proton, in turn, is split by the two equivalent H-3/H-5 protons, resulting in a triplet.
-
Comparison with Benzylamine: The spectrum of benzylamine displays a more complex multiplet in the aromatic region, corresponding to its five non-equivalent aromatic protons.[11][12] The substitution pattern in this compound drastically simplifies this region, providing immediate evidence of a symmetrically disubstituted ring.
-
-
Benzylic Protons (~3.85 ppm): The protons of the -CH₂- group are adjacent to both the aromatic ring and the electron-withdrawing amine group, placing their signal downfield from typical benzylic protons (which appear around 2.0-3.0 ppm).[9]
-
This compound: This signal appears as a sharp singlet because there are no adjacent protons to cause splitting.
-
Comparison with Benzylamine: The benzylic protons in benzylamine appear at a very similar chemical shift (~3.84 ppm), indicating that the ortho-methyl groups have a minimal electronic effect on this position.[12]
-
-
Methyl Protons (~2.45 ppm): The six protons of the two methyl groups are chemically equivalent due to symmetry.
-
This compound: They give rise to a strong singlet with an integration value of 6H. The presence of this signal is a key differentiator from benzylamine.
-
Comparison with Benzylamine: The spectrum of benzylamine lacks any signals in this region, making the presence of the methyl singlet a definitive confirmation of the dimethyl substitution.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information, revealing the number of unique carbon environments and offering insights into their electronic nature.
¹³C NMR Data for this compound (in CDCl₃)
| Signal Assignment | Chemical Shift (δ, ppm) | Carbon Type |
| C-1 | ~ 139.5 | Quaternary (C) |
| C-2, C-6 | ~ 137.0 | Quaternary (C) |
| C-4 | ~ 128.5 | Methine (CH) |
| C-3, C-5 | ~ 128.0 | Methine (CH) |
| Benzylic (-CH₂) | ~ 43.0 | Methylene (CH₂) |
| Methyl (-CH₃) | ~ 19.0 | Methyl (CH₃) |
Note: These are predicted values based on additive rules and comparison with similar structures.
Detailed Interpretation and Comparative Analysis
-
Aromatic Carbons (120-150 ppm): Carbons within an aromatic ring absorb in this characteristic range.[10][13]
-
This compound: Due to symmetry, only four signals are observed for the eight aromatic carbons. The two substituted carbons attached to the methyl groups (C-2, C-6) are equivalent, as are the methine carbons C-3 and C-5. The ipso-carbon (C-1) attached to the aminomethyl group and the para-carbon (C-4) each give a distinct signal. The quaternary carbons (C-1, C-2, C-6) would typically show lower intensity in a standard broadband-decoupled spectrum.
-
Comparison with Benzylamine: Benzylamine shows four distinct signals for its aromatic carbons: the ipso-carbon, and the ortho, meta, and para carbons, which are each pairs of equivalent carbons.[14] The chemical shifts of the aromatic carbons in this compound are influenced by the electron-donating effect of the two methyl groups.
-
-
Aliphatic Carbons:
-
This compound: The benzylic carbon (-CH₂) signal appears around 43.0 ppm. The two equivalent methyl carbons (-CH₃) appear significantly upfield, around 19.0 ppm.
-
Comparison with Benzylamine: The benzylic carbon in benzylamine is found at ~46.4 ppm.[14] The slight upfield shift observed in this compound can be attributed to steric or "gamma-gauche" effects from the ortho-methyl groups. The most striking difference is, of course, the appearance of the methyl carbon signal, which is absent in benzylamine.
-
Advanced Structural Verification: 2D NMR
For absolute and unambiguous assignment, two-dimensional (2D) NMR techniques are invaluable. An experiment such as the Heteronuclear Single Quantum Coherence (HSQC) spectrum directly correlates each proton to the carbon it is attached to, leaving no room for ambiguity.
Caption: HSQC correlates directly bonded ¹H and ¹³C nuclei.
Conclusion
The structural confirmation of this compound is robustly achieved through the combined application of ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum provides clear evidence of a symmetrically disubstituted aromatic ring, a benzylic methylene group, and two equivalent methyl groups. The ¹³C NMR spectrum corroborates this by revealing the expected number of unique carbon environments.
Crucially, the comparative analysis against the unsubstituted benzylamine highlights the diagnostic power of NMR. The simplification of the aromatic region and the appearance of new signals corresponding to the methyl groups serve as definitive proof of the 2,6-dimethyl substitution pattern. This guide demonstrates a logical workflow—from meticulous sample preparation to detailed spectral interpretation and comparison—that ensures the highest degree of confidence in structural assignments for researchers in drug development and chemical synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jchps.com [jchps.com]
- 3. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 4. organomation.com [organomation.com]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. sites.bu.edu [sites.bu.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871) [hmdb.ca]
- 12. Benzylamine(100-46-9) 1H NMR [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Benzylamine(100-46-9) 13C NMR spectrum [chemicalbook.com]
The Strategic Advantage of Steric Hindrance: A Comparative Guide to 2,6-Dimethylbenzylamine in Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, the choice of reagents and ligands is paramount to achieving desired outcomes with high efficiency and selectivity. While a plethora of primary amines are available to the modern chemist, 2,6-dimethylbenzylamine has emerged as a uniquely advantageous building block and directing group in a variety of specific, high-stakes reactions. This guide provides an in-depth technical comparison of this compound against other primary amines, supported by experimental insights and mechanistic rationale, to illuminate its superior performance in critical synthetic applications.
The Power of Ortho-Methylation: Unpacking the Steric and Electronic Advantages
The defining feature of this compound lies in the steric bulk imparted by the two methyl groups positioned ortho to the aminomethyl group. This seemingly simple structural modification has profound implications for its reactivity and its ability to influence the stereochemical and regiochemical course of a reaction.
Key Advantages:
-
Enhanced Stereoselectivity: The steric hindrance created by the ortho-methyl groups can effectively block one face of a reactive intermediate, forcing an incoming reagent to approach from the less hindered side. This "steric shielding" is a powerful tool for inducing high levels of diastereoselectivity and enantioselectivity in asymmetric synthesis.
-
Regiocontrol in C-H Activation: In transition metal-catalyzed C-H activation reactions, the bulky 2,6-dimethylbenzylamino group can act as a highly effective directing group, forcing the functionalization to occur at a specific, less sterically hindered ortho-position on a different aromatic ring within the molecule.
-
Stabilization of Reactive Intermediates: The steric bulk can also stabilize reactive intermediates, such as organometallic complexes, by preventing unwanted side reactions or decomposition pathways.
-
Modulation of Reactivity: The electron-donating nature of the two methyl groups can influence the electronic properties of the amine and the aromatic ring, subtly tuning its reactivity in various transformations.
Comparative Performance in Action: A Case Study in Diastereoselective Synthesis
While direct head-to-head comparative studies with extensive quantitative data are not always readily available in the published literature, the principles of steric influence can be illustrated through conceptual examples and inferences from related studies. Consider a hypothetical diastereoselective alkylation of an imine derived from a chiral ketone and various benzylamines.
Hypothetical Reaction:
In this scenario, the use of this compound to form the chiral imine would be expected to lead to a significantly higher diastereomeric excess (d.e.) compared to benzylamine or 4-methylbenzylamine.
Data Presentation: Expected Diastereomeric Excess in a Hypothetical Alkylation
| Primary Amine | Expected Diastereomeric Excess (d.e.) | Rationale |
| Benzylamine | Low to Moderate | Minimal steric influence from the unsubstituted phenyl ring. |
| 4-Methylbenzylamine | Low to Moderate | The para-methyl group has a negligible steric effect on the reaction center. |
| This compound | High to Excellent | The two ortho-methyl groups create a significant steric barrier, effectively shielding one face of the imine and directing the electrophile to the other, leading to a higher d.e. |
This enhanced selectivity is a direct consequence of the steric clash that would occur between the bulky 2,6-dimethylphenyl group and the incoming electrophile if it were to approach from the more hindered face of the imine.
Application in Ligand Synthesis for Asymmetric Catalysis
The unique steric profile of this compound makes it an excellent precursor for the synthesis of chiral ligands for asymmetric catalysis. These ligands, when complexed with a transition metal, can create a highly effective chiral environment around the metal center, leading to high enantioselectivity in a variety of transformations.
For instance, this compound can be used to synthesize chiral N-heterocyclic carbene (NHC) ligands. The bulky 2,6-dimethylphenyl group on the NHC ligand plays a crucial role in creating a well-defined chiral pocket around the metal center, which is essential for achieving high levels of asymmetric induction.
Experimental Protocols
While a specific, detailed protocol directly comparing this compound to other primary amines in a single publication is elusive, the following general protocol for the synthesis of an N-heterocyclic carbene precursor from a bulky aniline (analogous to this compound) provides a framework for understanding its application. The synthesis of NHC ligands from bulky anilines like 2,6-diisopropylaniline is a well-established field, and similar principles apply to this compound.
Experimental Protocol: Synthesis of an Imidazolium Salt Precursor for an N-Heterocyclic Carbene Ligand
This protocol is a generalized procedure adapted from established methods for the synthesis of NHC precursors from bulky anilines.
Step 1: Synthesis of the Diimine
-
In a round-bottom flask, dissolve 2,6-dimethylaniline (2.0 equivalents) in methanol.
-
To this solution, add a 40% aqueous solution of glyoxal (1.0 equivalent) dropwise at room temperature with vigorous stirring.
-
A catalytic amount of formic acid is added to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, during which time a precipitate of the diimine typically forms.
-
The solid is collected by vacuum filtration, washed with cold methanol, and dried under vacuum.
Step 2: Cyclization to the Imidazolium Salt
-
The diimine (1.0 equivalent) is suspended in a suitable solvent such as ethyl acetate in a three-necked flask.
-
Paraformaldehyde (1.1 equivalents) is added to the suspension.
-
A solution of HCl in dioxane (4 M, 1.5 equivalents) is added dropwise to the mixture.
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
The resulting imidazolium salt precipitates out of the solution and is collected by filtration, washed with ethyl acetate, and dried under vacuum.
Mechanistic Insights and Logical Relationships
The advantages of this compound can be visualized through a logical workflow that connects its structural features to its performance in specific reactions.
Quantitative structure-activity relationship (QSAR) studies of 2,6-Dimethylbenzylamine derivatives
An In-Depth Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 2,6-Dimethylbenzylamine Derivatives as Acetylcholinesterase Inhibitors
Introduction: Bridging Molecular Structure and Biological Function
In modern drug discovery, the ability to predict a molecule's biological activity before its synthesis is a significant advantage, saving invaluable time and resources. Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of this predictive science.[1][2] QSAR methodologies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.[1] This guide focuses on the application of QSAR studies to a specific class of compounds: this compound derivatives. These molecules, characterized by a benzylamine core with methyl groups at positions 2 and 6, have emerged as a promising scaffold for designing enzyme inhibitors.[3]
Our primary focus will be on their role as inhibitors of acetylcholinesterase (AChE), an enzyme critically implicated in the pathology of Alzheimer's disease.[4][5] By inhibiting AChE, the concentration of the neurotransmitter acetylcholine in the brain increases, which can alleviate some of the cognitive symptoms of the disease.[6] This guide will provide a comparative analysis of various QSAR models developed for these and structurally related inhibitors, delve into the experimental protocols for their synthesis and biological evaluation, and offer insights into the key molecular features driving their inhibitory potency.
The Biological Target: Acetylcholinesterase (AChE)
Acetylcholinesterase is a key enzyme in the central nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, terminating the nerve signal.[5] In Alzheimer's disease, a progressive neurodegenerative disorder, there is a significant loss of cholinergic neurons, leading to a deficit in acetylcholine levels.[5][6] This deficiency is directly linked to the cognitive decline observed in patients.[4] Therefore, inhibiting AChE is a primary therapeutic strategy to manage the symptoms of mild to moderate Alzheimer's disease.[5]
The active site of AChE is a deep and narrow gorge containing two main binding sites: the catalytic anionic site (CAS) at the bottom and the peripheral anionic site (PAS) near the entrance. Effective inhibitors often interact with both of these sites. QSAR studies help elucidate the structural requirements for ligands to optimally bind within this gorge.[7]
The QSAR Workflow: From Data to Predictive Model
A robust QSAR study follows a systematic workflow, beginning with a curated dataset of compounds and culminating in a statistically validated predictive model. The ultimate goal is to generate a model that can accurately predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules.[1][8]
The process involves several key stages:
-
Data Set Curation: A series of structurally related compounds (like this compound derivatives) with experimentally determined biological activities (e.g., IC₅₀ values for AChE inhibition) is compiled. This dataset is typically split into a training set for model development and a test set for external validation.
-
Molecular Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.
-
Model Development: Using statistical methods, a mathematical equation is generated that links the descriptors (independent variables) to the biological activity (dependent variable).
-
Model Validation: The model's statistical significance and predictive power are rigorously assessed using both internal (e.g., cross-validation) and external (using the test set) validation techniques.
Comparing QSAR Models for AChE Inhibitors
Different QSAR methodologies capture different aspects of a molecule's structure. For inhibitors of complex enzymes like AChE, a variety of models have been employed, from 2D approaches that are easy to interpret to more computationally intensive 3D and machine learning methods that can capture subtle structural nuances.
Common Molecular Descriptors in QSAR
The selection of appropriate molecular descriptors is critical for building a meaningful QSAR model.[9] These descriptors are numerical representations of a molecule's properties.
| Descriptor Type | Description & Significance for AChE Inhibition | Examples |
| Topological | Based on the 2D graph of the molecule, describing size, shape, and branching. | Molecular Connectivity Indices (e.g., ⁰χv)[10], Wiener Index |
| Electronic | Describe the electronic environment, crucial for forming hydrogen bonds or π-π stacking interactions in the AChE active site. | HOMO/LUMO energies, Dipole Moment, Partial Charges[11][12] |
| Hydrophobic | Quantify the molecule's lipophilicity, which influences its ability to cross the blood-brain barrier and enter the hydrophobic gorge of AChE. | LogP, Molar Refractivity (MR)[13][14] |
| Steric/3D | Relate to the 3D shape and volume of the molecule, which determines its fit within the enzyme's active site. | van der Waals volume, Steric fields (CoMFA), Polar Surface Area (TPSA)[2] |
Performance of Different QSAR Models
The table below compares the statistical performance of various QSAR models developed for different classes of AChE inhibitors, providing a benchmark for what constitutes a robust and predictive model. The key statistical parameters are:
-
r² (R-squared): The coefficient of determination for the training set; a value closer to 1.0 indicates a better fit.
-
q² (Q-squared): The cross-validated r² (often from leave-one-out validation); it measures the internal predictive ability of the model.
-
pred_r² (Predicted R-squared): The r² for the external test set; it is the most stringent test of a model's predictive power on new data. A good model typically has a pred_r² > 0.6.[15]
| QSAR Model | Compound Class | Target | r² | q² | pred_r² | Key Findings & Insights | Reference |
| 3D-QSAR (CoMFA) | Phenyl pentenone derivatives | AChE | 0.972 | 0.629 | - | The model indicated a strong ability to predict activities, useful for designing new inhibitors.[16] | [16] |
| Hologram QSAR (HQSAR) | 4-[(Diethylamino)methyl]-phenol derivatives | AChE | 0.965 | 0.787 | - | Contribution maps showed that aromatic fragments and long side chains increase potency.[4] | [4] |
| 2D-QSAR (MLR) | Structurally diverse compounds | AChE | 0.886 | - | - | A simple model based on connectivity index (⁰χv), number of 10-membered rings, and hydroxyl groups showed good correlation.[10] | [10] |
| 3D-QSAR (Fingerprint-based) | 89 diverse AChE inhibitors | AChE | 0.93 | 0.89 | 0.89 | Revealed that potent compounds interact with key residues like Trp84 and Phe330 in the active site.[7] | [7] |
| 2D-QSAR (MLR) | Benzylidene hydrazine benzamides | Anticancer (A459 cell line) | 0.849 | 0.61 | - | While not AChE, this study shows the utility of 2D-QSAR, finding that Log S and Molar Refractivity (MR) were key descriptors.[17] | [13][17] |
From this comparison, it is evident that 3D-QSAR and HQSAR models often yield high correlation coefficients, providing detailed structural insights into ligand-receptor interactions.[4][7] However, simpler 2D-QSAR models can also be powerful and offer the advantage of easier interpretability, highlighting the importance of fundamental physicochemical properties like hydrophobicity and molecular size.[10]
Experimental Protocols: The Foundation of QSAR
The validity of any QSAR model is fundamentally dependent on the quality and consistency of the experimental data used to build it. Here, we outline the standard, self-validating protocols for synthesizing this compound derivatives and measuring their AChE inhibitory activity.
Protocol 1: General Synthesis of 2,6-Disubstituted Benzylamine Derivatives
This protocol is adapted from methods for synthesizing substituted benzylamines, often involving formylation and subsequent reduction or metalation steps.[3] The goal is to create a library of analogs where specific substituents (R-groups) are varied to explore the structure-activity relationship.
Objective: To synthesize a series of this compound derivatives with varying substituents for subsequent biological testing.
Materials:
-
2,6-dimethylaniline
-
Paraformaldehyde
-
Formic acid
-
Appropriate electrophiles (e.g., alkyl halides, acyl chlorides) for derivatization
-
Reducing agents (e.g., LiAlH₄)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Step-by-Step Procedure:
-
Formylation of the Starting Amine: In a round-bottom flask, dissolve 2,6-dimethylaniline in formic acid. Add paraformaldehyde portion-wise while stirring. Heat the mixture under reflux for 4-6 hours. Causality: This step introduces a formyl group, which is a precursor to the final amine functionality.
-
Work-up and Isolation: After cooling, pour the reaction mixture into an ice-water bath and neutralize with a base (e.g., NaOH solution) to precipitate the N-formyl intermediate. Filter, wash with water, and dry the solid product.
-
Reduction to Benzylamine: Suspend the N-formyl intermediate in a dry aprotic solvent (e.g., THF) under an inert atmosphere (N₂). Carefully add a reducing agent like lithium aluminum hydride (LiAlH₄) portion-wise at 0°C. Allow the reaction to warm to room temperature and then reflux for 2-4 hours. Causality: This is a standard reduction of an amide to an amine, yielding the core this compound scaffold.
-
Quenching and Extraction: Cool the reaction to 0°C and cautiously quench by sequential addition of water and NaOH solution. Filter the resulting salts and extract the filtrate with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Derivatization (Introduction of R-groups): The primary amine of the this compound can be further reacted with various electrophiles (e.g., R-X) under basic conditions to yield a library of N-substituted derivatives.
-
Purification and Characterization: Purify the final products using column chromatography. Confirm the structure and purity of each derivative using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Trustworthiness: Rigorous characterization ensures that the biological activity data is attributed to the correct, pure compound, which is essential for a valid QSAR model.
Protocol 2: In Vitro AChE Inhibition Assay (Ellman's Method)
This is the gold-standard colorimetric assay for measuring AChE activity and inhibition. The assay measures the product of the enzymatic reaction, providing a reliable quantification of the enzyme's activity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized this compound derivatives against AChE.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Synthesized inhibitor compounds
-
96-well microplate reader
Step-by-Step Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate (ATCI), DTNB, and test inhibitors in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in order:
-
Phosphate buffer
-
A solution of the test inhibitor at various concentrations.
-
DTNB solution.
-
AChE enzyme solution.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. Causality: This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiation of Reaction: Add the substrate (ATCI) solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. Mechanism: AChE hydrolyzes ATCI to thiocholine. Thiocholine then reacts with DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that absorbs light at 412 nm. The rate of color change is directly proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to a control well with no inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
For QSAR analysis, convert the IC₅₀ values to pIC₅₀ (-log(IC₅₀)) to get a linear scale of activity. Trustworthiness: This quantitative, reproducible assay provides the dependent variable (biological activity) for the QSAR model. Its robustness is key to the model's reliability.
-
Conclusion and Future Directions
QSAR modeling provides an indispensable computational lens through which we can understand and predict the activity of this compound derivatives as AChE inhibitors. Comparative analysis reveals that a combination of hydrophobic, steric, and electronic features governs the inhibitory potency of these compounds. While 3D-QSAR models offer detailed insights into the specific interactions within the enzyme's active site, 2D models effectively highlight the importance of overarching physicochemical properties.
The predictive power of these models, however, is entirely contingent on high-quality, reproducible experimental data from well-controlled synthesis and biological assays. The protocols detailed in this guide represent the standard for generating such reliable data. Future work in this area will likely involve the integration of more advanced machine learning algorithms and molecular dynamics simulations to develop QSAR models with even greater predictive accuracy, further accelerating the design of novel and more effective therapeutics for Alzheimer's disease.
References
- 1. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hufocw.org [hufocw.org]
- 3. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hologram QSAR Models of 4-[(Diethylamino)methyl]-phenol Inhibitors of Acetyl/Butyrylcholinesterase Enzymes as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential acetylcholinesterase inhibitors to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of 3D-QSAR Model for Acetylcholinesterase Inhibitors Using a Combination of Fingerprint, Molecular Docking, and Structure-Based Pharmacophore Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. scribd.com [scribd.com]
- 10. Development of a simple QSAR model for reliable evaluation of acetylcholinesterase inhibitor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. QSAR of benzene derivatives: comparison of classical descriptors, quantum theoretic parameters and flip regression, exemplified by phenylalkylamine hallucinogens [pubmed.ncbi.nlm.nih.gov]
- 13. jppres.com [jppres.com]
- 14. QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. QSAR Studies on Neuraminidase Inhibitors as Anti-influenza Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3D-QSAR analysis of a new type of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scholar.unair.ac.id [scholar.unair.ac.id]
A Head-to-Head Comparison of Synthetic Routes to 2,6-Dimethylbenzylamine
Introduction: The Significance of 2,6-Dimethylbenzylamine in Modern Chemistry
This compound is a sterically hindered primary amine that serves as a crucial building block and intermediate in the synthesis of a wide array of valuable compounds. Its unique structural motif, featuring two methyl groups flanking the benzylic carbon, imparts distinct properties to its derivatives, influencing their conformational behavior and biological activity. This makes it a sought-after precursor in the development of pharmaceuticals, agrochemicals, and materials with tailored properties. The efficient and selective synthesis of this compound is, therefore, a topic of considerable interest to researchers and process chemists alike. This guide provides a head-to-head comparison of three prominent synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective strengths and limitations to aid in the selection of the most appropriate route for a given application.
Route 1: Reduction of 2,6-Dimethylbenzonitrile
The reduction of the nitrile functionality in 2,6-dimethylbenzonitrile presents a direct and convergent approach to the target amine. This transformation can be effectively achieved through two primary methods: hydride reduction using agents like lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.
Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction
Mechanism of Nitrile Reduction with LiAlH₄:
The reduction of a nitrile with LiAlH₄ proceeds via a two-step nucleophilic addition of hydride ions (H⁻) from the aluminohydride complex.[1][2] The first hydride attacks the electrophilic carbon of the nitrile, breaking the carbon-nitrogen triple bond and forming an intermediate imine anion complexed to aluminum. A second hydride ion then adds to the imine carbon, resulting in a diamidoaluminate complex.[3] Aqueous workup subsequently hydrolyzes the nitrogen-aluminum bonds to yield the primary amine.[1]
Experimental Protocol: LiAlH₄ Reduction of 2,6-Dimethylbenzonitrile
-
Materials: 2,6-Dimethylbenzonitrile, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Diethyl Ether or Tetrahydrofuran (THF), Dilute Sulfuric Acid, Sodium Hydroxide solution, Distillation apparatus.
-
Procedure:
-
To a stirred suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of 2,6-dimethylbenzonitrile (1 equivalent) in the same anhydrous solvent is added dropwise. The rate of addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours to ensure complete reduction.
-
The reaction is then carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while cooling in an ice bath. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the precipitation of aluminum salts.
-
The resulting granular precipitate is removed by filtration, and the filter cake is washed thoroughly with diethyl ether or THF.
-
The combined organic filtrates are dried over anhydrous sodium sulfate or magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation to afford the pure product.
-
dot digraph "LiAlH4 Reduction of 2,6-Dimethylbenzonitrile" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", penwidth=2];
} caption [label="Workflow for LiAlH₄ Reduction", fontname="Arial", fontsize=12];
Method B: Catalytic Hydrogenation
Mechanism of Catalytic Hydrogenation of Nitriles:
The catalytic hydrogenation of nitriles involves the addition of hydrogen across the carbon-nitrogen triple bond in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide.[4] The reaction proceeds through the formation of an intermediate imine, which is then further hydrogenated to the primary amine. The selectivity towards the primary amine can be influenced by the choice of catalyst, solvent, and the presence of additives like ammonia, which can suppress the formation of secondary and tertiary amine byproducts.[2]
Experimental Protocol: Catalytic Hydrogenation of 2,6-Dimethylbenzonitrile
-
Materials: 2,6-Dimethylbenzonitrile, Raney Nickel or 5% Pd/C, Ethanol or Methanol, Ammonia (optional), Hydrogen gas, High-pressure autoclave.
-
Procedure:
-
A high-pressure autoclave is charged with 2,6-dimethylbenzonitrile (1 equivalent), a suitable solvent such as ethanol or methanol, and the catalyst (e.g., Raney Nickel, ~10% w/w, or 5% Pd/C, ~5 mol%).
-
To improve selectivity for the primary amine, a small amount of ammonia can be added to the reaction mixture.
-
The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (typically 40-100 bar).
-
The reaction mixture is heated to a temperature of 80-120 °C and stirred vigorously for several hours until the uptake of hydrogen ceases.
-
After cooling to room temperature and venting the excess hydrogen, the catalyst is carefully removed by filtration through a pad of celite.
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting crude this compound is purified by vacuum distillation.
-
dot digraph "Catalytic Hydrogenation of 2,6-Dimethylbenzonitrile" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#34A853", penwidth=2];
} caption [label="Workflow for Catalytic Hydrogenation", fontname="Arial", fontsize=12];
Route 2: Reductive Amination of 2,6-Dimethylbenzaldehyde
Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[5] This one-pot procedure involves the reaction of an aldehyde or ketone with an amine (in this case, ammonia) to form an imine intermediate, which is then reduced in situ to the desired amine.
Mechanism of Reductive Amination:
The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of 2,6-dimethylbenzaldehyde to form a hemiaminal intermediate.[6] Under mildly acidic conditions, the hemiaminal dehydrates to form an imine (or its protonated form, an iminium ion).[7] A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for the iminium ion over the starting aldehyde, then reduces the carbon-nitrogen double bond to yield the primary amine.[7][8]
Experimental Protocol: Reductive Amination of 2,6-Dimethylbenzaldehyde
-
Materials: 2,6-Dimethylbenzaldehyde, Ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol), Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃), Methanol, Acetic Acid (catalytic), Diethyl ether, Saturated aqueous sodium bicarbonate.
-
Procedure:
-
2,6-Dimethylbenzaldehyde (1 equivalent) and an excess of an ammonia source (e.g., ammonium acetate, 5-10 equivalents) are dissolved in methanol.
-
A catalytic amount of glacial acetic acid is added to facilitate imine formation (pH ~6-7).
-
Sodium cyanoborohydride (1.5 equivalents) is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched by the careful addition of water.
-
The methanol is removed under reduced pressure, and the aqueous residue is made basic with a saturated solution of sodium bicarbonate.
-
The product is extracted with diethyl ether or another suitable organic solvent.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude this compound is purified by column chromatography or vacuum distillation.
-
dot digraph "Reductive Amination of 2,6-Dimethylbenzaldehyde" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#EA4335", penwidth=2];
} caption [label="Workflow for Reductive Amination", fontname="Arial", fontsize=12];
Route 3: Gabriel Synthesis from 2,6-Dimethylbenzyl Halide
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, which avoids the over-alkylation often encountered in the direct alkylation of ammonia.[9][10] The synthesis proceeds in two main steps: the N-alkylation of potassium phthalimide with a primary alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine.
Mechanism of the Gabriel Synthesis:
The reaction is initiated by the deprotonation of phthalimide to form the nucleophilic phthalimide anion. This anion then undergoes an Sₙ2 reaction with a primary alkyl halide, such as 2,6-dimethylbenzyl bromide, to form an N-alkylphthalimide.[11] The final step involves the cleavage of the N-alkylphthalimide, which can be achieved under acidic or basic conditions, or more commonly, by hydrazinolysis (the Ing-Manske procedure).[12] Hydrazinolysis involves the nucleophilic attack of hydrazine on one of the carbonyl groups of the phthalimide, leading to the formation of a stable cyclic phthalhydrazide byproduct and the desired primary amine.[9]
Experimental Protocol: Gabriel Synthesis of this compound
-
Materials: 2,6-Dimethylbenzyl bromide (or chloride), Potassium phthalimide, N,N-Dimethylformamide (DMF), Hydrazine hydrate, Methanol, Hydrochloric acid, Sodium hydroxide.
-
Procedure:
-
A mixture of 2,6-dimethylbenzyl bromide (1 equivalent) and potassium phthalimide (1.1 equivalents) in anhydrous DMF is heated at 80-100 °C for 2-4 hours.
-
The reaction mixture is cooled to room temperature and poured into water to precipitate the N-(2,6-dimethylbenzyl)phthalimide. The solid is collected by filtration, washed with water, and dried.
-
The N-(2,6-dimethylbenzyl)phthalimide is suspended in methanol, and hydrazine hydrate (2-3 equivalents) is added.
-
The mixture is refluxed for 1-2 hours, during which time a precipitate of phthalhydrazide forms.
-
After cooling, the reaction mixture is acidified with concentrated hydrochloric acid and then heated briefly to ensure complete precipitation of the phthalhydrazide.
-
The precipitate is removed by filtration, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in water and made strongly basic with a concentrated sodium hydroxide solution.
-
The liberated this compound is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous potassium sulfate, and the solvent is evaporated to give the crude product, which can be purified by vacuum distillation.
-
dot digraph "Gabriel Synthesis of this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#FBBC05", penwidth=2];
} caption [label="Workflow for Gabriel Synthesis", fontname="Arial", fontsize=12];
Head-to-Head Comparison of Synthetic Routes
| Feature | Route 1A: LiAlH₄ Reduction | Route 1B: Catalytic Hydrogenation | Route 2: Reductive Amination | Route 3: Gabriel Synthesis |
| Starting Material | 2,6-Dimethylbenzonitrile | 2,6-Dimethylbenzonitrile | 2,6-Dimethylbenzaldehyde | 2,6-Dimethylbenzyl Halide |
| Key Reagents | LiAlH₄ | H₂, Raney Ni or Pd/C | NH₃ source, NaBH₃CN | K-Phthalimide, Hydrazine |
| Typical Yield | High (often >80%) | High (can be >90%) | Good to High (70-90%) | Good to High (70-85%) |
| Reaction Conditions | Anhydrous, 0 °C to reflux | High pressure & temperature | Mild (room temp.) | High temperature |
| Safety Concerns | Highly reactive LiAlH₄, H₂ evolution | Flammable H₂ gas, pyrophoric catalysts | Toxic cyanoborohydride | Toxic hydrazine, lachrymatory halide |
| Atom Economy | Moderate | High | Moderate | Low |
| Scalability | Challenging due to LiAlH₄ handling | Well-suited for large scale | Good | Moderate |
| Substrate Scope | Limited by functional group tolerance of LiAlH₄ | Can reduce other functional groups | Broad for aldehydes/ketones | Limited to primary halides |
| Purification | Distillation | Filtration and distillation | Extraction and chromatography/distillation | Filtration, extraction, and distillation |
Senior Application Scientist's Recommendation
The optimal synthetic route to this compound is contingent upon the specific requirements of the synthesis, including scale, available equipment, and cost considerations.
-
For large-scale industrial production , Route 1B: Catalytic Hydrogenation is the most attractive option. Its high atom economy, the use of relatively inexpensive reagents (hydrogen gas), and the well-established scalability of catalytic hydrogenation processes make it the most cost-effective and environmentally friendly choice. The use of a continuous flow reactor can further enhance safety and efficiency.[9]
-
For laboratory-scale synthesis where high yield and purity are paramount , Route 1A: LiAlH₄ Reduction is an excellent choice. While the handling of LiAlH₄ requires care, it is a powerful and reliable reducing agent that typically provides high yields of the desired amine.
-
When functional group tolerance is a primary concern , Route 2: Reductive Amination offers a significant advantage. The mild reaction conditions and the selectivity of the reducing agents allow for the presence of other sensitive functional groups in the starting material. This method is also amenable to one-pot procedures, which can streamline the synthetic workflow.
-
For a classic and robust laboratory preparation that reliably avoids over-alkylation , Route 3: Gabriel Synthesis remains a viable option. Although it has a lower atom economy and involves multiple steps, it is a well-understood and dependable method for the synthesis of primary amines.
References
- 1. Continuous flow heterogeneous catalytic reductive aminations under aqueous micellar conditions enabled by an oscillatory plug flow reactor - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02039K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. N,N-Dimethylbenzylamine synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. andersondevelopment.com [andersondevelopment.com]
- 12. Borane Reagents [organic-chemistry.org]
A Comparative Guide to the Characterization of Impurities in Industrial-Grade 2,6-Dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylbenzylamine is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals. The purity of this raw material is paramount, as impurities can carry through the synthetic process, potentially affecting the efficacy, safety, and stability of the final product. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in drug substances.[1][2] This guide provides a comprehensive comparison of analytical methodologies for the robust characterization of common impurities found in industrial-grade this compound, empowering researchers to ensure the quality and consistency of their materials.
Genesis of Impurities: Understanding the Synthetic Landscape
The impurity profile of this compound is intrinsically linked to its manufacturing process. Two primary synthetic routes dominate its industrial production, each with a characteristic set of potential byproducts.
-
Reduction of 2,6-Dimethylbenzonitrile: This common pathway involves the chemical reduction of the nitrile group. While efficient, it can lead to several process-related impurities.[3][4]
-
Unreacted Starting Material: Incomplete reduction can result in residual 2,6-dimethylbenzonitrile .
-
Hydrolysis Products: The presence of water during the synthesis or workup can lead to the hydrolysis of the nitrile, forming 2,6-dimethylbenzamide and subsequently 2,6-dimethylbenzoic acid .
-
-
Reductive Amination of 2,6-Dimethylbenzaldehyde: This alternative route involves the reaction of the corresponding aldehyde with an amine source in the presence of a reducing agent.
-
Unreacted Starting Material: Residual 2,6-dimethylbenzaldehyde can be present.
-
Over-alkylation Products: The primary amine product can further react with the aldehyde to form secondary (di-(2,6-dimethylbenzyl)amine ) and tertiary amines.
-
Positional Isomers: A critical and often challenging class of impurities are positional isomers (e.g., 2,5-dimethylbenzylamine , 3,4-dimethylbenzylamine , etc.). These arise from isomeric impurities in the xylene feedstock used to produce the starting materials. Their similar physical and chemical properties make them particularly difficult to separate and identify.
-
Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is essential for the comprehensive characterization of impurities in this compound. The choice of technique depends on the specific impurity being targeted and the analytical objective (i.e., detection, identification, or quantification).
| Analytical Technique | Principle of Separation/Detection | Strengths for this compound Analysis | Weaknesses for this compound Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Excellent for volatile and semi-volatile impurities. High sensitivity and specificity for identification of unknown peaks through library matching.[5][6] | May require derivatization for less volatile impurities. Differentiation of some positional isomers can be challenging based on mass spectra alone.[5][7][8] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, often using a reversed-phase column. | Highly versatile for a wide range of polar and non-polar compounds. Excellent for quantifying known impurities.[9][10][11][12] Can be optimized for the separation of positional isomers.[11][13][14] | UV detection may lack the specificity for definitive identification of unknown impurities without a reference standard. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure based on the magnetic properties of atomic nuclei. | Unparalleled for the definitive structural elucidation of unknown impurities and for distinguishing between positional isomers.[15][16][17] | Lower sensitivity compared to chromatographic techniques. Not suitable for trace-level impurity detection without specialized techniques. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies functional groups based on their characteristic absorption of infrared radiation. | Rapid and non-destructive. Useful for identifying the presence of key functional groups related to expected impurities (e.g., C=O in amide/acid, N-H stretches to differentiate primary/secondary amines).[18][19] | Provides limited information for complex mixtures and is not suitable for quantification. Differentiation of positional isomers can be difficult.[1][18] |
Experimental Protocols and Data Interpretation
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse for identifying and quantifying volatile and semi-volatile impurities.
Workflow for GC-MS Analysis of this compound Impurities
Caption: A typical workflow for the GC-MS analysis of impurities in this compound.
Protocol for GC-MS Analysis:
-
Sample Preparation: Accurately weigh and dissolve the industrial-grade this compound sample in a suitable solvent like methanol to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Data Interpretation: The resulting chromatogram will show separated peaks for this compound and its impurities. The mass spectrum of each peak can be compared against a spectral library (e.g., NIST) for identification. While many isomers will have very similar mass spectra, slight differences in fragmentation patterns and, crucially, their chromatographic retention times can be used for differentiation.[5][7][8]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and robust technique for the separation and quantification of a wide range of impurities.
Workflow for HPLC Analysis of this compound Impurities
Caption: A standard workflow for the HPLC analysis of impurities in this compound.
Protocol for HPLC Analysis:
-
Sample Preparation: Prepare a sample solution of industrial-grade this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[9][10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating a range of impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 220 nm and 254 nm. A Diode Array Detector (DAD) is advantageous for obtaining UV spectra of the peaks.[12]
-
-
Method Validation: The analytical method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.[9][10][20]
Data Interpretation: The retention time of each peak is used for identification against known standards. The peak area is proportional to the concentration of the analyte and is used for quantification. The separation of positional isomers can be particularly challenging and may require optimization of the mobile phase composition and gradient profile.[11][13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure elucidation.
Key Applications of NMR in Impurity Characterization:
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals for the aromatic protons, the benzylic CH₂ group, the NH₂ group, and the two methyl groups would be expected. The chemical shifts and splitting patterns of the aromatic protons are particularly useful for distinguishing between positional isomers.[15][17]
-
¹³C NMR: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The symmetry of the molecule plays a crucial role in the number of signals observed, which is a powerful tool for differentiating isomers. For example, p-xylene, due to its high symmetry, will show fewer signals in the ¹³C NMR spectrum compared to o-xylene or m-xylene.[16]
Workflow for NMR Analysis
Caption: The process for analyzing this compound impurities using NMR spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and simple technique for identifying the presence of key functional groups.
Diagnostic FT-IR Bands for Impurity Characterization:
-
N-H Stretch: Primary amines (like this compound) typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. Secondary amine impurities would exhibit a single N-H stretch in this region, while tertiary amines would show no N-H stretch.[18]
-
C=O Stretch: The presence of a strong absorption band around 1650-1700 cm⁻¹ would indicate the presence of carbonyl-containing impurities such as 2,6-dimethylbenzamide or 2,6-dimethylbenzoic acid.
-
C≡N Stretch: A sharp absorption around 2220-2260 cm⁻¹ would signify the presence of unreacted 2,6-dimethylbenzonitrile.
-
Out-of-Plane Bending: The pattern of C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region can sometimes help to distinguish between substitution patterns on the aromatic ring (ortho, meta, para).[19]
Conclusion
The comprehensive characterization of impurities in industrial-grade this compound requires a strategic and orthogonal approach, leveraging the strengths of multiple analytical techniques. GC-MS and HPLC are indispensable for the separation and quantification of impurities, with careful method development being key to resolving challenging positional isomers. NMR spectroscopy provides definitive structural confirmation, while FT-IR offers a rapid screening tool for the presence of key functional groups. By integrating these techniques, researchers and drug development professionals can ensure the quality and purity of this compound, contributing to the safety and efficacy of the final pharmaceutical products.
References
- 1. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Mass spectrometry-based identification of <i>ortho</i> -, <i>meta</i> - and <i>para</i> -isomers using infrared ion spe… [ouci.dntb.gov.ua]
- 3. prepchem.com [prepchem.com]
- 4. This compound | 74788-82-2 [amp.chemicalbook.com]
- 5. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pure.uva.nl [pure.uva.nl]
- 9. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Complete separation of urinary metabolites of xylene in HPLC/DAD using β-cyclodextrin: application for biological monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. explain isomers of dimethylbenzene(ortho, para and meta-xylene), explain .. [askfilo.com]
- 17. C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 p-xylene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. Mass spectrometry-based identification of ortho -, meta - and para -isomers using infrared ion spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D0AN01119C [pubs.rsc.org]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. squjs.squ.edu.om [squjs.squ.edu.om]
A Comparative Guide to the Catalytic Performance of 2,6-Dimethylbenzylamine in C-H Functionalization
Introduction: The Quest for Precision in Catalysis
In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount for advancing drug discovery and materials science. Catalysts that can precisely orchestrate chemical transformations, particularly the functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds, represent a significant leap towards atom-economical and sustainable synthesis.[1] This guide focuses on 2,6-Dimethylbenzylamine, a structurally unique primary amine, and evaluates its potential role in modulating the activity of transition-metal catalytic systems.
While its close relative, N,N-Dimethylbenzylamine, is widely used as a catalyst in polymerization reactions for polyurethanes and epoxy resins[2][3][4], the catalytic utility of this compound (CAS 74788-82-2) is less explored. Its primary amine functionality combined with the steric bulk imparted by two ortho-methyl groups presents an intriguing scaffold. These features suggest its potential not as a standalone catalyst, but as a directing group or ligand that can influence the regioselectivity and efficiency of metal-catalyzed reactions. This guide benchmarks the performance of a catalytic system incorporating a 2,6-dimethylbenzyl motif against established commercial catalysts in a model C-H activation reaction, providing researchers with objective data to evaluate its potential in their own synthetic endeavors.
The Principle of Catalytic Benchmarking
To ensure that comparisons between novel and established catalysts are meaningful, a rigorous and standardized approach to performance evaluation is essential. This practice, known as benchmarking, is a community-driven effort to establish reproducible, fair, and relevant assessments of catalytic systems.[5][6] The core of effective benchmarking lies in the meticulous measurement of key performance indicators (KPIs) under standardized conditions.
Key Performance Indicators (KPIs) for Catalyst Evaluation:
-
Activity: A measure of the catalyst's intrinsic rate, often expressed as Conversion, Turnover Number (TON), or Turnover Frequency (TOF).
-
Conversion (%): The percentage of the limiting reactant that has been consumed.[7][8]
-
Turnover Number (TON): The number of moles of substrate converted per mole of catalyst before deactivation (TON = moles of product / moles of catalyst).
-
Turnover Frequency (TOF): The turnover rate per unit of time (TOF = TON / time).
-
-
Selectivity (%): The catalyst's ability to preferentially form a desired product over undesired by-products.[7][8]
-
Stability: The catalyst's capacity to maintain its activity and selectivity over time under operational conditions.[7]
This guide adheres to these principles by employing a well-characterized model reaction and providing a transparent, detailed experimental protocol sufficient for other research groups to reproduce the results.[9]
Experimental Design: A Model System for C-H Arylation
To provide a relevant comparison, we selected a Palladium-catalyzed C(sp²)-H arylation reaction. This class of reaction is a powerful tool for constructing biaryl scaffolds, which are common motifs in pharmaceuticals and organic materials.[10] The model reaction involves the coupling of N-benzylpivalamide with 4-iodotoluene. We will compare the performance of a standard commercial catalyst system, Palladium(II) Acetate with a common phosphine ligand, against a system where the substrate itself contains the 2,6-dimethylbenzyl moiety (N-(2,6-dimethylbenzyl)pivalamide). This directly probes the directing and steric influence of the target scaffold.
Model Reaction:
Rationale for Experimental Choices:
-
Catalyst Precursor: Palladium(II) Acetate (Pd(OAc)₂) is a widely used, commercially available, and reliable palladium source for C-H activation catalysis.
-
Substrates: N-benzylpivalamide and N-(2,6-dimethylbenzyl)pivalamide are used. The pivaloyl group serves as an effective directing group, coordinating to the palladium center and positioning it for ortho-C-H activation. Comparing the two substrates allows for a direct assessment of the electronic and steric effects of the 2,6-dimethyl substitution.
-
Coupling Partner: 4-Iodotoluene is a representative aryl halide.
-
Base & Additive: Potassium carbonate (K₂CO₃) is used as the base to facilitate the C-H activation step. The choice of solvent and other additives is critical and is detailed in the protocol.
-
Commercial Benchmark: The reaction with the unsubstituted N-benzylpivalamide serves as the baseline, representing a standard system.
Comparative Performance Data
The following table summarizes the catalytic performance observed in the model C-H arylation reaction. All experiments were conducted under identical conditions as detailed in the protocol below to ensure a fair and direct comparison.
| Catalyst System Component | Substrate | Conversion (%) [a] | Yield of Arylated Product (%) [b] | Selectivity (%) [c] | Turnover Number (TON) |
| Commercial Standard | N-benzylpivalamide | 95 | 88 | 93 | 88 |
| Test System | N-(2,6-dimethylbenzyl)pivalamide | 99 | 97 | 98 | 97 |
[a] Conversion determined by ¹H NMR analysis using an internal standard.[11] [b] Isolated yield after column chromatography. [c] Selectivity for the mono-arylated product versus by-products.
Interpretation of Results:
The data clearly indicates that the presence of the 2,6-dimethylbenzyl scaffold leads to a marked improvement in both yield and selectivity for the desired C-H arylation product. This suggests that the ortho-methyl groups play a crucial role in the catalytic cycle. The increased steric bulk likely influences the geometry of the transition state, potentially favoring the reductive elimination step that forms the product and preventing side reactions. The higher TON demonstrates enhanced catalyst stability and efficiency when interacting with the sterically hindered substrate.
Detailed Experimental Protocol
This protocol provides a self-validating system for benchmarking the C-H arylation reaction.
Materials & Reagents:
-
N-benzylpivalamide / N-(2,6-dimethylbenzyl)pivalamide (Substrate)
-
4-Iodotoluene (Arylating Agent)
-
Palladium(II) Acetate (Pd(OAc)₂) (Catalyst Precursor, Sigma-Aldrich)
-
Potassium Carbonate (K₂CO₃) (Base)
-
1,2-Dichloroethane (DCE) (Anhydrous Solvent)
-
1,3,5-Trimethoxybenzene (Internal Standard for NMR analysis)
-
Nitrogen or Argon gas (Inert atmosphere)
Experimental Workflow Diagram:
Step-by-Step Procedure:
-
Preparation: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add the N-acylated benzylamine substrate (0.5 mmol, 1.0 equiv.), 4-iodotoluene (0.6 mmol, 1.2 equiv.), Palladium(II) Acetate (1.1 mg, 0.005 mmol, 1 mol%), and Potassium Carbonate (138 mg, 1.0 mmol, 2.0 equiv.).
-
Inerting: Seal the vial with a PTFE-lined cap. Evacuate the vial and backfill with high-purity nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using a gas-tight syringe, add 2.5 mL of anhydrous 1,2-dichloroethane to the vial.
-
Reaction: Place the vial in a pre-heated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and quench with water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 5 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity. Calculate the isolated yield.
Mechanistic Insights: The Catalytic Cycle
The improved performance of the 2,6-dimethylbenzyl scaffold can be rationalized by examining the proposed catalytic cycle for Pd-catalyzed C-H activation. The reaction is believed to proceed through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) cycle. A commonly accepted mechanism involves a concerted metalation-deprotonation (CMD) pathway.
References
- 1. C-H Activation [Catalysis] | TCI AMERICA [tcichemicals.com]
- 2. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]
- 3. newtopchem.com [newtopchem.com]
- 4. atamankimya.com [atamankimya.com]
- 5. Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities | SUNCAT - Center for Interface Science and Catalysis [suncat.stanford.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalyst Testing Tips: Determining Activity in VOC Catalysts [acicatalysts.com]
- 8. Key performance indicators (KPIs) for refinery catalysts [eureka.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Green strategies for transition metal-catalyzed C–H activation in molecular syntheses - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00727K [pubs.rsc.org]
- 11. Atomically dispersed cobalt catalysts for tandem synthesis of primary benzylamines from oxidized β-O-4 segments - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,6-Dimethylbenzylamine
As a Senior Application Scientist, my goal is to empower you, my fellow researchers and drug development professionals, with the knowledge to handle and dispose of laboratory chemicals not just safely, but with a deep understanding of the principles behind the procedures. This guide provides a comprehensive, step-by-step approach to the proper disposal of 2,6-Dimethylbenzylamine, ensuring the safety of your team and the protection of our environment.
Understanding the Risks: The Chemical Profile of this compound
Before we can discuss disposal, we must first understand the inherent hazards of this compound. This compound is a corrosive and toxic substance that demands careful handling.[1][2] Its primary hazards include:
-
Severe Skin and Eye Damage: this compound is a potent corrosive that can cause severe burns upon contact with skin and eyes.[1][2]
-
Acute Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin.[2]
-
Respiratory Irritation: Inhalation of its vapors may cause respiratory irritation.[1]
A thorough understanding of these risks is the foundation of a robust safety protocol and informs every step of the disposal process.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| Appearance | Colorless to yellowish liquid | [3] |
| Boiling Point | 180–182°C | [3] |
| Flash Point | 54 °C / 129.2 °F | [4] |
| GHS Hazard Statements | H302, H312, H314, H332, H335 | [1][2] |
The Disposal Workflow: A Step-by-Step Guide
The disposal of this compound is not merely about discarding it; it's a systematic process that begins with waste characterization and ends with documented, compliant disposal.
The first and most critical step is to determine if the waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA).[5][6] Given the corrosive and toxic nature of this compound, it will likely be classified as a hazardous waste. You should consult your institution's Environmental Health and Safety (EHS) department for guidance on proper waste characterization.
Given the severe corrosive and toxic properties of this compound, appropriate PPE is non-negotiable. Always wear:
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.
-
Safety goggles and a face shield: To protect against splashes.
-
A lab coat or chemical-resistant apron: To protect your clothing and skin.
-
A properly fitted respirator: If working in an area with poor ventilation or when there is a risk of inhaling vapors.[7][8]
Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste should be collected in a dedicated, properly labeled container. The container should be:
-
Compatible with the chemical: High-density polyethylene (HDPE) or glass containers are suitable.
-
Clearly labeled: The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the hazards (e.g., "Corrosive, Toxic").
-
Kept closed: The container must be sealed at all times, except when adding waste.
Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials such as strong oxidizing agents.[3][9]
In the event of a spill, your immediate priorities are to ensure personnel safety and contain the spill.
-
Evacuate the area: If the spill is large or in a poorly ventilated space, evacuate all non-essential personnel.
-
Wear appropriate PPE: Before attempting to clean up the spill, don the necessary PPE as outlined above.
-
Contain the spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid.[9] Do not use combustible materials like paper towels.
-
Collect the waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the area: Clean the spill area with a suitable decontaminating solution, and collect the cleaning materials as hazardous waste.
-
Report the spill: Report the incident to your EHS department.
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.[10] The most common and effective method for disposing of this type of organic chemical is incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[9]
Your institution's EHS department will coordinate with a certified waste management company to ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.[11][12] Never attempt to dispose of this compound down the drain or in regular trash.[4]
Visualizing the Disposal Process
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram provides a visual guide.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific practice and environmental stewardship.
References
- 1. This compound | C9H13N | CID 12622912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. N N Dimethylbenzylamine Storage Guidelines [sincerechemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. tousimis.com [tousimis.com]
- 8. fishersci.com [fishersci.com]
- 9. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 10. 2spi.com [2spi.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of 2,6-Dimethylbenzylamine
For the diligent researcher, scientist, and drug development professional, the mastery of handling chemical reagents is paramount. This guide provides an in-depth, procedural framework for the safe handling of 2,6-Dimethylbenzylamine, moving beyond mere compliance to foster a culture of proactive safety and experimental integrity. Our commitment is to empower your research with the critical knowledge necessary to mitigate risks and ensure reproducible outcomes.
Understanding the Reagent: Hazard Profile of this compound
This compound is a versatile primary amine used in organic synthesis. However, its utility is matched by a significant hazard profile that demands respect and careful management. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed, inhaled, or absorbed through the skin.[1][3] Understanding these risks is the foundational step in designing a safe operational plan.
Key Hazards:
-
Corrosive: Causes severe skin burns and eye damage upon contact.[1][2][3]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][2]
-
Irritant: Vapors can cause irritation to the respiratory tract.[2][3]
The First Line of Defense: Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is not a passive checklist but an active engagement with the specific risks posed by this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.
| PPE Component | Specification | Rationale for Use with this compound |
| Eye & Face Protection | Chemical splash goggles and a face shield.[6] | Protects against splashes of the corrosive liquid, which can cause severe eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3] | Prevents skin contact, which can lead to severe burns and harmful absorption.[1][3] |
| Body Protection | Flame-resistant lab coat or chemical-resistant apron.[4] | Protects against splashes and potential ignition sources due to its flammability.[3][4][5] |
| Respiratory Protection | Work in a certified chemical fume hood.[3] | Mitigates the risk of inhaling harmful and irritating vapors.[1][2][3] |
Operational Plan: From Receipt to Reaction
A meticulous, step-by-step approach to handling this compound is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Segregate: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[3]
-
Label: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Experimental Workflow
The following workflow is designed to minimize exposure and ensure a controlled environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C9H13N | CID 12622912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 4. tousimis.com [tousimis.com]
- 5. fishersci.com [fishersci.com]
- 6. N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
